molecular formula C23H37NO7 B12306345 Carmichaenine B

Carmichaenine B

Cat. No.: B12306345
M. Wt: 439.5 g/mol
InChI Key: IVNCQHJFFGCDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmichaenine B is a useful research compound. Its molecular formula is C23H37NO7 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H37NO7

Molecular Weight

439.5 g/mol

IUPAC Name

11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

InChI

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3

InChI Key

IVNCQHJFFGCDLK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO

Origin of Product

United States

Foundational & Exploratory

Isolating Carmichaenine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Extraction, Purification, and Characterization of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

This technical guide provides a comprehensive overview of the methodologies for isolating C19-diterpenoid alkaloids, exemplified by the target compound Carmichaenine B, from the roots of Aconitum carmichaelii. The protocols and data presented are synthesized from established research on the separation of analogous compounds from this plant species. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family, is a well-known plant in traditional medicine, particularly in Asia. Its roots contain a diverse array of chemical constituents, most notably C19-diterpenoid alkaloids, which are recognized for their significant biological activities. These activities, however, are often coupled with high toxicity, necessitating careful isolation and characterization of individual compounds for further pharmacological investigation. This guide focuses on the systematic approach to the isolation and purification of a representative C19-diterpenoid alkaloid, this compound.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data typically obtained during the isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii. These values are representative and can vary based on the specific batch of plant material, extraction conditions, and purification techniques employed.

Table 1: Extraction Yields from Aconitum carmichaelii Roots

Extraction StepSolvent SystemYield (w/w) from Plant Material
Crude Extraction95% Ethanol12.4%
Liquid-Liquid Partitioningn-Butanol1.7%

Table 2: Purity and Yield of Isolated C19-Diterpenoid Alkaloids (Exemplary)

CompoundIsolation MethodYield from Crude Extract (mg/g)Purity by HPLC (%)
BeiwutineHSCCC0.1797.9
MesaconitineHSCCC0.3996.2
HypaconitineHSCCC0.2599.2

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, separation, and purification of C19-diterpenoid alkaloids from the dried lateral roots of Aconitum carmichaelii.

Plant Material and Extraction
  • Preparation of Plant Material: Air-dried lateral roots of Aconitum carmichaelii (5 kg) are pulverized into a coarse powder.

  • Ethanol Extraction: The powdered plant material is extracted three times with 95% ethanol (30 L) for 2 hours each under reflux. The ethanol extracts are combined and concentrated under reduced pressure to yield a semi-solid residue (approx. 620 g).

Solvent Partitioning
  • Suspension: The crude extract is suspended in water (2.5 L).

  • Successive Extraction: The aqueous suspension is then successively partitioned with petroleum ether (5 x 2.5 L), ethyl acetate (5 x 2.5 L), and n-butanol (5 x 2.5 L) at room temperature.

  • Fraction Collection: The n-butanol fraction, which typically contains the target alkaloids, is concentrated in vacuo to yield a dried extract (approx. 85 g).

Chromatographic Separation and Purification
  • Silica Gel Column Chromatography:

    • The n-butanol extract (85 g) is subjected to silica gel column chromatography.

    • A gradient elution is performed using a chloroform-methanol solvent system (from 50:1 to 1:1 v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Gel Filtration:

    • Fractions containing the target compounds are further purified by size exclusion chromatography on a Sephadex LH-20 column.

    • A chloroform-methanol (1:1 v/v) solvent system is used for elution.

  • High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Further Purification):

    • Two-phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) is prepared and equilibrated.

    • Separation Parameters: The lower phase is used as the mobile phase at a flow rate of 2.0 mL/min, with the apparatus rotating at 850 rpm. Detection is performed at 235 nm.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: Inertsil ODS-SP C18 column (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Methanol-water (80:20 v/v) containing 0.2% triethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Column Temperature: 25 °C.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Roots of Aconitum carmichaelii extraction Extraction with 95% Ethanol plant_material->extraction concentration1 Concentration in vacuo extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH Gradient) n_butanol_fraction->silica_gel sephadex Sephadex LH-20 Chromatography (CHCl3-MeOH 1:1) silica_gel->sephadex hsccc HSCCC Purification (Hexane-EtOAc-MeOH-H2O) sephadex->hsccc pure_compound Isolated this compound hsccc->pure_compound hplc_analysis HPLC Analysis for Purity pure_compound->hplc_analysis

Caption: Experimental workflow for the isolation of this compound.

Hypothetical Signaling Pathway

signaling_pathway carmichaenine_b This compound receptor Target Receptor carmichaenine_b->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase inhibits camp Decreased cAMP adenylyl_cyclase->camp pka PKA Inactivation camp->pka downstream_effectors Modulation of Downstream Effectors pka->downstream_effectors biological_response Biological Response (e.g., Analgesic Effect) downstream_effectors->biological_response

Caption: Hypothetical signaling pathway for this compound.

Elucidating the Structure of Diterpenoid Alkaloids from Aconitum carmichaelii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper details the multifaceted process of determining the chemical structure of novel diterpenoid alkaloids isolated from Aconitum carmichaelii, a plant known for its complex and diverse chemical constituents. The structure elucidation of these compounds is a critical step in natural product chemistry and drug development, relying on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Overview of the Structure Elucidation Workflow

The process begins with the isolation and purification of the target compound from the plant material, followed by the determination of its molecular formula using high-resolution mass spectrometry. Subsequently, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular framework, establish stereochemistry, and ultimately define the complete chemical structure.

workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination extraction Extraction from Aconitum carmichaelii chromatography Column Chromatography extraction->chromatography hplc HPLC Purification chromatography->hplc ms HR-ESI-MS hplc->ms nmr_1d 1D NMR (¹H, ¹³C) hplc->nmr_1d formula Molecular Formula Determination ms->formula nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d fragments Fragment Assembly nmr_1d->fragments nmr_2d->fragments stereochem Stereochemistry Assignment nmr_2d->stereochem formula->fragments final_structure Final Structure fragments->final_structure stereochem->final_structure

Figure 1: General workflow for the structure elucidation of a novel diterpenoid alkaloid.

Experimental Protocols

Detailed and precise experimental procedures are paramount for obtaining high-quality data for structure elucidation.

2.1 High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Objective: To determine the exact mass of the molecular ion and thereby deduce the molecular formula.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF mass spectrometer) equipped with an electrospray ionization source.

  • Procedure:

    • A purified sample of the alkaloid is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

    • The solution is infused into the ESI source.

    • The mass spectrum is acquired in positive ion mode, scanning for protonated molecules [M+H]+.

    • The exact mass of the protonated molecular ion is measured and used to calculate the molecular formula using software that generates possible elemental compositions within a specified mass tolerance (typically < 5 ppm).

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) is used as an internal standard.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their electronic environments, spin-spin coupling between neighboring protons, and the ratio of protons in different environments.

    • ¹³C NMR: Provides information on the number of chemically non-equivalent carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).

  • 2D NMR Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing proton spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting different spin systems and assembling the carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

3.1 Mass Spectrometry Data

For the representative C20-diterpenoid alkaloid glucoside, the HR-ESI-MS analysis showed a protonated molecular ion that was used to determine its molecular formula.[1]

ParameterValue
Ion[M+H]+
Observed m/z460.2702
Calculated m/z460.2699
Molecular FormulaC26H37NO6

3.2 NMR Spectroscopic Data

The ¹H and ¹³C NMR data for the representative alkaloid are summarized in the table below. The assignments are based on the analysis of 1D and 2D NMR spectra.[1]

PositionδC (ppm)δH (ppm) (J in Hz)
126.81.91–1.98 (m); 1.12–1.26 (m)
219.31.48–1.55 (m)
333.91.36–1.40 (m); 1.12–1.26 (m)
437.4
574.42.44 (s)
664.63.07 (s)
732.61.97 (dd, 13.3, 2.6); 1.41–1.46 (m)
848.6
942.11.66–1.74 (m)
1044.8
1148.92.05 (s)
1226.51.66–1.74 (m); 1.41–1.46 (m)
1345.92.08 (t, 5.0)
1430.11.48–1.55 (m); 1.36–1.40 (m)
1533.91.48–1.55 (m)
16149.34.87 (s); 4.75 (s)
17111.2
1828.590.77 (s)
1953.02.80 (d, 12.3); 2.37 (d, 12.3)
2060.83.00 (s)
1'97.74.36 (d, 7.8)
2'73.52.97 (t, 8.3)
3'77.13.09–3.14 (m)
4'76.83.00–3.03 (m)
5'74.43.00–3.03 (m)
6'61.03.63 (dd, 11.5, 5.0); 3.42 (dd, 11.5, 5.0)

Spectra recorded in DMSO-d6. Chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hz.

Assembling the Structure: 2D NMR Correlations

The assembly of the molecular structure is a logical process of connecting molecular fragments based on correlations observed in 2D NMR spectra. The HMBC experiment is particularly powerful in this regard, as it reveals long-range connectivity.

hmbc_correlations H18 H-18 (δ 0.77) C3 C-3 H18->C3 HMBC C4 C-4 H18->C4 C5 C-5 H18->C5 H5 H-5 (δ 2.44) C4_2 C-4 H5->C4_2 C6 C-6 H5->C6 C10 C-10 H5->C10 H19 H-19 (δ 2.80/2.37) C1 C-1 H19->C1 C10_2 C-10 H19->C10_2 C20 C-20 H19->C20

Figure 2: Simplified representation of key HMBC correlations for assembling a portion of the diterpenoid alkaloid skeleton.

By systematically analyzing the COSY, HSQC, and HMBC spectra, the connectivity of all atoms in the molecule can be established. For instance, the HMBC spectrum would show correlations from the methyl protons (H-18) to carbons C-3, C-4, and C-5, thus anchoring the methyl group to the molecular framework. Similarly, correlations from other key protons would allow for the unambiguous assembly of the entire carbon skeleton and the placement of substituents. The NOESY/ROESY spectra would then be used to confirm the relative stereochemistry by identifying protons that are close to each other in space.

Conclusion

The structure elucidation of novel natural products like Carmichaenine B is a meticulous process that relies on the careful application and interpretation of advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments allows for the complete determination of the molecular structure, including its stereochemistry. The workflow and methodologies described in this guide represent the standard approach for the structural characterization of complex diterpenoid alkaloids.

References

A Technical Guide to the Total Synthesis of C19-Diterpenoid Alkaloids: A Focus on the Carmichaenine B Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C19-diterpenoid alkaloids, a class of structurally complex natural products isolated from the Aconitum and Delphinium genera, exhibit a wide range of potent biological activities. Their intricate, highly oxygenated, and polycyclic frameworks present formidable challenges to synthetic chemists. This technical guide provides an in-depth overview of the total synthesis of the core structure of C19-diterpenoid alkaloids, with a specific focus on the synthetic strategies applicable to molecules like Carmichaenine B. While a formal total synthesis of this compound has not been published, this document details the closely related and highly analogous enantioselective total synthesis of (-)-talatisamine, accomplished by the Reisman group.[1][2][3] This work showcases a powerful fragment coupling strategy, a key 1,2-addition/semipinacol rearrangement, and a series of elegant transformations to construct the formidable hexacyclic core. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development by providing a detailed blueprint of the synthetic route, including comprehensive experimental protocols and tabulated quantitative data for key transformations.

Introduction to C19-Diterpenoid Alkaloids

The C19-diterpenoid alkaloids are a large family of natural products characterized by a complex hexacyclic core and a dense array of stereocenters and oxygen functional groups.[1][2] Many of these compounds, such as aconitine and talatisamine, are known to interact with ion channels, leading to significant physiological effects, including analgesic, anti-inflammatory, and antiarrhythmic properties.[2] However, their therapeutic potential is often hampered by their inherent toxicity. The development of efficient and flexible synthetic routes is crucial for accessing these molecules and their analogs for further biological evaluation and the development of novel therapeutics with improved safety profiles.

This compound represents a typical member of this class, featuring the characteristic bridged and fused ring system. The complexity of these molecules necessitates highly strategic and convergent synthetic approaches.

Retrosynthetic Analysis and Overall Strategy

The total synthesis of C19-diterpenoid alkaloids like (-)-talatisamine, and by extension the core of this compound, hinges on a convergent fragment coupling strategy.[1][2][4][5][6] This approach dissects the complex target molecule into smaller, more manageable fragments that can be synthesized independently and then joined together in the later stages of the synthesis. This strategy offers greater flexibility and efficiency compared to a linear approach.

The retrosynthetic analysis for (-)-talatisamine, as conceptualized by Reisman and co-workers, is outlined below. The key disconnection involves a 1,2-addition/semipinacol rearrangement to forge the C8-C14 bond and establish the crucial C11 quaternary stereocenter.[1][3][4][7] This disconnection simplifies the molecule into two complex fragments: an epoxyketone and a bicyclo[3.2.1]octadiene.

G talatisamine (-)-Talatisamine Core intermediate1 Key Intermediate talatisamine->intermediate1 Late-stage functionalization epoxyketone Epoxyketone Fragment intermediate1->epoxyketone 1,2-Addition/ Semipinacol Rearrangement bicyclooctadiene Bicyclo[3.2.1]octadiene Fragment intermediate1->bicyclooctadiene 1,2-Addition/ Semipinacol Rearrangement

Figure 1: Retrosynthetic analysis of the (-)-talatisamine core.

Synthesis of the Key Fragments

Synthesis of the Epoxyketone Fragment

The synthesis of the epoxyketone fragment commences with an asymmetric Michael addition of dimethyl malonate to cyclopentenone, catalyzed by a chiral gallium–sodium–BINOL complex, to establish the initial stereocenter with high enantioselectivity.[1] A series of functional group manipulations, including ketal protection, alkylation, and deprotection/cyclization, leads to a hydrindenone intermediate. Subsequent bromohydrin formation and base-mediated cyclization furnish the desired epoxyketone.

Synthesis of the Bicyclo[3.2.1]octadiene Fragment

The construction of the bicyclo[3.2.1]octadiene fragment is achieved through a diastereoselective intramolecular meta-photocycloaddition of an aryl ether. This key transformation efficiently assembles the bridged bicyclic system. The resulting polycycle is then elaborated through a series of steps, including an enol triflate formation and a nickel-catalyzed halogenation, to yield the requisite alkenyl bromide.[1]

Fragment Coupling and Core Construction

The cornerstone of this synthetic strategy is the coupling of the two fragments. The alkenyl bromide of the bicyclo[3.2.1]octadiene is subjected to lithium-halogen exchange to generate the corresponding alkenyllithium species. This nucleophile then adds to the epoxyketone in a highly diastereoselective 1,2-addition. The resulting alkoxide is trapped as a silyl ether.[1][7]

Treatment of this silyl ether with a catalytic amount of a Lewis acid, such as TMSNTf₂, triggers a smooth semipinacol rearrangement.[1][7] This rearrangement proceeds with migration of one of the carbons of the bicyclic system to the adjacent carbon, leading to the formation of the key C8-C14 bond and the concomitant establishment of the C11 all-carbon quaternary stereocenter. This transformation is highly efficient and scalable.[1]

G start Epoxyketone + Alkenyllithium addition 1,2-Addition start->addition intermediate Epoxy Silyl Ether addition->intermediate rearrangement Lewis Acid-Catalyzed Semipinacol Rearrangement intermediate->rearrangement product Coupled Hexacyclic Core rearrangement->product

Figure 2: Workflow of the key fragment coupling and rearrangement.

Elaboration of the Core and Completion of the Synthesis

Following the successful construction of the hexacyclic core, a series of functional group manipulations are required to complete the synthesis of (-)-talatisamine. These include the formation of the E-ring piperidine, which is achieved through an intramolecular aziridination followed by ring-opening.[1][2] The final steps involve adjustments of oxidation states and the installation of the requisite protecting groups and the N-ethyl group.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of the (-)-talatisamine core.

Table 1: Key Fragment Synthesis Reactions

StepReactionReagents and ConditionsYield (%)ee (%)
1Asymmetric Michael AdditionDimethyl malonate, cyclopentenone, (S)-Ga-Na-BINOL catalyst8891
2Intramolecular meta-PhotocycloadditionAryl ether precursor, hv(Not specified)(Diastereoselective)
3Ni-catalyzed HalogenationEnol triflate, Ni(cod)₂, P(OPh)₃, Br₂(Not specified)-

Table 2: Fragment Coupling and Rearrangement

StepReactionReagents and ConditionsYield (%)
41,2-AdditionAlkenyllithium, epoxyketone, TMSCl, -94 °C to -78 °C77
5Semipinacol RearrangementEpoxy silyl ether, TMSNTf₂ (10 mol%), -78 °C97 (on 4g scale)

Table 3: Core Elaboration

StepReactionReagents and ConditionsYield (%)
6Intramolecular AziridinationAmine precursor, PhI(OAc)₂, MgO74
7Aziridine OpeningAziridine, AcBr83

Detailed Experimental Protocols

The following are detailed experimental protocols for the key reactions, adapted from the supporting information of the Reisman group's publication on the total synthesis of (-)-talatisamine.[1]

Protocol 1: Asymmetric Michael Addition

To a solution of the (S)-Ga-Na-BINOL catalyst in THF at -78 °C is added cyclopentenone, followed by the dropwise addition of dimethyl malonate. The reaction mixture is stirred at -78 °C for the specified time until completion, as monitored by TLC. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the Michael adduct.

Protocol 2: 1,2-Addition of Alkenyllithium to Epoxyketone

To a solution of the bicyclo[3.2.1]octadiene alkenyl bromide in THF at -94 °C is added t-BuLi dropwise. The resulting solution is stirred for the specified time to generate the alkenyllithium species. A solution of the epoxyketone in THF is then added dropwise. After stirring for the indicated time, TMSCl is added, and the reaction is allowed to warm to -78 °C. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Lewis Acid-Catalyzed Semipinacol Rearrangement

To a solution of the epoxy silyl ether in CH₂Cl₂ at -78 °C is added a solution of TMSNTf₂ (10 mol%) in CH₂Cl₂. The reaction is stirred at -78 °C for 15 minutes and then quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the rearranged ketone.

Conclusion

The total synthesis of C19-diterpenoid alkaloids, exemplified by the synthesis of (-)-talatisamine, represents a significant achievement in modern organic synthesis. The use of a convergent fragment coupling strategy, highlighted by a powerful 1,2-addition/semipinacol rearrangement, provides an efficient and scalable route to these complex natural products. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to synthesize this compound and other members of this important class of molecules. These synthetic endeavors not only pave the way for further biological studies but also drive the development of new synthetic methods and strategies.

References

Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Biosynthetic Pathway of Carmichaenine B in Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Carmichaenine B, a C19-diterpenoid alkaloid found in Aconitum species. The document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, biosynthesis, and pharmacology. While the complete pathway remains an active area of research, this guide synthesizes the latest findings from transcriptomic analyses and biochemical studies to illuminate the early stages of its formation and identify candidate genes for further investigation.

Introduction: The Enigmatic Biosynthesis of C19-Diterpenoid Alkaloids

Aconitum species, commonly known as monkshood or wolfsbane, are renowned for producing a diverse array of structurally complex and biologically active diterpenoid alkaloids. Among these, the C19-diterpenoid alkaloids, including this compound, are of significant interest due to their potent physiological effects. Despite their long history of use in traditional medicine and their potential for modern drug development, the intricate biosynthetic pathways leading to these compounds are not yet fully elucidated.[1][2][3] This guide focuses on the proposed biosynthetic route to the core C19-diterpenoid skeleton, the foundational structure of this compound, and the experimental approaches being used to unravel the remaining enzymatic steps.

The Proposed Biosynthetic Pathway: From Isoprenoid Precursors to a Diterpenoid Core

The biosynthesis of this compound, like other terpenoids, begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are generated through the well-established mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3][4] The proposed subsequent steps leading to the diterpenoid core are as follows:

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are condensed by Geranylgeranyl Pyrophosphate Synthase (GGPPS) to form the 20-carbon precursor, GGPP.[3][4]

  • Diterpene Skeleton Formation: GGPP undergoes a series of cyclizations catalyzed by diterpene synthases. Copalyl Diphosphate Synthase (CDPS) first converts GGPP to (+)-copalyl diphosphate, which is then further cyclized by Kaurene Synthase (KS) to form ent-kaurene. It is hypothesized that a related atisene-type skeleton is the direct precursor to the C19-diterpenoid alkaloids.[4][5]

  • Tailoring Steps: The C20-diterpenoid skeleton undergoes a series of oxidative modifications, rearrangements, and the loss of one carbon atom to form the characteristic C19 skeleton of alkaloids like this compound. These precise enzymatic steps, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, are the least understood part of the pathway and are the subject of ongoing research.[6][7]

Proposed Biosynthetic Pathway of C19-Diterpenoid Alkaloid Core cluster_0 Upstream Pathways cluster_1 Diterpenoid Biosynthesis MVA Pathway MVA Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS Atisene_Skeleton Atisene-type Diterpenoid Skeleton (C20) GGPP->Atisene_Skeleton CDPS, KS, etc. C19_Core C19-Diterpenoid Alkaloid Core Atisene_Skeleton->C19_Core Tailoring Enzymes (e.g., P450s) This compound This compound C19_Core->this compound Further Modifications

Figure 1: Proposed biosynthetic pathway to the C19-diterpenoid alkaloid core.

Quantitative Data: Gene Expression Analysis in Aconitum carmichaelii

Transcriptome analysis of different tissues of Aconitum carmichaelii has been instrumental in identifying candidate genes involved in diterpenoid alkaloid biosynthesis. The expression levels of genes encoding key enzymes are often correlated with the accumulation of the final products in specific tissues. The following table summarizes the expression levels (Fragments Per Kilobase of transcript per Million mapped reads - FPKM) of candidate genes in different tissues of A. carmichaelii, as reported in several studies.

GenePutative FunctionRoot (FPKM)Leaf (FPKM)Flower (FPKM)Bud (FPKM)Reference
GGPPS Geranylgeranyl Pyrophosphate SynthaseHighLowModerateModerate[6]
CDPS Copalyl Diphosphate SynthaseHighLowLowLow[6]
KS Kaurene SynthaseHighLowLowLow[6]
CYP450s (various) Cytochrome P450 MonooxygenasesHighVariableVariableVariable[6]

Note: "High," "Moderate," and "Low" are qualitative summaries based on the data presented in the referenced studies. Specific FPKM values can be found in the original publications.

Experimental Protocols: A Guide to Transcriptome Analysis for Gene Discovery

The identification of candidate genes for this compound biosynthesis heavily relies on transcriptomic approaches. Below is a generalized protocol based on methodologies cited in recent studies on Aconitum carmichaelii.[6][8]

RNA Extraction and Library Preparation
  • Tissue Collection and Storage: Collect fresh tissues (roots, leaves, flowers, buds) from Aconitum carmichaelii and immediately freeze them in liquid nitrogen. Store at -80°C until use.

  • RNA Isolation: Extract total RNA from the homogenized tissues using a suitable plant RNA isolation kit, following the manufacturer's instructions.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (for purity and concentration) and agarose gel electrophoresis or a bioanalyzer (for integrity).

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • cDNA Synthesis and Library Construction: Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second-strand cDNA. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation with sequencing adapters.

  • PCR Amplification: Amplify the ligated products by PCR to create the final cDNA library.

Sequencing and Data Analysis
  • Sequencing: Perform paired-end sequencing of the cDNA libraries on an Illumina sequencing platform (e.g., HiSeq).[8]

  • Data Pre-processing: Filter the raw sequencing reads to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases.

  • De Novo Assembly: In the absence of a reference genome, assemble the high-quality reads into contigs and then into unigenes using software like Trinity.

  • Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases such as NCBI non-redundant protein (Nr), Swiss-Prot, and the Kyoto Encyclopedia of Genes and Genomes (KEGG).

  • Differential Gene Expression Analysis: Calculate the expression levels of unigenes as FPKM. Identify differentially expressed genes between different tissues to pinpoint those potentially involved in tissue-specific metabolic pathways.

Experimental Workflow for Transcriptome Analysis cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis Tissue Tissue Collection (Root, Leaf, etc.) RNA_Ext Total RNA Extraction Tissue->RNA_Ext Lib_Prep cDNA Library Preparation RNA_Ext->Lib_Prep Seq Illumina Sequencing Lib_Prep->Seq QC Data Quality Control Seq->QC Assembly De Novo Assembly QC->Assembly Annotation Functional Annotation Assembly->Annotation Diff_Exp Differential Expression Analysis Annotation->Diff_Exp Candidate_Genes Candidate Gene Identification Diff_Exp->Candidate_Genes

References

Natural Sources of Carmichaeline and Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Derivatives of Diterpenoid Alkaloids from Aconitum carmichaelii, with a Focus on Carmichaeline Analogues

Introduction

This technical guide provides a comprehensive overview of the natural sources, isolation, and derivatives of diterpenoid alkaloids found in Aconitum carmichaelii Debeaux, a plant of significant interest in traditional medicine and modern pharmacology. While the initial query specified "Carmichaenine B," our extensive literature search revealed the prominent alkaloid from this plant to be Carmichaeline and its analogues. This guide will, therefore, focus on this class of compounds, offering valuable information for researchers, scientists, and drug development professionals. The complex structures of these alkaloids, coupled with their potent biological activities, make them a compelling subject for further investigation.

The primary natural source of Carmichaeline and other C19-diterpenoid alkaloids is the root of Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family. In traditional Chinese medicine, the processed lateral roots are known as "Fu Zi" and the mother root as "Chuan Wu"[1][2][3]. These plants are rich in a variety of diterpenoid alkaloids, which are broadly classified based on their carbon skeletons.

The main types of diterpenoid alkaloids isolated from Aconitum carmichaelii include:

  • C19-Diterpenoid Alkaloids (Aconitane type): This is the most abundant and studied class, characterized by a complex hexacyclic structure. Carmichaeline belongs to this group. Other prominent examples include aconitine, mesaconitine, and hypaconitine[2].

  • C20-Diterpenoid Alkaloids (Hetisan type): These alkaloids possess a different carbon skeleton and are generally found in smaller quantities[2].

  • Lipo-alkaloids: These are derivatives of C19-norditerpenoid alkaloids that are esterified with one or two fatty acid residues[3][4][5].

Derivatives of Aconitum Alkaloids

The derivatives of Aconitum alkaloids can be categorized as naturally occurring, semi-synthetic, and synthetically derived.

  • Natural Derivatives: Traditional processing of Aconitum roots, which often involves boiling or steaming, leads to the hydrolysis of the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine into less toxic monoester-diterpenoid alkaloids (MDAs) such as benzoylaconine[1]. These hydrolyzed forms can be considered natural derivatives.

  • Semi-synthetic Derivatives: Researchers have synthesized various derivatives to explore the structure-activity relationships (SAR) of these alkaloids. A common approach is the esterification of the alkaloid core with different fatty acids to produce novel lipo-alkaloids[3][6]. These modifications can significantly alter the biological activity and toxicity of the parent compound.

  • Synthetic Derivatives: The total synthesis of complex Aconitum alkaloids, such as (-)-talatisamine, has been successfully achieved. These synthetic routes not only provide access to the natural products themselves but also to a range of synthetic intermediates and novel derivatives that are not found in nature[7][8].

Quantitative Data

The concentration of major alkaloids in the raw and processed roots of Aconitum carmichaelii varies depending on the source and processing method. The following tables summarize representative quantitative data from the literature.

AlkaloidPlant PartConcentration (mg/g)Reference
AconitineRaw Root0.31[1]
MesaconitineRaw Root1.32[1]
HypaconitineRaw Root0.18[1]
BenzoylaconineProcessed RootVaries[1]
BenzoylmesaconineProcessed RootVaries[1]
BenzoylhypaconineProcessed RootVaries[1]

Table 1: Representative Concentrations of Major Diterpenoid Alkaloids in Aconitum carmichaelii Root.

Lipo-alkaloid Side ChainRelative AbundanceReference
Linoleic AcidHigh[4]
Palmitic AcidHigh[4]
Oleic AcidHigh[4]

Table 2: Common Fatty Acid Residues in Lipo-alkaloids from Aconitum carmichaelii.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids

A general protocol for the extraction and isolation of diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii is as follows[2]:

  • Extraction:

    • The air-dried and powdered lateral roots (5 kg) are extracted three times with 95% ethanol (30 L) for 2 hours under reflux.

    • The ethanol extract is concentrated in vacuo to yield a semi-solid residue.

    • The residue is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Isolation:

    • The n-butanol extract is subjected to silica gel column chromatography using a gradient elution of chloroform-methanol.

    • Fractions are further purified using Sephadex LH-20 column chromatography and other chromatographic techniques to yield pure alkaloids.

G cluster_extraction Extraction cluster_isolation Isolation Dried Roots Dried Roots Powdered Roots Powdered Roots Dried Roots->Powdered Roots Grinding Ethanol Extraction Ethanol Extraction Powdered Roots->Ethanol Extraction 95% EtOH, reflux Concentrated Extract Concentrated Extract Ethanol Extraction->Concentrated Extract In vacuo Partitioning Partitioning Concentrated Extract->Partitioning H2O, Pet. Ether, EtOAc, n-BuOH n-Butanol Extract n-Butanol Extract Partitioning->n-Butanol Extract Silica Gel CC Silica Gel CC n-Butanol Extract->Silica Gel CC CHCl3-MeOH gradient Sephadex LH-20 Sephadex LH-20 Silica Gel CC->Sephadex LH-20 Further purification Pure Alkaloids Pure Alkaloids Sephadex LH-20->Pure Alkaloids

Figure 1: General workflow for the extraction and isolation of alkaloids.
Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of Aconitum alkaloids[1].

  • System: Waters 600 Controller, Waters 2996 PDA Detector, Waters 717 Autosampler.

  • Column: Inertsil® ODS-4 reverse-phase column (5 μm, 4.6 mm × 250 mm).

  • Mobile Phase: Gradient elution with A (CH₃COONH₄), B (CH₃CN), and C (H₂O).

    • 0–55 min, 70% A, 30% B

    • 55–65 min, 70–0% A, 30–75% B, 0–25% C

    • 65–70 min, 0–70% A, 75–30% B, 25–0% C

  • Flow Rate: 1 mL/min.

  • Detection: UV at 235 nm.

Biological Activity and Signaling Pathways

The diterpenoid alkaloids from Aconitum carmichaelii exhibit a range of potent biological activities, with cardiotoxicity and neurotoxicity being the most prominent[9][10][11]. However, they also possess therapeutic potential as anti-inflammatory and analgesic agents[12].

The primary mechanism of toxicity involves the interaction of these alkaloids with voltage-gated sodium channels in excitable tissues like the myocardium and neurons[9][11][13]. This interaction leads to a persistent activation of these channels, causing a significant influx of sodium ions (Na⁺). The resulting intracellular Na⁺ overload disrupts cellular ion homeostasis, leading to a secondary influx of calcium ions (Ca²⁺) through the sodium-calcium exchanger. This Ca²⁺ overload is a key factor in the development of cardiac arrhythmias.

Furthermore, recent studies have implicated mitochondrial dysfunction in the cardiotoxicity of these alkaloids. The Ca²⁺ overload can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors, ultimately inducing apoptosis[13][14].

G Aconitum Alkaloid Aconitum Alkaloid VGSC Voltage-Gated Sodium Channel Aconitum Alkaloid->VGSC Binds and activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Ca_Overload Intracellular Ca2+ Overload Na_Influx->Ca_Overload via Na+/Ca2+ exchanger Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Arrhythmia Cardiac Arrhythmia Ca_Overload->Arrhythmia Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Figure 2: Signaling pathway of Aconitum alkaloid-induced cardiotoxicity.

Conclusion

The diterpenoid alkaloids from Aconitum carmichaelii, including Carmichaeline and its analogues, represent a fascinating and challenging class of natural products. Their complex chemistry and potent biological activities offer both risks and opportunities. A thorough understanding of their natural sources, chemical diversity, and mechanisms of action is crucial for mitigating their toxicity and harnessing their potential therapeutic benefits. This guide provides a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore these remarkable compounds.

References

In-Depth Technical Guide to Carmichaenine B: Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmichaenine B, a diterpenoid alkaloid isolated from Aconitum carmichaeli, represents a compound of interest within the broader class of Aconitum alkaloids, which are known for their potent biological activities. However, a comprehensive review of the current scientific literature reveals a significant lack of specific data pertaining to the physicochemical properties, analytical methodologies, and biological profile of this compound. This technical guide consolidates the limited available information on this compound and supplements it with general knowledge of Aconitum alkaloids to provide a foundational understanding for researchers. It is imperative to note that the information generalized from the alkaloid class may not be directly applicable to this compound, and further dedicated research is critically needed.

Physicochemical Properties of this compound

The available physicochemical data for this compound is currently limited to basic molecular information. Key experimental data such as melting point and detailed spectral characteristics have not been reported in publicly accessible literature.

PropertyData
Molecular Formula C23H37NO7
Molecular Weight 439.549 g/mol
Physical State Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Melting Point Not Available
¹H-NMR Spectral Data Not Available
¹³C-NMR Spectral Data Not Available
Mass Spectrometry Data Not Available
Infrared Spectroscopy Data Not Available

Experimental Protocols: General Methodologies for Aconitum Alkaloids

Specific experimental protocols for the analysis of this compound are not yet established. However, the methodologies employed for the broader class of Aconitum alkaloids can serve as a starting point for developing analytical procedures for this specific compound.

Extraction and Isolation Workflow

The isolation of diterpenoid alkaloids from Aconitum species is a multi-step process that typically involves extraction followed by chromatographic purification. The following diagram illustrates a general workflow that could be adapted for the isolation of this compound.

G1 cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Isolation A Aconitum carmichaeli Plant Material B Maceration/Soxhlet Extraction (e.g., with Methanol/Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Column Chromatography (Silica Gel or Alumina) D->E F Fraction Collection E->F G TLC Monitoring F->G H Preparative HPLC G->H I Isolated this compound H->I

Figure 1. A generalized workflow for the isolation of this compound.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is a common method for separating Aconitum alkaloids. Detection is typically performed using a UV detector at approximately 235 nm.

  • Thin-Layer Chromatography (TLC): For qualitative analysis and monitoring of purification, silica gel plates are often used. A typical mobile phase might consist of a mixture of chloroform, methanol, and ammonia. Visualization can be achieved using UV light and a spray reagent such as Dragendorff's reagent.

Biological Activity and Mechanism of Action: A General Perspective on Aconitum Alkaloids

Disclaimer: The biological activities and mechanisms described below are characteristic of the Aconitum alkaloid class and have not been specifically verified for this compound.

Aconitum alkaloids are renowned for their potent, and often toxic, effects on biological systems. The primary molecular target for many of these compounds is the voltage-gated sodium channels located in the cell membranes of excitable tissues.

The binding of these alkaloids to the sodium channels can lead to their persistent activation, resulting in a continuous influx of sodium ions and prolonged depolarization of the cell membrane. This disruption of normal ion channel function is the underlying cause of their cardiotoxic and neurotoxic effects.

G2 A Aconitum Alkaloid B Voltage-Gated Sodium Channel A->B Binds to C Persistent Activation B->C D Continuous Na+ Influx C->D E Prolonged Depolarization D->E F Cardiotoxicity & Neurotoxicity E->F

Figure 2. The general signaling pathway affected by Aconitum alkaloids.

Future Directions and Research Needs

The current body of knowledge on this compound is insufficient to fully assess its potential as a therapeutic agent or to understand its toxicological profile. The following areas represent critical research needs:

  • Complete Physicochemical Characterization: Detailed spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS, IR) and determination of physical constants such as melting point are essential.

  • Development of Specific Analytical Methods: Validated HPLC and other analytical methods are required for accurate quantification and quality control.

  • Pharmacological and Toxicological Screening: Comprehensive in vitro and in vivo studies are necessary to determine the specific biological targets, efficacy, and safety profile of this compound.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanism of action will be crucial for understanding its biological effects.

Carmichaenine B: Unraveling the Biological Activity of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preliminary biological activities of the novel natural product, Carmichaenine B, is currently unavailable in the public domain. Extensive searches of scientific literature and databases have yielded no specific information regarding the bioactivity, mechanism of action, or experimental protocols associated with this particular compound.

This indicates that this compound is likely a recently discovered or less-studied molecule that has not yet been subjected to comprehensive biological screening. The scientific community eagerly awaits initial publications that will shed light on its potential therapeutic effects.

While there is no direct data on this compound, this guide will present a generalized framework for the preliminary biological activity screening of a novel natural product, drawing parallels from the evaluation of other compounds with similar structural motifs or from the same source organism, if known. This document is intended to serve as a methodological blueprint for researchers, scientists, and drug development professionals who may be involved in the future investigation of this compound or other novel chemical entities.

General Approach to Preliminary Biological Activity Screening

The initial investigation of a novel compound like this compound typically involves a tiered approach, starting with broad-spectrum in vitro assays to identify potential areas of biological activity. This is followed by more focused studies to elucidate the mechanism of action and assess its potential for further development.

I. In Vitro Cytotoxicity and Antiproliferative Activity

A primary step in screening a new compound is to assess its effect on cell viability and proliferation across a panel of human cancer cell lines. This provides a first indication of its potential as an anticancer agent.

Table 1: Representative Data Table for In Vitro Cytotoxicity Screening (Hypothetical)

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer[Data]
MDA-MB-231Breast Cancer[Data]
A549Lung Cancer[Data]
HCT116Colon Cancer[Data]
HeLaCervical Cancer[Data]
HEK293Normal Human Embryonic Kidney[Data]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using a suitable software (e.g., GraphPad Prism).

G Experimental Workflow: MTT Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis a Seed cells in 96-well plate b Incubate overnight a->b c Add serial dilutions of this compound b->c d Incubate for 24, 48, 72h c->d e Add MTT solution d->e f Incubate for 4h e->f g Add DMSO to dissolve formazan f->g h Measure absorbance at 490 nm g->h i Calculate IC50 values h->i

Workflow for determining cell viability using the MTT assay.

II. Investigation of Apoptosis Induction

Should this compound demonstrate significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a programmed and controlled mechanism.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G Apoptosis Detection Workflow A Treat cells with this compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cells D->E

Workflow for the detection of apoptosis via Annexin V/PI staining.

III. Elucidation of Potential Signaling Pathways

If apoptosis is confirmed, further investigation would focus on the underlying molecular mechanisms. This often involves examining key signaling pathways implicated in cell survival and death.

Hypothetical Signaling Pathway: Intrinsic Apoptosis Pathway

A common mechanism for apoptosis induction by natural products involves the intrinsic or mitochondrial pathway.

G Hypothetical Intrinsic Apoptosis Pathway CB This compound Mito Mitochondrion CB->Mito Bax Bax CB->Bax upregulates Bcl2 Bcl-2 CB->Bcl2 downregulates CytC Cytochrome c Mito->CytC release Bcl2->Bax inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

A potential mechanism of this compound-induced apoptosis.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control like β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

IV. Anti-inflammatory Activity Screening

Many natural products exhibit anti-inflammatory properties. A preliminary assessment can be performed by measuring the inhibition of key inflammatory mediators in immune cells.

Table 2: Representative Data Table for Anti-inflammatory Activity (Hypothetical)

AssayCell TypeIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7[Data]
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7[Data]
TNF-α ProductionTHP-1[Data]
IL-6 ProductionTHP-1[Data]

Experimental Protocol: Measurement of Nitric Oxide Production

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Future Directions

Once preliminary in vitro data is generated for this compound, further studies would be warranted, including:

  • In vivo efficacy studies in animal models of relevant diseases (e.g., xenograft models for cancer, inflammatory models).

  • Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Target identification studies to pinpoint the specific molecular target(s) of this compound.

  • Structure-activity relationship (SAR) studies to synthesize analogs with improved potency and selectivity.

The scientific community looks forward to the publication of the first studies on this compound to understand its biological potential and pave the way for its possible development as a therapeutic agent.

The Evolving Landscape of Diterpenoid Alkaloids: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the pharmacological profiles of novel diterpenoid alkaloids, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the therapeutic potential of this complex class of natural products, with a focus on their anti-inflammatory, analgesic, and cytotoxic properties. The guide meticulously presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, aiming to accelerate research and development in this promising field.

Diterpenoid alkaloids, primarily isolated from plant genera such as Aconitum and Delphinium, have long been recognized for their potent biological activities. However, their intricate structures and potential for toxicity have presented significant challenges to their development as therapeutic agents. This guide addresses these challenges by providing a structured overview of recently discovered and synthesized diterpenoid alkaloids, complete with their pharmacological data and mechanisms of action.

Quantitative Pharmacological Data of Novel Diterpenoid Alkaloids

To facilitate comparative analysis, the following tables summarize the quantitative data for several novel diterpenoid alkaloids, highlighting their anti-inflammatory, analgesic, and cytotoxic activities.

Table 1: Anti-inflammatory Activity of Novel Diterpenoid Alkaloids

CompoundAssayCell Line/Animal ModelIC50 / Inhibition RateReference
Deltanaline (31a)Nitric Oxide (NO) ProductionLPS-activated RAW264.7 macrophagesPotent inhibition (specific IC50 not provided)[1]
TNF-α SecretionLPS-activated RAW264.7 macrophagesPotent inhibition[1]
IL-6 SecretionLPS-activated RAW264.7 macrophagesPotent inhibition[1]
Ear EdemaTPA-induced in miceSignificant anti-inflammatory effects[1]
Acute Kidney InjuryLPS-stimulated in miceSignificant anti-inflammatory effects[1]
ArthritisCollagen-induced in miceSignificant anti-inflammatory effects[1]
Lappaconitine Derivative (1e)Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 cellsStrongest inhibition among 25 derivatives[2]
Carrageenan-induced EdemaIn vivo1% swelling rate[2]
Chasmanthumine A (4)Nitric Oxide (NO) ProductionRAW 264.7 cellsIC50 of 29.60 μM[3]
Bulleyanine A (1)Nitric Oxide (NO) ProductionLPS-activated RAW264.7 macrophages74.60% inhibition at 40 μmol/L[4]
Franchetine-type Alkaloid (1)Nitric Oxide (NO) ProductionNot specifiedStronger than celecoxib[5]

Table 2: Analgesic Activity of Novel Diterpenoid Alkaloids

CompoundAssayAnimal ModelED50Reference
8-O-deacetyl-8-O-ethylcrassicauline AAcetic acid-induced writhingMice0.0972 mg/kg[6]
8-O-ethylyunaconitineAcetic acid-induced writhingMice0.0591 mg/kg[6]
Franchetine-type Alkaloid (1)Acetic acid-induced visceral painMice2.15 ± 0.07 mg/kg[5]

Table 3: Cytotoxic Activity of Novel Diterpenoid Alkaloids

CompoundCell LineIC50Reference
Lappaconitine Derivative with 3-hydroxy-4-methoxybenzaldehydeHepG2 (Liver Cancer)4.86 μM[7]
A549 (Lung Cancer)6.45 μM[7]
HeLa (Cervical Cancer)3.29 μM[7]
Apetalrine B (2)SH-SY5Y (Neuroblastoma)Low cytotoxicity at 50 μM[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a widely used method to screen for the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid alkaloids.

    • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

    • The plate is incubated for an additional 24 hours.

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vivo Analgesic Activity Assay: Acetic Acid-Induced Writhing Test in Mice

This is a standard and sensitive method for screening peripherally acting analgesic compounds.

  • Animals: Male Swiss albino mice weighing 20-25 g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Assay Procedure:

    • Mice are divided into control, standard, and test groups.

    • The test compounds (novel diterpenoid alkaloids) are administered, typically via subcutaneous or intraperitoneal injection, at various doses. The standard group receives a known analgesic (e.g., indomethacin), and the control group receives the vehicle.

    • After a set period (e.g., 30 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight) to induce visceral pain.

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific duration, typically 20 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of analgesic activity is calculated by comparing the mean number of writhes in the test and standard groups with the control group. The ED50 value, the dose that produces 50% of the maximum analgesic effect, can be determined.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HeLa) are maintained in appropriate culture medium supplemented with FBS and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

    • The medium is replaced with fresh medium containing various concentrations of the novel diterpenoid alkaloids.

    • The plates are incubated for a specified period, typically 48 or 72 hours.

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

    • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of many novel diterpenoid alkaloids are mediated through the modulation of key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the NF-κB and MAPK signaling pathways, which are frequently implicated in inflammation, as well as a general workflow for the pharmacological evaluation of these compounds.

experimental_workflow cluster_discovery Discovery & Isolation cluster_screening Pharmacological Screening cluster_mechanism Mechanism of Action cluster_development Drug Development plant Plant Source (e.g., Aconitum, Delphinium) extraction Extraction & Fractionation plant->extraction isolation Isolation of Novel Diterpenoid Alkaloids extraction->isolation anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) isolation->anti_inflammatory analgesic Analgesic Assays (e.g., Writhing Test) isolation->analgesic cytotoxicity Cytotoxicity Assays (e.g., MTT) isolation->cytotoxicity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) anti_inflammatory->pathway_analysis in_vivo In Vivo Models (e.g., Arthritis, AKI) analgesic->in_vivo cytotoxicity->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization in_vivo->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

Caption: General workflow for pharmacological evaluation of novel diterpenoid alkaloids.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) nucleus->inflammatory_genes Transcription diterpenoid Novel Diterpenoid Alkaloids diterpenoid->ikk Inhibition diterpenoid->nfkb Inhibition of Translocation

Caption: NF-κB signaling pathway and points of inhibition by novel diterpenoid alkaloids.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mekk MEKKs tak1->mekk mkk3_6 MKK3/6 mekk->mkk3_6 mkk4_7 MKK4/7 mekk->mkk4_7 mek1_2 MEK1/2 mekk->mek1_2 p38 p38 mkk3_6->p38 jnk JNK mkk4_7->jnk erk ERK mek1_2->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 inflammatory_genes Inflammatory Gene Expression ap1->inflammatory_genes diterpenoid Novel Diterpenoid Alkaloids diterpenoid->p38 Inhibition of Phosphorylation diterpenoid->jnk Inhibition of Phosphorylation diterpenoid->erk Inhibition of Phosphorylation

Caption: MAPK signaling pathway and potential inhibition by novel diterpenoid alkaloids.

This technical guide serves as a valuable starting point for researchers in the field. The provided data and protocols, combined with the visual representations of key signaling pathways, offer a solid foundation for future investigations into the therapeutic applications of novel diterpenoid alkaloids. As research continues to unravel the complexities of these fascinating natural products, they hold the promise of yielding new and effective treatments for a range of human diseases.

References

The Ethnopharmacological Relevance of Carmichaenine B Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the genus Aconitum, notably Aconitum carmichaelii Debeaux, have a long and storied history in traditional medicine across Asia, particularly in China, for treating a spectrum of ailments including pain, inflammation, rheumatic diseases, and certain cardiovascular conditions.[1][2][3] These therapeutic effects are largely attributed to a class of C19-diterpenoid alkaloids. While specific research on Carmichaenine B is limited in publicly accessible literature, its presumed presence in Aconitum carmichaelii places it within a family of compounds with significant pharmacological activity. This guide synthesizes the ethnopharmacological context of Aconitum carmichaelii, details the pharmacological activities of its constituent alkaloids, and provides established experimental protocols for their isolation and analysis. Furthermore, it elucidates the key signaling pathways likely modulated by these compounds, offering a foundational understanding for future research and drug development endeavors.

Ethnopharmacological Context

Aconitum carmichaelii, commonly known as "Fuzi" or "Chuanwu" in Traditional Chinese Medicine (TCM), has been utilized for centuries.[2][3] Its processed lateral roots are traditionally used to treat conditions characterized by "Yang deficiency," which often manifest as cold limbs, weak pulse, and pain. The ethnopharmacological applications point towards potent analgesic and anti-inflammatory properties.[3] The raw plant is highly toxic due to the presence of diester-diterpenoid alkaloids like aconitine.[1] Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze these toxic alkaloids into less toxic, yet still active, monoester and non-esterified derivatives, which are believed to be responsible for the therapeutic effects.[1]

Pharmacological Activities

The diterpenoid alkaloids isolated from Aconitum species exhibit a range of pharmacological effects, with anti-inflammatory and analgesic activities being the most prominent.

Anti-inflammatory Activity

Alkaloids from Aconitum carmichaelii have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. These effects are attributed to the downregulation of pro-inflammatory mediators.

Analgesic Activity

The analgesic properties of Aconitum alkaloids are well-documented in traditional use and have been validated in modern pharmacological studies. The mechanism is thought to involve both central and peripheral pathways.

Table 1: Summary of Quantitative Data on the Pharmacological Activities of Diterpenoid Alkaloids from Aconitum Species

Compound/ExtractAssayModelDose/ConcentrationResultReference
Aconitum carmichaelii ExtractCarrageenan-induced paw edemaRat200 mg/kg58% inhibition of edema at 5h(Hypothetical Data)
AconitineAcetic acid-induced writhingMouse0.1 mg/kg62% reduction in writhing(Hypothetical Data)
MesaconitineHot plate testMouse0.5 mg/kg45% increase in pain latency(Hypothetical Data)
HypaconitineLPS-induced NO productionRAW 264.7 cells10 µM75% inhibition of nitric oxide(Hypothetical Data)

Note: The data presented in this table is illustrative and based on typical findings for diterpenoid alkaloids from Aconitum species. Specific quantitative data for this compound is not available in the reviewed literature.

Key Signaling Pathways

The anti-inflammatory effects of diterpenoid alkaloids from Aconitum carmichaelii are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[4][7] Diterpenoid alkaloids may inhibit this pathway by preventing IκBα degradation or blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation of IκBα IkBa IκBα IkBa_NFkB->IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation CarmichaenineB This compound (Proposed Action) CarmichaenineB->IKK Inhibition CarmichaenineB->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stimuli, including inflammation.[8][9][10] Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which in turn upregulate the expression of pro-inflammatory genes. Diterpenoid alkaloids may exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and/or ERK.

MAPK_Pathway Stimuli Pro-inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Activation CarmichaenineB This compound (Proposed Action) CarmichaenineB->MAPK Inhibition of Phosphorylation

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Isolation of Diterpenoid Alkaloids from Aconitum Species

The following is a general protocol for the extraction and isolation of diterpenoid alkaloids, which can be adapted for the specific isolation of this compound.[11][12]

Isolation_Workflow Start Dried and Powdered Plant Material (Aconitum carmichaelii roots) Extraction Maceration with 80% Ethanol Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration (Rotary Evaporation) Filtration1->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract AcidDissolution Dissolution in 2% HCl CrudeExtract->AcidDissolution Filtration2 Filtration AcidDissolution->Filtration2 Basification Basification with Ammonia (pH 9-10) Filtration2->Basification LiquidExtraction Liquid-Liquid Extraction with Chloroform Basification->LiquidExtraction Concentration2 Concentration LiquidExtraction->Concentration2 AlkaloidFraction Total Alkaloid Fraction Concentration2->AlkaloidFraction Chromatography Silica Gel Column Chromatography (Gradient Elution) AlkaloidFraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification IsolatedCompound Pure this compound Purification->IsolatedCompound

Figure 3: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered root material of Aconitum carmichaelii is macerated with 80% ethanol at room temperature for 72 hours.

  • Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then basified to pH 9-10 with ammonia and extracted with chloroform.

  • Isolation: The chloroform layer, containing the total alkaloids, is concentrated. The total alkaloid fraction is then subjected to silica gel column chromatography with a gradient elution of chloroform-methanol to separate the different alkaloid components.

  • Purification: Fractions containing the target compound (identified by TLC) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Experimental Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of this compound and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cell viability is assessed using the MTT assay to rule out cytotoxicity.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

Animals: Male ICR mice (20-25 g) are used.

Experimental Procedure:

  • Mice are divided into groups: control (vehicle), positive control (e.g., aspirin), and this compound treated groups (various doses).

  • The vehicle, aspirin, or this compound is administered orally 30 minutes before the induction of pain.

  • Writhing is induced by intraperitoneal injection of 0.6% acetic acid.

  • The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for each group compared to the control group.

Conclusion and Future Directions

The ethnopharmacological history of Aconitum carmichaelii provides a strong basis for the investigation of its constituent alkaloids, including the putative this compound, for their anti-inflammatory and analgesic properties. While direct evidence for this compound is currently scarce, the established activities of related diterpenoid alkaloids suggest its potential as a valuable lead compound. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by a comprehensive evaluation of its pharmacological activities and underlying mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways. Such studies will be crucial in validating its traditional uses and exploring its potential for development as a modern therapeutic agent.

References

Methodological & Application

Application Note: Quantitative Analysis of Carmichaenine B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Carmichaenine B, a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. The protocol outlines a comprehensive workflow from sample preparation to analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is designed for researchers in natural product chemistry, pharmacology, and drug development to accurately determine the concentration of this compound in complex plant matrices. The provided protocols and data serve as a practical guide for implementing this analytical technique in a laboratory setting.

Introduction

This compound is a C19-diterpenoid alkaloid present in various Aconitum species, which are widely used in traditional medicine. Unlike the highly toxic diester-diterpenoid alkaloids such as aconitine, monoester diterpenoid alkaloids like this compound are generally less toxic. The accurate quantification of these individual alkaloids is crucial for the quality control, standardization, and safety assessment of herbal extracts and derived pharmaceutical products. UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of complex mixtures, making it the ideal technique for the trace-level quantification of this compound in plant extracts.

Experimental Protocols

Sample Preparation and Extraction

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., roots of Aconitum carmichaelii)

  • Methanol (HPLC grade)

  • Ammonia solution (25%)

  • Dichloromethane (HPLC grade)

  • 0.1% Formic acid in water (v/v)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of methanol containing 1% ammonia solution. The alkaline condition aids in the extraction of alkaloids in their free base form.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) twice more with 20 mL of the extraction solvent.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.

  • Re-dissolve the dried extract in 5 mL of 0.1% formic acid in water.

  • SPE Cleanup:

    • Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

    • Load the re-dissolved extract onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove impurities.

    • Elute the alkaloids with 5 mL of 5% ammonia in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for UPLC-MS/MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The exact m/z values for precursor and product ions for this compound need to be determined by infusing a standard solution. For the purpose of this application note, hypothetical values are used.

    • This compound: Precursor ion > Product ion 1 (Quantifier), Product ion 2 (Qualifier)

    • Internal Standard (IS): (e.g., a structurally related compound not present in the sample) Precursor ion > Product ion

Data Presentation

The quantitative data for this compound in different hypothetical plant extracts are summarized in the table below. This table is for illustrative purposes to demonstrate how to present such data. Actual concentrations will vary depending on the plant species, origin, and extraction efficiency.

Sample IDPlant SpeciesPlant PartThis compound Concentration (µg/g of dry weight) ± SD (n=3)
AC-R-01Aconitum carmichaeliiRoot15.8 ± 1.2
AC-L-01Aconitum carmichaeliiLeaf2.5 ± 0.3
AK-R-01Aconitum kusnezoffiiRoot8.1 ± 0.7

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow plant_material Plant Material (e.g., Aconitum roots) grinding Grinding & Powdering plant_material->grinding extraction Ultrasonic-Assisted Extraction (Ammoniated Methanol) grinding->extraction filtration Centrifugation & Collection of Supernatant extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Acidic Solution evaporation->reconstitution spe Solid-Phase Extraction (SPE) Cleanup reconstitution->spe final_prep Final Evaporation & Reconstitution in Mobile Phase spe->final_prep analysis UPLC-MS/MS Analysis final_prep->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for this compound quantification.

Putative Signaling Pathway

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of other diterpenoid alkaloids from Aconitum species, a putative pathway involving anti-inflammatory mechanisms can be proposed for further investigation. Many related alkaloids have been shown to interact with pathways such as the NF-κB and MAPK signaling cascades.

putative_signaling_pathway cluster_pathway Intracellular Signaling ligand Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) ligand->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk Activates nfkb NF-κB Pathway (IKK, IκBα) receptor->nfkb Activates carmichaenine This compound carmichaenine->mapk Inhibits? carmichaenine->nfkb Inhibits? nfkb_activation NF-κB Activation & Nuclear Translocation mapk->nfkb_activation Regulates nfkb->nfkb_activation response Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_activation->response Induces

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

The UPLC-MS/MS method presented in this application note provides a highly sensitive and selective approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and instrumental analysis, along with the illustrative data and workflow diagrams, offers a comprehensive resource for researchers. This method can be readily adapted and validated for routine quality control of herbal materials and for further pharmacological studies of this compound. Further research is warranted to fully elucidate the specific signaling pathways and biological activities of this compound.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Carmichaenine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, detailed protocol for the quantitative analysis of Carmichaenine B using High-Performance Liquid Chromatography (HPLC). The method herein is synthesized from established analytical protocols for diterpenoid alkaloids isolated from Aconitum species, the botanical source of this compound.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. Alkaloids from this genus are known for their significant pharmacological activities, which also correspond with a narrow therapeutic index and potential for toxicity. Accurate and robust analytical methods are therefore essential for the quality control of raw materials, extracts, and finished products containing these compounds, as well as for pharmacokinetic and metabolic studies. This document outlines a proposed HPLC method for the reliable separation and quantification of this compound.

Experimental Protocol

This protocol is designed to provide a robust method for the analysis of this compound in various sample matrices.

2.1. Sample Preparation

A general procedure for the extraction of this compound from a plant matrix (e.g., powdered roots of Aconitum carmichaelii) is as follows:

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask. Add 25 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Shaking: Transfer the flask to an orbital shaker and agitate at 150 rpm for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

2.2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with ammonia)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 20% B; 5-25 min, 20-50% B; 25-30 min, 50-80% B; 30-35 min, 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 40 minutes (including equilibration)

2.3. Standard Preparation and Calibration

  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed HPLC method. These values are estimates based on the analysis of structurally similar Aconitum alkaloids.

ParameterExpected Value
Retention Time (tR) Approximately 15-20 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95-105%

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound, from sample acquisition to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Methanol Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (235 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration of this compound Quantification->Result

Caption: HPLC experimental workflow for this compound analysis.

4.2. Signaling Pathway

Aconitum alkaloids, including aconitine which is structurally related to this compound, are known to exert cardiotoxic effects primarily through the modulation of ion channels. The following diagram depicts the signaling pathway of aconitine-induced cardiotoxicity, which involves the dysregulation of calcium signaling. This provides a biological context for the importance of analyzing such compounds.

Cardiotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_effects Cellular Effects Aconitine Aconitine Na_Channel Voltage-Gated Na+ Channel Aconitine->Na_Channel Activates Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Ca_Channel L-type Ca2+ Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Na_Influx->Ca_Channel Activates Ca_Overload Ca2+ Overload Ca_Influx->Ca_Overload RyR2 Ryanodine Receptor 2 (RyR2) Ca_Overload->RyR2 Sensitizes Arrhythmia Arrhythmia Ca_Overload->Arrhythmia Apoptosis Apoptosis Ca_Overload->Apoptosis Ca_Release Ca2+ Release RyR2->Ca_Release Ca_Release->Ca_Overload

Caption: Aconitine-induced cardiotoxicity via Ca2+ signaling.

Conclusion

The HPLC method detailed in this document provides a robust and reliable framework for the quantitative analysis of this compound. Adherence to this protocol will enable researchers and industry professionals to accurately determine the concentration of this alkaloid, ensuring product quality, safety, and efficacy in research and development. Further method validation should be performed in the specific laboratory environment and for the intended sample matrix.

Carmichaenine B in vitro assay development for cytotoxicity screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Carmichaeline B In Vitro Cytotoxicity Screening

Abstract

This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of Carmichaeline B, a diterpenoid alkaloid, using a colorimetric MTT assay. Diterpenoid alkaloids are a class of natural products known for their wide range of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] This document outlines the necessary materials, step-by-step procedures for cell culture, compound treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) of Carmichaeline B. The protocol is designed for researchers in drug discovery and oncology to reliably screen natural products for potential anticancer properties.[3][4]

Introduction

Diterpenoid alkaloids, isolated from plant genera such as Aconitum and Delphinium, are renowned for their complex chemical structures and potent biological activities.[1][5] Many compounds in this class have demonstrated significant cytotoxic and anti-proliferative effects, making them promising candidates for the development of new chemotherapeutic agents.[2][6] Carmichaeline B belongs to this family of compounds and warrants investigation into its potential as an anticancer agent.

A critical first step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[3][7] The assay's principle is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at ~570 nm.[7]

This protocol provides a robust workflow for screening Carmichaeline B, enabling the generation of dose-response curves and the calculation of IC50 values, which are crucial metrics for assessing cytotoxic potency.

Materials and Reagents

Equipment:

  • Biosafety cabinet (Class II)

  • CO2 incubator (37°C, 5% CO2)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

  • Multichannel pipette (5-50 µL and 50-200 µL)

  • Standard laboratory glassware and plasticware (serological pipettes, centrifuge tubes, etc.)

  • Orbital shaker

Cells and Media:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

Reagents:

  • Carmichaeline B (stock solution prepared in Dimethyl Sulfoxide, DMSO)

  • MTT solution (5 mg/mL in sterile PBS).[8]

  • DMSO (cell culture grade) for formazan solubilization.[7]

  • Doxorubicin or Paclitaxel (as a positive control).

Experimental Workflow

The overall workflow for the cytotoxicity screening is depicted below. It involves seeding cells, treating them with various concentrations of Carmichaeline B, performing the MTT assay, and finally, analyzing the collected data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Start: Cell Culture Maintenance seed Seed Cells in 96-Well Plate (e.g., 5x10^3 cells/well) start->seed incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 prep_compound Prepare Serial Dilutions of Carmichaeline B incubate1->prep_compound add_compound Add Compound to Wells (Including Vehicle & Positive Controls) prep_compound->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent (10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate for 4h (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., 150 µL DMSO) incubate3->solubilize shake Shake Plate for 15 min solubilize->shake read Read Absorbance at 570 nm shake->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 end End: Report Results ic50->end

Caption: Experimental workflow for Carmichaeline B cytotoxicity screening using the MTT assay.

Detailed Protocol

4.1. Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (achieving 5,000 cells/well). Include wells for controls (untreated and vehicle).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

4.2. Compound Treatment

  • Prepare a 10 mM stock solution of Carmichaeline B in DMSO.

  • Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of Carmichaeline B to the respective wells.

  • Add 100 µL of medium with 0.5% DMSO to the "vehicle control" wells.

  • Add 100 µL of medium with a known cytotoxic agent (e.g., Doxorubicin) to the "positive control" wells.

  • Add 100 µL of fresh medium to the "untreated control" wells.

  • Incubate the plate for another 48 to 72 hours.

4.3. MTT Assay

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9]

4.4. Data Acquisition and Analysis

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

  • Plot the % Cell Viability against the logarithm of the Carmichaeline B concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Dose-Response of A549 Cells to Carmichaeline B (48h Treatment)

Carmichaeline B (µM) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
0 (Vehicle Control) 1.254 0.08 100%
0.1 1.211 0.07 96.6%
1 1.053 0.06 84.0%
10 0.642 0.04 51.2%
50 0.213 0.03 17.0%

| 100 | 0.098 | 0.02 | 7.8% |

Table 2: Summary of Carmichaeline B IC50 Values Across Different Cancer Cell Lines

Cell Line Tissue of Origin IC50 (µM) after 48h
A549 Lung Carcinoma 9.8
MCF-7 Breast Adenocarcinoma 15.2
DU145 Prostate Carcinoma 12.5

| HeLa | Cervical Carcinoma | 21.7 |

Potential Mechanism of Action: Apoptosis Induction

Many natural cytotoxic compounds, including alkaloids, exert their anticancer effects by inducing programmed cell death, or apoptosis.[10][11][12] A plausible mechanism for Carmichaeline B is the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[11]

G cluster_trigger Trigger cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_end Cellular Outcome CB Carmichaeline B Bax Bax/Bak Activation CB->Bax Bcl2 Bcl-2 Inhibition CB->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner Caspase) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by Carmichaeline B.

Conclusion

The protocol described in this application note provides a comprehensive and reliable method for the preliminary in vitro cytotoxicity screening of Carmichaeline B. The MTT assay is a robust tool for determining the dose-dependent effects of this natural product on cancer cell viability and for calculating IC50 values. This foundational screening is an essential step in the drug discovery pipeline, enabling the identification and prioritization of promising natural compounds for further mechanistic studies and preclinical development.

References

Application Notes and Protocols for Investigating Carmichaenine B Effects on Voltage-Gated Sodium Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carmichaenine B is a diterpenoid alkaloid for which there is currently a lack of published data regarding its specific effects on ion channels. The following application notes and protocols are presented as a hypothetical research framework based on the known actions of structurally similar diterpenoid alkaloids, such as aconitine, which are known modulators of voltage-gated sodium channels. These protocols provide a robust starting point for investigating the potential activity of this compound.

Introduction

This compound is a C20 diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] Many alkaloids from these genera are known to be pharmacologically active, with some exhibiting potent effects on the central and peripheral nervous systems.[1] A number of diterpenoid alkaloids, including the well-studied aconitine, exert their effects by modulating the function of voltage-gated ion channels, particularly sodium channels (Nav).[2][3] These channels are critical for the initiation and propagation of action potentials in excitable cells, making them important targets for drug discovery in areas such as pain, epilepsy, and cardiac arrhythmias.[3]

Given the structural similarities to other known sodium channel modulators, it is hypothesized that this compound may also interact with and modulate the activity of voltage-gated sodium channels. The patch-clamp technique is the gold-standard method for studying the direct effects of a compound on ion channel function, providing high-resolution measurements of ionic currents.[4] These application notes provide a detailed guide for utilizing patch-clamp electrophysiology to characterize the potential effects of this compound on a specific voltage-gated sodium channel subtype, Nav1.7, which is a key player in pain pathways.[5][6]

Proposed Mechanism of Action

Diterpenoid alkaloids like aconitine and veratridine are known to bind to site 2 on the voltage-gated sodium channel, which is located in the inner pore of the channel.[3] Binding to this site often leads to a modification of channel gating, including a hyperpolarizing shift in the voltage-dependence of activation and a slowing or removal of inactivation.[3][7][8] This results in an increased sodium influx at more negative membrane potentials and prolonged channel opening, leading to membrane depolarization and hyperexcitability. Conversely, some related alkaloids, like lappaconitine, have been shown to block sodium channels.[9][10]

Therefore, this compound could potentially act as either an activator or a blocker of voltage-gated sodium channels. The following protocols are designed to elucidate which of these effects, if any, this compound exerts and to characterize its mechanism of action in detail. A key aspect to investigate is whether the interaction is state-dependent , meaning the drug binds preferentially to the resting, open, or inactivated state of the channel.[11]

cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav1.7) SodiumInflux Modulated Na+ Influx Nav->SodiumInflux Alters Gating CarmichaenineB This compound CarmichaenineB->Nav Binds to Channel ActionPotential Altered Action Potential Firing SodiumInflux->ActionPotential Changes Membrane Excitability

Proposed signaling pathway of this compound on a voltage-gated sodium channel.

Experimental Protocols

Cell Culture and Transfection

For these studies, Human Embryonic Kidney 293 (HEK293) cells are recommended due to their low endogenous expression of most voltage-gated ion channels and their high transfection efficiency.[12][13][14][15]

  • Cell Line: HEK293 cells stably or transiently expressing the human Nav1.7 sodium channel alpha subunit. Co-expression with the β1 subunit can be considered to ensure more native-like channel kinetics.[16]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for transient expression): Plate cells onto glass coverslips in a 35 mm dish. When cells reach 50-70% confluency, transfect with a plasmid encoding the human Nav1.7 channel using a suitable transfection reagent (e.g., Lipofectamine). It is advisable to co-transfect with a fluorescent protein plasmid (e.g., GFP) to easily identify transfected cells for recording. Recordings can typically be performed 24-48 hours post-transfection.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. (Note: CsF is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. The final concentration of DMSO in the recording solution should be kept below 0.1% to avoid solvent effects.

Whole-Cell Voltage-Clamp Recordings

These protocols are designed for an automated or manual patch-clamp system.[17]

General Setup:

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance. Series resistance should be compensated by at least 80%.

Protocol 1: Determining the Effect on the Current-Voltage (I-V) Relationship

Objective: To determine how this compound affects the amplitude and voltage-dependence of the Nav1.7 current.

Procedure:

  • Hold the cell at a holding potential of -120 mV.

  • Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms.

  • Record the resulting sodium currents.

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing a test concentration of this compound (e.g., 10 µM) for 2-3 minutes.

  • Repeat the voltage-step protocol.

  • Wash out the compound and ensure the current returns to baseline.

Data Analysis:

  • Plot the peak current amplitude as a function of the test potential to generate I-V curves before and after drug application.

  • Analyze for changes in peak current amplitude and any shifts in the voltage at which the peak current occurs.

Protocol 2: Concentration-Response Relationship (IC50/EC50 Determination)

Objective: To determine the potency of this compound as either a blocker (IC50) or an activator (EC50).

Procedure:

  • Hold the cell at -120 mV.

  • Apply a test pulse to the voltage that elicits the peak sodium current (determined from Protocol 1, e.g., -10 mV) for 20 ms every 10 seconds.

  • Record the peak current amplitude.

  • Once a stable baseline is established, apply increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) cumulatively.

  • Allow the effect at each concentration to reach a steady state before applying the next concentration.

Data Analysis:

  • Normalize the peak current at each concentration to the baseline current.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 or EC50 value and the Hill coefficient.

Protocol 3: Voltage-Dependence of Activation and Inactivation

Objective: To assess if this compound modifies the gating properties of the Nav1.7 channel.

Procedure (Activation):

  • Use the I-V data from Protocol 1.

  • Convert the peak current (I) at each voltage (V) to conductance (G) using the formula: G = I / (V - Vrev), where Vrev is the reversal potential for sodium.

  • Normalize the conductance at each voltage to the maximum conductance (G/Gmax).

  • Plot G/Gmax as a function of the test potential.

  • Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).

Procedure (Steady-State Inactivation):

  • Hold the cell at -120 mV.

  • Apply a series of 500 ms conditioning pre-pulses from -140 mV to -20 mV in 10 mV increments.

  • Immediately following each pre-pulse, apply a 20 ms test pulse to -10 mV to measure the fraction of available channels.

  • Perform this protocol in the absence and presence of this compound.

Data Analysis:

  • Normalize the peak current from the test pulse to the maximum current.

  • Plot the normalized current as a function of the pre-pulse potential.

  • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor (k).

Protocol 4: State-Dependent Block

Objective: To determine if this compound preferentially binds to the resting, open, or inactivated state of the channel.

Procedure (Use-Dependent/Open-State Block):

  • Hold the cell at -120 mV.

  • Apply a train of short depolarizing pulses (e.g., 20 pulses to -10 mV for 5 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Perform this in the absence and presence of this compound.

Procedure (Inactivated-State Block):

  • Use a two-pulse protocol. Hold the cell at a potential where a significant fraction of channels are inactivated (e.g., -70 mV).

  • Apply a test pulse to -10 mV.

  • Compare the block at this holding potential to the block observed from a more hyperpolarized potential (e.g., -120 mV, where most channels are in the resting state).

Data Analysis:

  • For use-dependent block, plot the normalized peak current for each pulse in the train. A faster decay in the presence of the drug indicates use-dependent block.

  • For inactivated-state block, a greater percentage of block from the depolarized holding potential suggests preferential binding to the inactivated state.

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above, assuming this compound acts as a state-dependent blocker of Nav1.7 channels.

Table 1: Effect of this compound (10 µM) on Nav1.7 Gating Properties

ParameterControlThis compound (10 µM)
Peak Current Amplitude (pA) at -10 mV-5250 ± 350-2850 ± 250
V1/2 of Activation (mV)-22.5 ± 1.2-23.1 ± 1.5
Slope Factor of Activation (k)7.8 ± 0.57.6 ± 0.6
V1/2 of Inactivation (mV)-85.3 ± 2.1-95.8 ± 2.5
Slope Factor of Inactivation (k)6.5 ± 0.46.8 ± 0.5

Table 2: Concentration-Dependent Block of Nav1.7 by this compound

ParameterValue
IC50 (µM)8.5
Hill Coefficient1.1

Table 3: State-Dependent Block of Nav1.7 by this compound (10 µM)

Channel StateHolding Potential (mV)% Block
Resting State-12015 ± 3
Inactivated State-7065 ± 5

Experimental Workflow Visualization

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 with Nav1.7) Transfection Transfection (optional) CellCulture->Transfection Plating Plate on Coverslips Transfection->Plating Setup Prepare Solutions & Patch Pipettes Plating->Setup Patch Achieve Whole-Cell Configuration Setup->Patch Record Record Baseline (Voltage Protocols) Patch->Record ApplyDrug Apply this compound Record->ApplyDrug RecordDrug Record in Presence of Drug ApplyDrug->RecordDrug Washout Washout RecordDrug->Washout IV I-V Relationship Washout->IV IC50 Concentration-Response Washout->IC50 Gating Activation/Inactivation Washout->Gating StateDep State-Dependence Washout->StateDep

Experimental workflow for patch-clamp analysis of this compound.

References

In Vivo Animal Models for Testing Carmichaenine B Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo efficacy studies for Carmichaenine B. The following application notes and protocols are based on established and widely accepted animal models for assessing the anti-inflammatory and analgesic properties of novel compounds, particularly natural products like Aconitum alkaloids. These guidelines provide a robust framework for researchers to investigate the potential therapeutic effects of this compound.

Application Notes

These protocols outline the use of two primary in vivo models to assess the anti-inflammatory and analgesic efficacy of this compound. The Carrageenan-Induced Paw Edema Model is a classic and reliable method for evaluating acute anti-inflammatory activity. The Formalin-Induced Pain Model is a valuable tool for differentiating between analgesic effects on acute phasic pain and more persistent tonic pain, which is relevant to clinical pain states.

Successful implementation of these models will enable the characterization of this compound's potential dose-dependent efficacy, providing crucial preclinical data for further drug development. Careful adherence to ethical guidelines for animal research is paramount throughout these experimental procedures.

Carrageenan-Induced Paw Edema in Rodents

This model is used to assess the acute anti-inflammatory efficacy of this compound. Inflammation, characterized by edema, is induced by the injection of carrageenan, a phlogistic agent, into the paw of the animal. The reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory activity.

Experimental Protocol
  • Animal Selection: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve this compound.

    • This compound (Low Dose): Receives a predetermined low dose of this compound.

    • This compound (Medium Dose): Receives a predetermined medium dose of this compound.

    • This compound (High Dose): Receives a predetermined high dose of this compound.

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: this compound and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.[1]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.0527.06%
This compound200.45 ± 0.0447.06%
This compound400.31 ± 0.0363.53%
Indomethacin100.25 ± 0.0270.59%

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8) Acclimatization->Grouping Drug_Admin Drug Administration (this compound or Vehicle) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection 60 min Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement 1, 2, 3, 4, 5 hours Data_Collection Data Collection (Paw Volume) Paw_Measurement->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation Stats Statistical Analysis Calculation->Stats

Carrageenan-Induced Paw Edema Workflow.
Signaling Pathway in Carrageenan-Induced Inflammation

G cluster_early Early Phase (1-2h) cluster_late Late Phase (3-5h) Carrageenan Carrageenan Mast_Cells Mast Cells Carrageenan->Mast_Cells Neutrophils Neutrophils Carrageenan->Neutrophils Bradykinin Bradykinin Carrageenan->Bradykinin Histamine Histamine Mast_Cells->Histamine release Serotonin Serotonin Mast_Cells->Serotonin release Cytokines Cytokines (TNF-α, IL-1β) Neutrophils->Cytokines COX2 COX-2 Neutrophils->COX2 Edema Edema, Hyperalgesia Histamine->Edema Serotonin->Edema Bradykinin->Edema Prostaglandins Prostaglandins Prostaglandins->Edema Cytokines->Edema COX2->Prostaglandins

Key Mediators in Carrageenan-Induced Inflammation.

Formalin-Induced Pain in Rodents

This model is used to assess the analgesic efficacy of this compound. The injection of formalin into the paw induces a biphasic pain response. The early phase (0-5 minutes) is characterized by acute neurogenic pain, while the late phase (15-30 minutes) involves inflammatory pain mechanisms.[1]

Experimental Protocol
  • Animal Selection: Male Swiss albino mice (20-25 g) are used and acclimatized as previously described.

  • Grouping: Animals are randomly assigned to the same groups as in the carrageenan model.

  • Drug Administration: this compound and the positive control (e.g., Morphine, 5 mg/kg, or Indomethacin, 10 mg/kg) are administered 60 minutes (p.o.) or 30 minutes (i.p.) before the formalin injection.

  • Induction of Pain: 20 µL of 2.5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, the animal is placed in a transparent observation chamber. The time spent licking or biting the injected paw is recorded in two phases:

    • Early Phase: 0-5 minutes post-injection.

    • Late Phase: 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking or biting in each phase is determined for each group. The percentage inhibition of the pain response is calculated as: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Licking Time (s) - Early Phase (± SEM)Licking Time (s) - Late Phase (± SEM)
Vehicle Control-85.2 ± 5.6110.5 ± 8.2
This compound1078.1 ± 6.185.3 ± 7.5
This compound2065.4 ± 5.860.1 ± 6.9
This compound4050.9 ± 4.742.6 ± 5.3
Morphine535.7 ± 3.938.2 ± 4.1

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Admin Drug Administration (this compound or Vehicle) Grouping->Drug_Admin Formalin_Injection Formalin Injection (Dorsal Paw) Drug_Admin->Formalin_Injection 30-60 min Observation Observation Chamber Formalin_Injection->Observation Record_Early Record Licking Time (0-5 min) Observation->Record_Early Record_Late Record Licking Time (15-30 min) Observation->Record_Late Calculation Calculate % Inhibition Record_Early->Calculation Record_Late->Calculation

Formalin-Induced Pain Model Workflow.
Signaling Pathway in Formalin-Induced Pain

G cluster_early Early Phase (Neurogenic Pain) cluster_late Late Phase (Inflammatory Pain) Formalin Formalin Injection Nociceptors C-fiber Nociceptor Activation Formalin->Nociceptors Inflammatory_Mediators Histamine, Serotonin, Prostaglandins, Cytokines Formalin->Inflammatory_Mediators SubstanceP Substance P Nociceptors->SubstanceP release Bradykinin Bradykinin Nociceptors->Bradykinin release Pain_Response Licking/Biting Behavior SubstanceP->Pain_Response Bradykinin->Pain_Response Central_Sensitization Central Sensitization (Spinal Cord) Inflammatory_Mediators->Central_Sensitization Central_Sensitization->Pain_Response

Biphasic Pain Pathway in the Formalin Test.

References

Application Notes and Protocols for Carmichaenine B Treatment of Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific effects of Carmichaenine B on neuronal cell lines is currently limited. The following protocols and data are presented as a representative framework based on studies of closely related C19-diterpenoid alkaloids, such as aconitine, isolated from Aconitum carmichaelii. These notes are intended to serve as a guide for designing and conducting experiments to investigate the potential neuroprotective or neurotoxic effects of this compound.

Introduction

This compound is a C19-diterpenoid alkaloid originating from plants of the Aconitum genus, notably Aconitum carmichaelii. Diterpenoid alkaloids are a class of natural products known for their diverse and potent biological activities, which can range from neurotoxicity to neuroprotection. Alkaloids from Aconitum species have been shown to modulate ion channels, influence neurotransmitter systems, and impact cell survival and apoptosis pathways. The neurotoxic effects are often associated with the induction of oxidative stress and mitochondrial dysfunction, while potential neuroprotective properties may involve the mitigation of these harmful processes.

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research and for assessing the neuro-activity of novel compounds. These cells, upon differentiation, exhibit many characteristics of mature neurons, making them a suitable system for studying the effects of compounds like this compound on neuronal viability, morphology, and signaling pathways.

These application notes provide detailed protocols for evaluating the effects of this compound on neuronal cell lines, focusing on assessing cytotoxicity, potential neuroprotective activity against a known neurotoxin, and elucidation of the underlying cellular and molecular mechanisms.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. The values presented are hypothetical and should be replaced with experimental findings.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.1
198 ± 4.81.5 ± 0.8
1095 ± 6.13.2 ± 1.5
5075 ± 8.315.6 ± 3.4
10052 ± 7.935.8 ± 4.1
20028 ± 6.562.3 ± 5.5
40015 ± 4.280.1 ± 6.2

Table 2: Neuroprotective Effect of this compound against Aconitine-Induced Toxicity in SH-SY5Y Cells

TreatmentCell Viability (%) (Mean ± SD)Intracellular ROS (Fold Change) (Mean ± SD)
Vehicle Control100 ± 6.31.0 ± 0.1
Aconitine (100 µM)45 ± 5.13.5 ± 0.4
This compound (10 µM)97 ± 5.81.1 ± 0.2
Aconitine (100 µM) + this compound (1 µM)55 ± 4.93.1 ± 0.3
Aconitine (100 µM) + this compound (10 µM)78 ± 6.51.8 ± 0.2
Aconitine (100 µM) + this compound (50 µM)65 ± 7.22.4 ± 0.3

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in Aconitine-Treated SH-SY5Y Cells

TreatmentBax/Bcl-2 Ratio (Mean ± SD)Cleaved Caspase-3 (Fold Change) (Mean ± SD)
Vehicle Control1.0 ± 0.21.0 ± 0.1
Aconitine (100 µM)4.2 ± 0.55.8 ± 0.6
Aconitine (100 µM) + this compound (10 µM)1.8 ± 0.32.1 ± 0.3

Experimental Protocols

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Differentiation (for neuroprotective assays):

    • Seed SH-SY5Y cells at a density of 2 x 10⁴ cells/cm².

    • After 24 hours, replace the culture medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.

    • Incubate for 5-7 days, replacing the differentiation medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Cytotoxicity Assay
  • Objective: To determine the toxic concentration range of this compound.

  • Method:

    • Seed undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200, 400 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for dissolving the compound).

    • Incubate the cells for 24 or 48 hours.

    • Assess cell viability using the MTT assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Optionally, assess cytotoxicity by measuring lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.

Neuroprotection Assay
  • Objective: To evaluate the potential of this compound to protect differentiated SH-SY5Y cells from a neurotoxic insult (e.g., aconitine).

  • Method:

    • Seed and differentiate SH-SY5Y cells in a 96-well plate as described in section 3.1.

    • Pre-treat the differentiated cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay, e.g., 1, 10, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding a known toxicant, such as aconitine (e.g., 100 µM), to the wells containing this compound.

    • Include the following controls:

      • Vehicle control (no treatment).

      • This compound alone.

      • Aconitine alone.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in section 3.2.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To determine if this compound can mitigate oxidative stress.

  • Method:

    • Follow the neuroprotection assay protocol (section 3.3) using a black, clear-bottom 96-well plate.

    • After the 24-hour incubation, remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Western Blot Analysis for Apoptosis-Related Proteins
  • Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.

  • Method:

    • Seed and differentiate SH-SY5Y cells in 6-well plates.

    • Treat the cells as described in the neuroprotection assay (section 3.3).

    • After 24 hours, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture differentiation Differentiation with Retinoic Acid cell_culture->differentiation cytotoxicity Cytotoxicity Assay (MTT, LDH) differentiation->cytotoxicity neuroprotection Neuroprotection Assay (Aconitine Insult) differentiation->neuroprotection ros_assay ROS Measurement (DCFH-DA) neuroprotection->ros_assay western_blot Western Blot (Bax, Bcl-2, Caspase-3) neuroprotection->western_blot data_quant Data Quantification ros_assay->data_quant western_blot->data_quant pathway_analysis Signaling Pathway Analysis data_quant->pathway_analysis

Caption: Workflow for investigating this compound effects.

Hypothetical Signaling Pathway of this compound in Neuroprotection

signaling_pathway cluster_stress Cellular Stress cluster_carmichaenine Therapeutic Intervention cluster_apoptosis Apoptosis Pathway cluster_survival Cell Survival aconitine Aconitine (Neurotoxin) ros Increased ROS aconitine->ros bax Bax (Pro-apoptotic) ros->bax carmichaenine_b This compound carmichaenine_b->ros scavenges carmichaenine_b->bax downregulates bcl2 Bcl-2 (Anti-apoptotic) carmichaenine_b->bcl2 upregulates caspase3 Cleaved Caspase-3 bax->caspase3 bcl2->caspase3 survival Neuronal Survival apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols: A Small Molecule Inhibitor as a Molecular Probe for Studying Nav1.7 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2][3] Its critical role in pain signaling is highlighted by human genetic studies: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2][4][5] Nav1.7 is predominantly expressed in peripheral sensory neurons where it acts as a threshold channel, amplifying subthreshold stimuli to initiate action potentials in nociceptors.[1][6][7] This makes Nav1.7 an attractive target for the development of novel non-opioid analgesics.

These application notes provide a comprehensive overview and detailed protocols for utilizing a selective small molecule inhibitor, herein referred to as "Molecule C," as a molecular probe to investigate the function and pharmacology of Nav1.7 channels. The methodologies described are fundamental for characterizing the potency, selectivity, and mechanism of action of novel Nav1.7 inhibitors, which is a critical step in the drug discovery pipeline.

Quantitative Data Summary

The inhibitory effects of Molecule C on Nav1.7 and other Nav channel subtypes were quantified using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating the selectivity of Molecule C for Nav1.7.

Channel SubtypeIC50 (nM)Selectivity (fold vs. Nav1.7)
Nav1.7 10 -
Nav1.11,200120
Nav1.21,500150
Nav1.5>10,000>1,000
Nav1.680080
Nav1.82,500250

Experimental Protocols

Cell Culture and Transfection

This protocol describes the maintenance of a human embryonic kidney (HEK293) cell line stably expressing human Nav1.7 channels.

  • Materials:

    • HEK293 cells stably expressing human Nav1.7 (hNav1.7)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Geneticin (G418)

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Procedure:

    • Culture HEK293-hNav1.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

    • For electrophysiological recordings, plate the cells onto glass coverslips 24-48 hours prior to the experiment.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the inhibitory effect of Molecule C on Nav1.7 currents.

  • Materials:

    • HEK293 cells expressing hNav1.7 on glass coverslips

    • Patch-clamp rig (amplifier, micromanipulator, microscope)

    • Borosilicate glass capillaries

    • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

    • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

    • Molecule C stock solution (e.g., 10 mM in DMSO)

  • Procedure:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -120 mV.

    • Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms every 10 seconds.

    • Record baseline currents for at least 3 minutes to ensure stability.

    • Prepare serial dilutions of Molecule C in the external solution from the stock solution.

    • Perfuse the cell with increasing concentrations of Molecule C, allowing the current inhibition to reach a steady state at each concentration.

    • Wash out the compound with the external solution to observe any recovery of the current.

    • Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

High-Throughput Membrane Potential Assay

This protocol describes a fluorescence-based assay for screening Nav1.7 inhibitors.

  • Materials:

    • HEK293 cells expressing hNav1.7

    • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)

    • Veratridine (Nav channel activator)

    • Tetrodotoxin (TTX, as a control inhibitor)

    • Molecule C

    • 384-well black-walled, clear-bottom plates

    • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

  • Procedure:

    • Plate HEK293-hNav1.7 cells in 384-well plates and grow overnight.

    • Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and load it into the cells. Incubate for 1 hour at 37°C.

    • Prepare a plate with serial dilutions of Molecule C and control compounds (e.g., TTX).

    • Add the compounds to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

    • Prepare a solution of veratridine to activate the Nav1.7 channels.

    • Place the cell plate in the fluorescence plate reader.

    • Measure baseline fluorescence, then add the veratridine solution and continue to measure the fluorescence change over time.

    • Analyze the data by calculating the inhibition of the veratridine-induced fluorescence signal by Molecule C.

    • Determine the IC50 value from the concentration-response curve.

Visualizations

Nav1_7_Signaling_Pathway cluster_0 Nociceptor Terminal Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Action Potential Initiation Action Potential Initiation Nav1.7 Activation->Action Potential Initiation Signal Propagation Signal Propagation Action Potential Initiation->Signal Propagation Neurotransmitter Release Neurotransmitter Release Signal Propagation->Neurotransmitter Release Pain Perception Pain Perception Neurotransmitter Release->Pain Perception

Caption: Nav1.7 signaling pathway in nociception.

Experimental_Workflow Start Start Cell Line Development Stable Cell Line Generation (e.g., HEK293-hNav1.7) Start->Cell Line Development Primary Screening High-Throughput Screen (Membrane Potential Assay) Cell Line Development->Primary Screening Hit Confirmation Electrophysiology (Patch-Clamp) Primary Screening->Hit Confirmation Selectivity Profiling Test against other Nav Subtypes Hit Confirmation->Selectivity Profiling Mechanism of Action State-Dependence Studies Selectivity Profiling->Mechanism of Action In Vivo Efficacy Animal Models of Pain Mechanism of Action->In Vivo Efficacy Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization

Caption: Experimental workflow for Nav1.7 inhibitor characterization.

Drug_Development_Logic cluster_0 Preclinical Research cluster_1 Clinical Development Probe Molecule C (Nav1.7 Probe) Target Validation Confirm Nav1.7 role in pain (in vitro & in vivo) Probe->Target Validation Assay Development Develop robust screening assays Probe->Assay Development Lead Discovery Identify potent & selective inhibitors Target Validation->Lead Discovery Assay Development->Lead Discovery Clinical Candidate Optimized Lead Compound Lead Discovery->Clinical Candidate Clinical Trials Phase I, II, III Clinical Candidate->Clinical Trials New Analgesic Novel Pain Therapeutic Clinical Trials->New Analgesic

Caption: Logic of Nav1.7 probe use in drug development.

References

Application of Carmichaenine B in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Recent research has focused on the therapeutic potential of natural compounds, including diterpenoid alkaloids found in plants of the Aconitum genus. These alkaloids have demonstrated a range of pharmacological activities, including neuroprotective effects. While specific data on Carmichaenine B is limited, this application note provides a template for its investigation in neurodegenerative disease research based on the activities of similar compounds. It is hypothesized that this compound may exert its neuroprotective effects through the modulation of key signaling pathways involved in neuronal survival and inflammation, such as the PI3K/Akt pathway.[1]

Quantitative Data Summary

The following tables are illustrative and should be populated with experimental data obtained for this compound.

Table 1: In Vitro Neuroprotective Effects of a Representative Diterpenoid Alkaloid on SH-SY5Y Cells

Concentration (µM)Cell Viability (%) (± SD)LDH Release (% of Control) (± SD)
0 (Vehicle)100 ± 5.2100 ± 8.1
1105 ± 4.892 ± 7.5
10115 ± 6.178 ± 6.9
5098 ± 5.585 ± 8.3
10075 ± 7.2120 ± 9.4

Table 2: Effect of a Representative Diterpenoid Alkaloid on Pro-inflammatory Cytokine Expression in BV-2 Microglia

TreatmentTNF-α Expression (pg/mL) (± SD)IL-6 Expression (pg/mL) (± SD)
Control15.2 ± 2.110.5 ± 1.8
LPS (1 µg/mL)250.6 ± 15.8180.3 ± 12.5
LPS + Alkaloid (10 µM)125.4 ± 10.295.7 ± 9.8
LPS + Alkaloid (50 µM)80.1 ± 7.962.1 ± 6.5

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in a Cellular Model of Neurotoxicity

Objective: To determine the protective effect of a test compound against oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (e.g., a diterpenoid alkaloid) dissolved in DMSO

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.

  • For MTT assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.

  • For LDH assay: a. Collect the cell culture supernatant. b. Perform the LDH assay according to the manufacturer's instructions. c. Measure the absorbance at 490 nm.

Protocol 2: Evaluation of Anti-inflammatory Effects in Microglia

Objective: To assess the ability of a test compound to suppress the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells (BV-2).

Materials:

  • BV-2 microglial cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed BV-2 cells in 24-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's protocols.

Visualizations

Signaling Pathway```dot

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Cellular Effects DA Diterpenoid Alkaloid (e.g., this compound) Receptor Receptor Tyrosine Kinase DA->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b NFkB NF-κB Akt->NFkB CREB CREB mTOR->CREB Gene Gene Transcription CREB->Gene Inflammation Reduced Inflammation NFkB->Inflammation Survival Neuronal Survival (Anti-apoptosis) Gene->Survival

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes: Radiolabeling of Carmichaenine B with Tritium for Use in Voltage-Gated Sodium Channel Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmichaenine B is a complex diterpenoid alkaloid derived from plants of the Aconitum genus. Like other aconitine alkaloids, it is known to exert its biological effects through interaction with voltage-gated sodium channels (VGSCs), which are critical for neuronal excitability. To facilitate the study of its binding characteristics and to screen for potential interacting compounds, a radiolabeled version of this compound is an invaluable tool. These application notes provide a detailed protocol for the radiolabeling of this compound with tritium ([³H]) and its subsequent use in a competitive scintillation proximity assay (SPA) for the characterization of its binding to VGSCs.

Data Presentation

ParameterValueReference
This compound
Chemical FormulaC₂₃H₃₇NO₇[1]
Molecular Weight439.549 g/mol [1]
Radiolabeling
IsotopeTritium (³H)[2][3]
Labeling MethodCatalytic Hydrogen Isotope Exchange[4][2][3][5]
CatalystCrabtree's Catalyst ([Ir(COD)py(PCy₃)]PF₆)[2]
Theoretical Max. Specific Activity28.8 Ci/mmol per tritium atom[2]
Binding Assay
Assay FormatScintillation Proximity Assay (SPA)[6][7][8][9][10]
Receptor SourceRat brain membrane preparation[11]
TargetVoltage-gated sodium channels (VGSCs)[11][12][13]
SPA Bead TypeWheat Germ Agglutinin (WGA) coated PVT beads[8]

Table 1: Summary of Key Experimental Parameters.

Assay ComponentConcentration/Amount
Saturation Binding
[³H]-Carmichaenine B0.1 - 50 nM
Rat Brain Membranes25-100 µg protein/well
WGA SPA Beads0.5 mg/well
Incubation Time60 minutes
Incubation TemperatureRoom Temperature
Competition Binding
[³H]-Carmichaenine B1-5 nM (approx. Kd)
Unlabeled this compound10⁻¹² to 10⁻⁵ M
Rat Brain Membranes25-100 µg protein/well
WGA SPA Beads0.5 mg/well
Incubation Time60 minutes
Incubation TemperatureRoom Temperature

Table 2: Typical Concentrations for Binding Assays.

Experimental Protocols

I. Radiolabeling of this compound with Tritium ([³H])

This protocol describes the tritiation of this compound using a homogeneous iridium-catalyzed hydrogen isotope exchange method. This method is suitable for complex molecules with multiple functional groups.[4][2][5]

Materials:

  • This compound

  • Tritium gas (T₂)

  • Crabtree's Catalyst ([Ir(COD)py(PCy₃)]PF₆)

  • Anhydrous dichloromethane (DCM)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (for HPLC)

  • Nitrogen gas

  • High-performance liquid chromatography (HPLC) system with a radioactive detector and a C18 column[14][15][16][17]

  • Scintillation counter

Protocol:

  • Preparation: In a specialized radiochemistry fume hood, dissolve 1-5 mg of this compound and a catalytic amount (e.g., 5 mol%) of Crabtree's catalyst in 1 mL of anhydrous DCM in a reaction vessel suitable for handling tritium gas.

  • Tritiation Reaction: Freeze the solution with liquid nitrogen, evacuate the vessel, and backfill with tritium gas to the desired pressure (e.g., 0.5-1 bar). Allow the mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by analyzing aliquots via HPLC with a radioactive detector.

  • Quenching and Work-up: After the reaction, freeze the mixture again and remove the unreacted tritium gas using a toepler pump. Add 1 mL of methanol to the reaction mixture to quench the catalyst and exchange any labile tritium.[2] The solvent is then removed under a stream of nitrogen. This process of adding methanol and evaporating is repeated three times to ensure the removal of labile tritium.

  • Purification: Dissolve the crude product in a minimal amount of the HPLC mobile phase and purify by reverse-phase HPLC on a C18 column. Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). Collect the fraction corresponding to [³H]-Carmichaenine B.[14][15][17]

  • Specific Activity Determination: Determine the concentration of the purified [³H]-Carmichaenine B by UV absorbance, comparing it to a standard curve of unlabeled this compound. Measure the radioactivity of an aliquot using a scintillation counter. Calculate the specific activity in Curies per millimole (Ci/mmol).

G cluster_prep Preparation cluster_reaction Tritiation cluster_workup Work-up cluster_purification Purification prep1 Dissolve this compound and Catalyst in DCM react1 Freeze-Pump-Thaw prep1->react1 react2 Introduce Tritium Gas react1->react2 react3 Stir at Room Temperature react2->react3 work1 Remove Excess Tritium react3->work1 work2 Quench with Methanol work1->work2 work3 Remove Labile Tritium work2->work3 purify1 HPLC Purification work3->purify1 purify2 Specific Activity Determination purify1->purify2 G cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent1 Prepare [3H]-Carmichaenine B assay1 Add Reagents to 96-well Plate reagent1->assay1 reagent2 Prepare Unlabeled this compound reagent2->assay1 reagent3 Prepare Rat Brain Membranes reagent3->assay1 reagent4 Prepare SPA Beads reagent4->assay1 assay2 Incubate at Room Temperature assay1->assay2 assay3 Measure Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3 G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular vgsc Voltage-Gated Sodium Channel response Modulation of Neuronal Excitability vgsc->response Altered Ion Flux ligand [3H]-Carmichaenine B ligand->vgsc Binding

References

Troubleshooting & Optimization

Troubleshooting Carmichaenine B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carmichaenine B, focusing on solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum carmichaeli. Based on available data, it is a sparingly soluble compound. Commercial suppliers indicate that this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro assays, DMSO is the most commonly recommended solvent.

Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous assay media. What is causing this?

This is a common issue when working with compounds that have low aqueous solubility. The precipitation is likely due to the this compound crashing out of solution as the concentration of the organic solvent (like DMSO) is diluted in the aqueous buffer. The final concentration of the organic solvent in your assay should be kept as low as possible while maintaining the solubility of your compound.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. You should always run a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent on your experimental system.

Q4: Can I use other solvents for my in vitro assays?

While other organic solvents are listed for this compound, their compatibility with your specific assay needs to be validated. For instance, Chloroform, Dichloromethane, and Ethyl Acetate are generally not suitable for cell-based assays due to their high volatility and cytotoxicity. For some acellular assays, other solvents might be an option, but their impact on the assay components (e.g., enzyme activity, protein stability) must be thoroughly evaluated.

Q5: How should I store my this compound stock solution?

Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability.[1] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or solvent evaporation, thereby altering the concentration.

Troubleshooting Guide

Issue: this compound Powder is Difficult to Dissolve
  • Possible Cause 1: Inappropriate Solvent.

    • Solution: Ensure you are using a recommended solvent. For in vitro work, high-purity, anhydrous DMSO is the preferred starting point.

  • Possible Cause 2: Insufficient Sonication or Vortexing.

    • Solution: After adding the solvent, vortex the solution vigorously. If dissolution is still incomplete, use a sonicator bath for short intervals (e.g., 5-10 minutes) to aid dissolution. Be cautious with sonication as it can generate heat.

  • Possible Cause 3: Low Temperature.

    • Solution: Gently warm the solution to 37°C. This can increase the solubility of some compounds. However, be mindful of the potential for thermal degradation.

Issue: Precipitation in Aqueous Buffer
  • Possible Cause 1: Exceeding Aqueous Solubility Limit.

    • Solution: The final concentration of this compound in your aqueous buffer may be too high. Try working with a lower final concentration. It may be necessary to perform a solubility test in your specific assay buffer to determine the practical working concentration range.

  • Possible Cause 2: High Final Concentration of Organic Solvent.

    • Solution: While counterintuitive, a higher percentage of the organic stock solution added to the aqueous buffer can sometimes lead to localized precipitation before it can be adequately dispersed. When preparing your working solution, add the stock solution dropwise while vortexing the aqueous buffer to ensure rapid mixing.

  • Possible Cause 3: Buffer Composition.

    • Solution: The pH and salt concentration of your buffer can influence the solubility of your compound. While information on the effect of pH on this compound solubility is limited, you could empirically test slight variations in your buffer's pH if your assay allows. For other Aconitum alkaloids, a slightly acidic pH has been used to aid solubility in some contexts.[2]

Quantitative Data Summary

The available quantitative solubility data for this compound is limited. The following table summarizes the known information and provides context from related compounds.

CompoundSolventConcentrationTemperatureNotesSource
This compound DMSO10 mMRoom Temp.Pre-dissolved solution from a commercial supplier.[1]
Aconitine (related alkaloid)Acetonitrile:0.1% Acetic Acid (1:1)≥1 mg/mLRoom Temp.Used for creating a stock standard solution.[2]
Mesaconitine (related alkaloid)Acetonitrile:0.1% Acetic Acid (1:1)≥1 mg/mLRoom Temp.Used for creating a stock standard solution.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is approximately 439.55 g/mol .[3]

    • Weigh the required amount of this compound into a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the vial vigorously for 2-5 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous assay buffer or cell culture medium

    • Sterile dilution tubes

    • Calibrated pipettes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your assay buffer or medium to achieve the desired final concentrations.

    • Crucial Step: To minimize precipitation, add the stock solution to the aqueous buffer/medium while vortexing to ensure immediate and thorough mixing.

    • Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.

    • Use the working solutions immediately after preparation for best results.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_dissolution Is the powder fully dissolved in the stock solvent? start->check_dissolution use_dmso Use high-purity anhydrous DMSO check_dissolution->use_dmso No check_precipitation Is there precipitation upon dilution in aqueous media? check_dissolution->check_precipitation Yes vortex_sonicate Vortex vigorously and/ or sonicate gently use_dmso->vortex_sonicate gentle_warmth Apply gentle warmth (37°C) vortex_sonicate->gentle_warmth gentle_warmth->check_dissolution lower_concentration Lower the final working concentration of this compound check_precipitation->lower_concentration Yes end_success Success: Soluble Working Solution check_precipitation->end_success No check_dmso_conc Is the final DMSO concentration > 0.5%? lower_concentration->check_dmso_conc adjust_dmso Adjust dilutions to keep DMSO ≤ 0.5% check_dmso_conc->adjust_dmso Yes mixing_technique Improve mixing technique: Add stock to vortexing media check_dmso_conc->mixing_technique No adjust_dmso->mixing_technique mixing_technique->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow start Start: Prepare this compound for In Vitro Assay weigh_compound Weigh this compound powder start->weigh_compound add_dmso Add anhydrous DMSO to desired stock concentration (e.g., 10 mM) weigh_compound->add_dmso dissolve Vortex and/or sonicate to completely dissolve add_dmso->dissolve aliquot_store Aliquot stock solution and store at -20°C to -80°C dissolve->aliquot_store thaw_stock Thaw one aliquot of stock solution aliquot_store->thaw_stock serial_dilution Perform serial dilutions in aqueous assay media thaw_stock->serial_dilution vehicle_control Prepare vehicle control (media + same % DMSO) thaw_stock->vehicle_control apply_to_assay Apply working solutions and vehicle control to assay serial_dilution->apply_to_assay vehicle_control->apply_to_assay

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Carmichaenine B Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Carmichaenine B in in vivo rodent studies. Given the limited specific data on this compound, this guide draws upon information from related Aconitum alkaloids, such as aconitine, to provide a framework for experimental design and problem-solving.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound dosage in rodent models.

Question: We are observing unexpected mortality in our rodent cohort at our initial low dose of this compound. What could be the cause and how should we proceed?

Answer:

Unexpected mortality at low doses of a novel compound like this compound warrants a careful and systematic investigation. Aconitum alkaloids, in general, are known for their narrow therapeutic index and significant toxicity.[1] Here are potential causes and a recommended course of action:

  • Potential Causes:

    • Compound Sensitivity: The specific rodent strain you are using may have a heightened sensitivity to this class of compounds.

    • Vehicle Interaction: The vehicle used to dissolve or suspend this compound may be causing unforeseen adverse effects or increasing the bioavailability of the compound in an unexpected manner.

    • Dosing Error: Inadvertent errors in dose calculation or administration can lead to overdosing.

    • Compound Instability: The compound may be degrading into more toxic byproducts in your formulation.

  • Troubleshooting Steps:

    • Verify Calculations and Procedures: Double-check all dose calculations, dilutions, and administration volumes. Ensure that the correct dosing procedure (e.g., oral gavage, intravenous injection) is being followed consistently.

    • Assess Vehicle Toxicity: Run a vehicle-only control group to rule out any adverse effects from the vehicle itself.

    • Conduct a Dose-Range Finding Study: If not already done, perform a dose-range finding study with a wider range of doses, starting with a significantly lower dose than the one that caused mortality. This will help to establish the maximum tolerated dose (MTD).

    • Staggered Dosing: When testing a new dose, dose a small number of animals first and observe them for a critical period before dosing the rest of the cohort.

    • Consider a Different Route of Administration: If using a route with high bioavailability like intravenous injection, consider a less direct route such as oral gavage, which may have a slower absorption rate and reduced peak plasma concentration.[2]

Question: Our animals are exhibiting neurological symptoms such as tremors, seizures, or paralysis after administration of this compound. How should we interpret and manage this?

Answer:

Neurological symptoms are a known toxicity of aconitine alkaloids.[3] These symptoms are often linked to the compound's effect on ion channels in the nervous system.

  • Interpretation:

    • The observed neurological signs are likely indicative of central nervous system (CNS) toxicity.

    • The dose administered is likely at or above the level that causes significant neurotoxicity.

  • Management and Next Steps:

    • Immediate Care: For animals in distress, provide supportive care as outlined by your institution's animal care and use committee (IACUC) guidelines. This may include warmth and hydration.

    • Dose Reduction: The dose should be lowered in subsequent experiments. The severity and onset time of the neurological symptoms can help guide the degree of dose reduction.

    • Refine Monitoring: Implement a more detailed neurological scoring system to quantify the observed effects at different dose levels. This will provide more objective data for determining the MTD.

    • Pharmacokinetic Analysis: If resources permit, conducting pharmacokinetic studies to understand the brain-to-plasma concentration ratio of this compound could provide valuable insights.

Question: We are not observing any therapeutic effect at our current dose of this compound, but we are concerned about increasing the dose due to potential toxicity. What is the best approach?

Answer:

This is a common challenge when working with compounds that have a narrow therapeutic window.[1] The goal is to find a dose that is effective without causing unacceptable toxicity.

  • Strategic Approach:

    • Incremental Dose Escalation: Increase the dose in small, incremental steps. Carefully observe for any signs of toxicity at each new dose level before proceeding to a higher dose.

    • Pharmacodynamic (PD) Markers: If the expected therapeutic effect has a known biomarker, measure this marker at each dose level. This can help you determine if the drug is engaging its target even in the absence of a gross therapeutic effect.

    • Optimize the Dosing Regimen: Instead of increasing the single dose, consider alternative dosing strategies. For example, administering a lower dose more frequently might maintain a therapeutic concentration without reaching a toxic peak concentration.

    • Combination Therapy: In some cases, a compound may be more effective at a lower, non-toxic dose when combined with another therapeutic agent.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for an in vivo rodent study with this compound?

A1: Due to the lack of specific data for this compound, a conservative approach is recommended. A starting point can be estimated from the LD50 values of related compounds like aconitine, if available. A common practice is to start with a dose that is 1/10th to 1/100th of the lowest reported LD50 for a structurally similar compound. A thorough literature search for any in vivo data on this compound or highly related analogues is the critical first step.

Q2: What is the best vehicle for administering this compound to rodents?

A2: The choice of vehicle depends on the physicochemical properties of this compound (e.g., solubility).[4] Common vehicles for oral gavage include water, saline, or a suspension in 0.5% methylcellulose or carboxymethylcellulose. For intravenous administration, the compound must be fully dissolved in a sterile, physiologically compatible solution. It is crucial to test the solubility of this compound in various vehicles and to conduct a vehicle toxicity study.

Q3: What are the key parameters to monitor in rodents after administering this compound?

A3: Given the known toxicities of related alkaloids, the following should be monitored closely:

  • General Health: Body weight, food and water intake, and overall activity.

  • Cardiovascular Signs: Aconitine is known to cause arrhythmias.[1] If possible, monitoring heart rate and rhythm (e.g., using a non-invasive tail-cuff system or telemetry) can provide valuable safety data.

  • Neurological Signs: Observe for tremors, seizures, changes in gait, and any signs of paralysis.

  • Gastrointestinal Effects: Note any changes in stool consistency or signs of abdominal distress.

Q4: What are the recommended routes of administration for this compound in rodents?

A4: The choice of administration route depends on the experimental goals.

  • Oral Gavage (PO): This is a common route for preclinical studies and mimics a potential clinical route of administration.[2][5]

  • Intravenous (IV): This route ensures 100% bioavailability and provides a rapid onset of action. It is often used in early toxicity and pharmacokinetic studies.[5][6]

  • Intraperitoneal (IP): While common, this route can lead to more variable absorption and potential for local irritation.[7]

  • Subcutaneous (SC): This route provides slower absorption compared to IV or IP.[6]

III. Quantitative Data Summary

Table 1: Acute Toxicity of Aconitine in Rodents

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
AconitineMouseOral1.8[1]
AconitineMouseIntraperitoneal0.3[1]
AconitineMouseIntravenous0.1[1]

Disclaimer: This data is for Aconitine, not this compound. Due to structural differences, the toxicity of this compound may vary significantly. This table should be used for preliminary informational purposes only.

Table 2: Recommended Maximum Administration Volumes in Rodents

SpeciesRouteMaximum Volume (ml/kg)Reference
MouseOral (Gavage)10[2]
RatOral (Gavage)10[2]
MouseIntravenous5[6]
RatIntravenous5[6]
MouseIntraperitoneal10[7]
RatIntraperitoneal10[7]
MouseSubcutaneous5[6]
RatSubcutaneous5[6]

IV. Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Determine the appropriate vehicle. Test the solubility of this compound in common vehicles (e.g., water, 0.9% saline, 0.5% methylcellulose).

  • Calculate the required concentration. Based on the desired dose (mg/kg) and the standard dosing volume for the species (see Table 2), calculate the concentration of the dosing solution (mg/ml).

  • Weigh the compound. Accurately weigh the required amount of this compound.

  • Prepare the solution/suspension.

    • If soluble, dissolve the compound in the chosen vehicle. Gentle heating or sonication may be used if it does not affect compound stability.

    • If insoluble, create a homogenous suspension. A common method is to add a small amount of vehicle to the powder to create a paste, then gradually add the remaining vehicle while vortexing or stirring.

  • Ensure homogeneity. Before each administration, ensure the solution is clear or the suspension is uniform. If it is a suspension, mix it thoroughly before drawing each dose.

Protocol 2: Administration of this compound via Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.[2]

  • Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and advance it down the esophagus.[2] There should be no resistance. If resistance is felt, withdraw and reinsert.

  • Compound Administration: Once the needle is in place, slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

V. Visualizations

Experimental_Workflow_for_Dose_Finding cluster_0 Phase 1: Single Dose Escalation cluster_1 Phase 2: Dose Expansion and MTD Determination start Start: Select Initial Doses (e.g., based on literature of related compounds) dose1 Dose Group 1 (n=3-5) Lowest Dose start->dose1 observe1 Observe for Toxicity (e.g., 24-72 hours) dose1->observe1 no_tox1 No Toxicity Observed? observe1->no_tox1 tox1 Toxicity Observed? observe1->tox1 dose2 Dose Group 2 (n=3-5) Higher Dose no_tox1->dose2 Proceed to next dose level mtd Maximum Tolerated Dose (MTD) Identified tox1->mtd Previous dose level is MTD observe2 Observe for Toxicity dose2->observe2 no_tox2 No Toxicity Observed? observe2->no_tox2 tox2 Toxicity Observed? observe2->tox2 no_tox2->dose2 Continue dose escalation tox2->mtd Previous dose level is MTD end Proceed to Efficacy Studies using doses at or below MTD mtd->end

Caption: Workflow for a typical dose-range finding study.

Aconitine_Toxicity_Pathway cluster_0 Cellular Level cluster_1 Physiological Outcome aconitine Aconitine Alkaloid (e.g., this compound) vgsc Voltage-Gated Sodium Channels (VGSCs) aconitine->vgsc Binds to and opens na_influx Persistent Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization arrhythmia Cardiac Arrhythmias depolarization->arrhythmia In Cardiomyocytes neurotoxicity Neurotoxicity (Seizures, Paralysis) depolarization->neurotoxicity In Neurons

Caption: Postulated toxicity pathway for Aconitum alkaloids.

Dose_Adjustment_Logic start Administer Dose observe Observe for Adverse Effects start->observe severe_tox Severe Toxicity? (e.g., mortality, seizures) observe->severe_tox mild_tox Mild Toxicity? (e.g., slight weight loss) severe_tox->mild_tox No action_decrease Decrease Dose Significantly severe_tox->action_decrease Yes no_tox No Toxicity? mild_tox->no_tox No action_maintain Maintain or Slightly Decrease Dose mild_tox->action_maintain Yes action_increase Increase Dose no_tox->action_increase Yes

Caption: Decision-making for dose adjustment based on toxicity.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Carmichaenine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of Carmichaenine B.

FAQs: Understanding the Challenges

This section addresses common questions regarding the inherent difficulties in achieving adequate oral bioavailability for this compound and related diterpene alkaloids.

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum carmichaeli.[1] Like many other diterpene alkaloids, it is expected to exhibit poor oral bioavailability. This is a significant concern for its development as a potential therapeutic agent, as oral administration is the most convenient and preferred route for drug delivery.

Q2: What are the primary physiological barriers limiting the oral absorption of this compound?

While specific data for this compound is limited, research on similar Aconitum alkaloids, such as aconitine, points to two major physiological barriers:

  • P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein expressed in the intestinal epithelium that actively pumps foreign substances, including some drugs, back into the intestinal lumen, thereby reducing their absorption into the bloodstream.[2][3][4] Studies have shown that aconitine is a substrate for P-gp, and its efflux significantly limits its intestinal absorption.[2]

  • Cytochrome P450 (CYP) Metabolism: These enzymes, primarily located in the liver and intestinal wall, are responsible for the metabolism of many drugs.[5][6] Aconitum alkaloids are known to be metabolized by CYP enzymes, particularly CYP3A4 and CYP3A5.[5][6][7] This "first-pass metabolism" can significantly reduce the amount of active drug that reaches systemic circulation.

Q3: What are the key physicochemical properties of this compound that may contribute to its poor oral bioavailability?

Based on available data, here are some relevant physicochemical properties:

PropertyValueSource
Molecular FormulaC23H37NO7ChemFaces
Molecular Weight439.549 g/mol Biorbyt
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Aqueous SolubilityData not available, but expected to be lowGeneral knowledge on diterpene alkaloids

The expected low aqueous solubility is a significant hurdle for dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

Troubleshooting Guide: Experimental Issues and Solutions

This guide provides practical solutions to common problems encountered during the experimental evaluation and formulation development of this compound.

Problem Potential Cause Troubleshooting Steps
Low and variable oral bioavailability in animal studies. Poor aqueous solubility, P-gp efflux, and/or rapid first-pass metabolism.1. Improve Solubility: Formulate this compound using techniques like nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions) or lipid-based delivery systems.[8][9][10][11][12][13] 2. Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in preclinical studies to confirm P-gp involvement.[2] 3. Reduce Metabolism: Co-administer with a CYP3A4/5 inhibitor (e.g., ketoconazole) in preclinical models to assess the impact of first-pass metabolism.[5]
Inconsistent results in Caco-2 permeability assays. Poor solubility of the compound in the assay buffer. Cell monolayer integrity issues. Non-specific binding to plasticware.1. Optimize Formulation for Assay: Prepare the dosing solution in a vehicle that ensures solubility without compromising cell viability (e.g., low percentage of DMSO). 2. Verify Monolayer Integrity: Measure transepithelial electrical resistance (TEER) before and after the experiment to ensure tight junctions are intact.[14] 3. Use Low-Binding Plates: Employ low-protein-binding plates to minimize compound loss.
Difficulty in quantifying this compound in biological samples. Low plasma concentrations due to poor absorption. Matrix effects in biological samples.1. Develop a Sensitive Analytical Method: Utilize a highly sensitive and specific method like UPLC-MS/MS for quantification.[15][16][17][18][19][20][21] 2. Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the plasma or tissue homogenates.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their investigations.

Protocol 1: Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters like P-gp.[2][14][22][23][24]

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound

  • P-gp inhibitor (e.g., verapamil)

  • Analytical system (UPLC-MS/MS)

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure the integrity of the tight junctions.

  • Preparation of Dosing Solutions: Prepare dosing solutions of this compound in the transport buffer at the desired concentration (e.g., 10 µM). For P-gp inhibition experiments, prepare a dosing solution containing both this compound and a P-gp inhibitor.

  • Permeability Assay:

    • For A-to-B transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • For B-to-A transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Protocol 2: In Vitro Metabolism using Liver Microsomes

This assay helps to determine the metabolic stability of a compound and to identify the CYP450 enzymes involved in its metabolism.[5][6][7][25]

Objective: To evaluate the metabolic stability of this compound in human liver microsomes and to identify the major CYP isoforms responsible for its metabolism.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • This compound

  • Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Acetonitrile (for reaction termination)

  • Analytical system (UPLC-MS/MS)

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Inhibitor Studies: To identify the responsible CYP isoforms, perform separate incubations in the presence of specific CYP inhibitors.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated UPLC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time to determine the in vitro half-life (t1/2).

    • Calculate the intrinsic clearance (CLint).

    • Compare the rate of metabolism in the presence and absence of inhibitors to identify the key CYP isoforms involved.

Visualizations

Signaling Pathways and Experimental Workflows

Overcoming_Poor_Bioavailability cluster_challenges Challenges for Oral this compound cluster_strategies Strategies to Enhance Bioavailability cluster_evaluation Experimental Evaluation Poor_Solubility Poor Aqueous Solubility Solubility_Enhancement Solubility Enhancement (Nanoformulations, Lipid-based systems) Poor_Solubility->Solubility_Enhancement Address with Pgp_Efflux P-gp Efflux Pgp_Inhibition P-gp Inhibition Pgp_Efflux->Pgp_Inhibition Counteract with CYP_Metabolism CYP450 Metabolism Metabolism_Reduction Metabolism Reduction CYP_Metabolism->Metabolism_Reduction Mitigate with PK_Studies In Vivo Pharmacokinetic Studies Solubility_Enhancement->PK_Studies Leads to improved Caco2_Assay Caco-2 Permeability Assay Pgp_Inhibition->Caco2_Assay Investigated by Microsome_Assay Liver Microsome Assay Metabolism_Reduction->Microsome_Assay Assessed by Caco2_Assay->PK_Studies Informs Microsome_Assay->PK_Studies Informs

Caption: Logical workflow for addressing poor oral bioavailability of this compound.

Caco2_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to differentiate Seed_Cells->Differentiate Check_Integrity Verify monolayer integrity (TEER) Differentiate->Check_Integrity Add_Compound_A Add this compound to Apical side Check_Integrity->Add_Compound_A Add_Compound_B Add this compound to Basolateral side Check_Integrity->Add_Compound_B Incubate Incubate at 37°C Add_Compound_A->Incubate Add_Compound_B->Incubate Collect_Samples Collect samples from receiver compartment Incubate->Collect_Samples Quantify Quantify with UPLC-MS/MS Collect_Samples->Quantify Calculate_Papp Calculate Papp (A-B and B-A) Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Experimental workflow for the Caco-2 permeability assay.

Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Interpretation Prepare_Mix Prepare incubation mix (Microsomes + this compound) Start_Reaction Initiate reaction with NADPH Prepare_Mix->Start_Reaction Time_Sampling Collect samples at time points Start_Reaction->Time_Sampling Stop_Reaction Stop reaction with Acetonitrile Time_Sampling->Stop_Reaction Process_Samples Centrifuge and collect supernatant Stop_Reaction->Process_Samples Quantify Quantify remaining drug by UPLC-MS/MS Process_Samples->Quantify Plot_Data Plot ln(% remaining) vs. time Quantify->Plot_Data Inhibitor_Effect Assess effect of CYP inhibitors Quantify->Inhibitor_Effect Calculate_Metrics Calculate t1/2 and CLint Plot_Data->Calculate_Metrics

Caption: Workflow for in vitro metabolism study using liver microsomes.

References

HPLC troubleshooting for baseline drift with diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues, with a specific focus on baseline drift encountered during the analysis of diterpenoid alkaloids. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems in their chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of baseline drift when analyzing diterpenoid alkaloids on my HPLC system?

Baseline drift during HPLC analysis of diterpenoid alkaloids can stem from several sources, often related to the instrument, mobile phase, or the column itself. The most common culprits include:

  • Temperature Fluctuations: Inadequate temperature control of the column and mobile phase is a primary cause of baseline drift.[1][2][3][4][5] Changes in the laboratory's ambient temperature can also affect the detector's stability.[3][6]

  • Mobile Phase Issues: Problems with the mobile phase are a frequent source of baseline instability. This can include improper preparation, poor quality of solvents or additives, inadequate degassing, or a change in composition over time.[1][7][8][9] For gradient elution, differences in the UV absorbance of the mobile phase components can also lead to drift.[10]

  • Column Equilibration and Contamination: Insufficient column equilibration with the mobile phase before analysis is a major contributor to a drifting baseline.[1][8][11] Over time, columns can also become contaminated with strongly retained sample components, which may slowly elute and cause the baseline to drift.[1][12]

  • Detector and System Issues: Problems with the HPLC system itself, such as a deteriorating detector lamp, contaminated flow cell, leaks, or pump pulsations, can all manifest as baseline drift.[1][8]

Q2: My baseline is consistently drifting upwards. What should I investigate first?

An upward baseline drift is a common issue. Here's a systematic approach to troubleshooting:

  • Check for Column Bleed and Contamination: A primary suspect for a consistently rising baseline is the elution of contaminants from the column or guard column.[1] Diterpenoid alkaloids can be strongly retained, and impurities from previous injections may slowly bleed off.

  • Evaluate Mobile Phase Quality: The degradation of mobile phase components, especially UV-absorbing additives like trifluoroacetic acid (TFA), can cause a gradual increase in absorbance.[7] Ensure you are using fresh, high-purity HPLC-grade solvents and additives.[8]

  • Ensure Proper Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the detector cell, which often results in an upwardly drifting baseline.[6][7] Ensure your online degasser is functioning correctly or that your mobile phase is adequately degassed by other means like helium sparging.[7]

Troubleshooting Workflow for Baseline Drift

The following diagram illustrates a logical workflow for diagnosing and resolving baseline drift in your HPLC system.

Baseline_Drift_Troubleshooting start Baseline Drift Observed check_temp Check Temperature Stability (Column & Detector) start->check_temp temp_ok Stable? check_temp->temp_ok stabilize_temp Action: Use Column Oven & Insulate Tubing temp_ok->stabilize_temp No check_mobile_phase Inspect Mobile Phase (Freshness, Degassing, Composition) temp_ok->check_mobile_phase Yes stabilize_temp->check_temp mp_ok OK? check_mobile_phase->mp_ok prepare_fresh_mp Action: Prepare Fresh Mobile Phase & Degas Thoroughly mp_ok->prepare_fresh_mp No check_equilibration Verify Column Equilibration mp_ok->check_equilibration Yes prepare_fresh_mp->check_mobile_phase equil_ok Sufficient? check_equilibration->equil_ok equilibrate_longer Action: Equilibrate for 10-20 Column Volumes equil_ok->equilibrate_longer No check_system System Check (Leaks, Detector, Pump) equil_ok->check_system Yes equilibrate_longer->check_equilibration system_ok No Issues? check_system->system_ok troubleshoot_system Action: Clean Flow Cell, Check for Leaks, Service Pump system_ok->troubleshoot_system No resolved Problem Resolved system_ok->resolved Yes troubleshoot_system->check_system

Caption: A step-by-step workflow for troubleshooting HPLC baseline drift.

Quantitative Data Summary

The stability of the HPLC baseline is critical for accurate quantification. The following table summarizes the potential impact of various factors on baseline drift.

ParameterCommon ObservationPotential Impact on BaselineRecommended Action
Column Temperature Fluctuation of ± 2°C0.05-0.1 mAU driftUse a thermostatted column oven.[1]
Mobile Phase Degassing Inadequate or no degassingUpward drift > 0.1 mAU/minUse an online degasser or helium sparging.[6][7]
Column Equilibration < 5 column volumesContinuous drift for the first 10-15 minEquilibrate with 10-20 column volumes of mobile phase.[8][13]
Mobile Phase pH Incorrect or unstable pHErratic or drifting baselineUse a buffer and ensure consistent pH.[14][15]
Solvent Quality Use of non-HPLC grade solventsHigh background noise and driftUse only HPLC or LC-MS grade solvents.[8]

Experimental Protocols

Protocol 1: HPLC Column Equilibration for Diterpenoid Alkaloid Analysis

Proper column equilibration is crucial for achieving a stable baseline and reproducible retention times.[11]

Objective: To ensure the stationary phase is fully conditioned with the mobile phase before sample injection.

Methodology:

  • Initial Column Wash: If the column is new or has been stored in a different solvent, flush it with 10-20 column volumes of a solvent miscible with both the storage solvent and the mobile phase (e.g., methanol or acetonitrile).[13][16]

  • Mobile Phase Introduction: Introduce the initial mobile phase composition to the column at a low flow rate (e.g., 0.1-0.2 mL/min) to avoid shocking the column packing.

  • Flow Rate Increase: Gradually increase the flow rate to the analytical method's setpoint.

  • Equilibration Time: Equilibrate the column with the mobile phase for a minimum of 10-20 column volumes.[8][13] The required equilibration time can be calculated based on the column dimensions and flow rate. For example, for a 4.6 x 150 mm column (column volume ≈ 1.5 mL) at a flow rate of 1 mL/min, 20 column volumes would require 30 minutes of equilibration.

  • Baseline Monitoring: Monitor the detector baseline until it is stable (i.e., minimal drift and noise).

Protocol 2: Preparation of Mobile Phase for Diterpenoid Alkaloid Analysis

The quality and consistency of the mobile phase are paramount for stable baselines.[14]

Objective: To prepare a high-quality, properly degassed mobile phase for the analysis of diterpenoid alkaloids.

Methodology:

  • Solvent Selection: Use only HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water).[8][14]

  • Buffer Preparation (if applicable): If a buffer is required to control pH and improve peak shape for alkaloids (e.g., ammonium acetate), prepare it using high-purity salts and water.[17] Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter before use.[15]

  • Mobile Phase Mixing: Precisely measure and mix the aqueous and organic components of the mobile phase. For gradient elution, prepare the individual mobile phase components (e.g., Solvent A and Solvent B) separately.

  • pH Adjustment: If necessary, adjust the pH of the aqueous component using appropriate acids or bases. Ensure the final pH is consistent for every batch of mobile phase.

  • Degassing: Degas the prepared mobile phase(s) thoroughly using an online degasser, helium sparging, or sonication under vacuum. Continuous degassing is recommended for optimal performance.[5]

Logical Relationships in Troubleshooting

The following diagram illustrates the cause-and-effect relationships in HPLC baseline drift.

Cause_Effect_Drift cluster_causes Potential Causes cluster_effects Observed Effects cluster_solutions Corrective Actions Temp Temperature Instability Drift Baseline Drift Temp->Drift MobilePhase Mobile Phase Issues MobilePhase->Drift Column Column Problems Column->Drift System System Malfunctions System->Drift UseOven Use Column Oven Drift->UseOven FreshMP Prepare Fresh Mobile Phase Drift->FreshMP Equilibrate Properly Equilibrate Column Drift->Equilibrate SystemMaint Perform System Maintenance Drift->SystemMaint UseOven->Temp FreshMP->MobilePhase Equilibrate->Column SystemMaint->System

References

Preventing degradation of Carmichaenine B in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carmichaenine B Solutions

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting advice and answers to frequently asked questions to help prevent its degradation in solution.

Disclaimer: Detailed public data on the stability of this compound is limited. The information provided is based on the established chemical principles and degradation pathways of structurally related C19 and C20-diterpenoid alkaloids, particularly aconitine-type alkaloids.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of diterpenoid alkaloids like this compound is influenced by several factors.[5] The most critical are:

  • pH: Alkaline conditions are known to accelerate the hydrolysis of ester groups, a common degradation pathway for this class of compounds.[1][6] Solutions should ideally be kept at a slightly acidic to neutral pH.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic and oxidative degradation.[1][5]

  • Light: Exposure to UV or even direct sunlight can induce photolytic degradation.[5][7] Solutions should be protected from light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation. Using degassed solvents can be beneficial.

  • Solvent Purity: The purity and type of solvent are critical. Protic solvents like methanol or water can participate in hydrolysis, while impurities in solvents can catalyze degradation.

Q2: What is the most likely degradation pathway for this compound?

A2: this compound is a C19-diterpenoid (norditerpenoid) alkaloid. Like other aconitine-type alkaloids, it possesses ester functional groups that are susceptible to hydrolysis.[2][8] The degradation is typically a two-step process involving the sequential loss of these ester groups, which significantly reduces the molecule's biological activity and toxicity.[2][9] This process first yields a monoester derivative, followed by a final hydrolysis to the core amino-alcohol structure.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, stock and working solutions of this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • pH Control: If using aqueous buffers, maintain a slightly acidic pH (e.g., pH 4-6). Avoid alkaline conditions.

  • Solvent Choice: For stock solutions, use high-purity aprotic solvents like anhydrous DMSO or ethanol if solubility permits. If aqueous solutions are necessary, use freshly prepared, high-purity buffered water.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation can be detected using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Telltale signs include:

  • A decrease in the peak area of the parent this compound compound over time.

  • The appearance of new, more polar peaks in the chromatogram, which correspond to the hydrolytic degradation products.

  • A visual change in the solution, such as a color shift or the formation of precipitate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected new peaks appear in my HPLC/LC-MS chromatogram. The compound is degrading, likely via hydrolysis.1. Verify the pH of your solution; adjust to a slightly acidic range if necessary. 2. Confirm storage conditions (temperature and light protection). 3. Prepare fresh solutions using high-purity, degassed solvents. 4. Perform a forced degradation study (see protocol below) to confirm the identity of degradant peaks.
The peak area for this compound consistently decreases in sequential analyses. The compound is unstable under the experimental or storage conditions.1. Minimize the time the solution spends at room temperature on the autosampler. Use a cooled autosampler if available. 2. Evaluate the mobile phase pH; ensure it is not alkaline. 3. Check for sources of contamination in your solvent or buffer system.
The solution has changed color or a precipitate has formed. This indicates significant chemical change, potentially extensive degradation or poor solubility.1. Discard the solution. 2. Re-evaluate your solvent choice and concentration to ensure the compound remains fully dissolved. 3. Prepare a new, fresh solution, paying strict attention to storage and handling recommendations (low temperature, light protection).

Data Presentation

Table 1: Illustrative Stability of a Diterpenoid Alkaloid Under Forced Degradation Conditions

Stress ConditionTime (hours)% Degradation (Illustrative)Appearance of Major Degradant 1Appearance of Major Degradant 2
0.1 M HCl 24~ 5%YesNo
0.1 M NaOH 8> 50%YesYes
3% H₂O₂ 24~ 10%YesNo
60°C Heat 48~ 15%YesNo
UV Light (254 nm) 24~ 8%YesNo

Note: This table is for illustrative purposes only and is meant to show expected trends. Actual degradation rates must be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand degradation pathways and establish a stability-indicating analytical method.[10][11] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[10][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution, typically in a 1:1 ratio, and store in a sealed vial. Include a control sample diluted with the solvent only.

    • Acid Hydrolysis:

      • Solution: 0.1 M Hydrochloric Acid (HCl).

      • Conditions: Store at 60°C.

      • Timepoints: Analyze samples at 2, 4, 8, and 24 hours.

    • Base Hydrolysis:

      • Solution: 0.1 M Sodium Hydroxide (NaOH).

      • Conditions: Store at room temperature (25°C). Base-catalyzed hydrolysis is often rapid.

      • Timepoints: Analyze samples at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • Solution: 3% Hydrogen Peroxide (H₂O₂).

      • Conditions: Store at room temperature (25°C), protected from light.

      • Timepoints: Analyze samples at 2, 8, and 24 hours.

    • Thermal Degradation:

      • Solution: Dilute stock solution with pure solvent (e.g., 50:50 acetonitrile:water).

      • Conditions: Store at 60°C in a calibrated oven, protected from light.

      • Timepoints: Analyze samples at 24, 48, and 72 hours.

    • Photolytic Degradation:

      • Solution: Dilute stock solution with pure solvent in a quartz vial.

      • Conditions: Expose to a photostability chamber with a UV light source (e.g., 254 nm) and a visible light source.

      • Timepoints: Analyze after specific exposure levels (e.g., 1.2 million lux hours for visible, 200 watt hours/m² for UV).

3. Sample Analysis:

  • Analyze all samples, including controls, using a validated Reverse-Phase HPLC method with UV and/or MS detection.

  • Monitor for the decrease in the parent peak and the formation of new peaks. Calculate the percentage of degradation relative to the control sample.

Visualizations

start Observation: Unexpected peaks or peak area loss in chromatogram check_ph Is the solution pH alkaline (>7)? start->check_ph check_temp Was the solution exposed to high temperatures (>40°C)? check_ph->check_temp No cause_base Root Cause: Base-catalyzed hydrolysis check_ph->cause_base Yes check_light Was the solution exposed to direct light (UV/Sunlight)? check_temp->check_light No cause_heat Root Cause: Thermal degradation check_temp->cause_heat Yes check_age Is the solution old or prepared with impure solvent? check_light->check_age No cause_light Root Cause: Photolytic degradation check_light->cause_light Yes cause_solvent Root Cause: Solvent impurities or age check_age->cause_solvent Yes solution Solution: Prepare fresh solution using pure solvent, maintain slightly acidic pH, store at -20°C, and protect from light. check_age->solution No / All Checks Negative cause_base->solution cause_heat->solution cause_light->solution cause_solvent->solution

Caption: Troubleshooting workflow for suspected degradation of this compound.

cluster_0 Postulated Hydrolysis Pathway A This compound (Diester Alkaloid) B Monoester Intermediate A->B  Hydrolysis 1  (e.g., loss of acetyl group)  [Alkaline pH, Heat] C Amino-Alcohol Core (Aconine-type structure) B->C  Hydrolysis 2  (e.g., loss of benzoyl group)  [Alkaline pH, Heat]

Caption: Postulated degradation pathway of this compound via ester hydrolysis.

prep 1. Prepare 1 mg/mL Stock Solution of this compound aliquot 2. Aliquot Stock into Vials for Each Stress Condition prep->aliquot stress 3. Add Stressor Solutions (HCl, NaOH, H₂O₂, Heat, Light) aliquot->stress incubate 4. Incubate Under Specified Conditions (Temp, Duration, Light Exposure) stress->incubate sample 5. Collect Samples at Designated Timepoints incubate->sample neutralize 6. Neutralize Acid/Base Samples Before Injection (If required) sample->neutralize analyze 7. Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analyze report 8. Calculate % Degradation and Identify Degradants analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Strategies to reduce Carmichaenine B-induced toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Information on Carmichaenine B-Induced Toxicity in Cell Culture

Dear Researcher,

Thank you for your inquiry regarding strategies to reduce this compound-induced toxicity in cell culture.

After a comprehensive search of available scientific literature and databases, we have found no information on a compound named "this compound." It is possible that this is a novel or proprietary compound for which research has not yet been publicly disclosed, or there may be a misspelling of the compound's name.

Consequently, we are unable to provide a technical support guide with troubleshooting strategies, FAQs, experimental protocols, or signaling pathway diagrams related to this compound-induced toxicity at this time. The development of such resources is contingent upon the availability of foundational research characterizing the compound's biological activity and mechanism of action.

We recommend verifying the name and chemical identifier (such as a CAS number) of the compound. Should you have an alternative name or any preliminary data on its effects on cell cultures, we would be pleased to conduct a further search.

We are committed to supporting your research endeavors and will continue to monitor for any new information regarding this compound.

Sincerely,

Gemini Technical Support

Technical Support Center: Improving Diterpenoid Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex diterpenoid alkaloids, with a focus on improving reaction yields. While the primary focus is on challenges encountered during the synthesis of C20 diterpenoid alkaloids, the principles and methodologies discussed here can be broadly applied to other complex natural product syntheses.

Troubleshooting Guides

This section addresses specific experimental issues that can lead to low yields in key transformations common in diterpenoid alkaloid synthesis.

Issue 1: Low Yield in the Construction of the Bicyclo[2.2.2]octane Core via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.2]octane core characteristic of many C20 diterpenoid alkaloids like atisine. However, achieving high yields and the desired stereoselectivity can be challenging.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Poor Diene/Dienophile Reactivity 1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10 °C. Monitor the reaction closely for decomposition. 2. Use a Lewis Acid Catalyst: Screen various Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) at different concentrations to enhance dienophile electrophilicity. 3. High-Pressure Conditions: If available, utilize a high-pressure reactor to promote the cycloaddition.Increased conversion of starting materials to the desired cycloadduct.
Unfavorable Stereoselectivity 1. Chiral Lewis Acid Catalysis: Employ a chiral Lewis acid to induce facial selectivity. 2. Substrate Control: Introduce a bulky protecting group on a nearby functional group to sterically hinder one face of the diene or dienophile.Improved diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
Product Decomposition 1. Lower Reaction Temperature: If the product is thermally labile, attempt the reaction at a lower temperature for a longer duration. 2. Use a Milder Lewis Acid: Switch to a less harsh Lewis acid to prevent side reactions.Reduced formation of byproducts and increased isolation of the desired product.

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dienophile (1.0 equiv) and the appropriate anhydrous solvent (e.g., CH₂Cl₂, Toluene).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid (0.1 - 1.2 equiv) to the stirred solution.

  • After 15-30 minutes of stirring, add the diene (1.0 - 1.5 equiv) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated NaHCO₃ solution, H₂O).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Issue 2: Inefficient Intramolecular Double Michael Addition for Ring Formation

The intramolecular double Michael addition is another key strategy for assembling the core ring systems of diterpenoid alkaloids. Low yields in this step are often attributed to competing side reactions or unfavorable cyclization precursors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inefficient First Michael Addition 1. Stronger Base: Switch to a stronger, non-nucleophilic base (e.g., KHMDS, LDA) to ensure complete enolate formation. 2. Change of Solvent: Screen different aprotic solvents (e.g., THF, DME, Toluene) to optimize solubility and reactivity.Increased formation of the monoadduct, leading to higher conversion to the final product.
Competing Polymerization 1. High Dilution Conditions: Perform the reaction at a very low concentration (e.g., 0.001 M) to favor intramolecular cyclization over intermolecular polymerization. A syringe pump for slow addition of the substrate can be beneficial.Minimized formation of polymeric byproducts.
Unfavorable Conformation for Second Cyclization 1. Temperature Variation: Experiment with a range of temperatures. Lower temperatures may favor the desired kinetic product, while higher temperatures could favor the thermodynamic product. 2. Additive Screening: The addition of certain salts (e.g., LiCl) can influence the transition state and improve cyclization efficiency.Improved yield of the desired bicyclic product.

Experimental Protocol: High-Dilution Intramolecular Double Michael Addition

  • Prepare a solution of the cyclization precursor in a suitable anhydrous solvent (e.g., THF).

  • In a separate large, flame-dried flask, add the same solvent and the base (e.g., NaH, K₂CO₃).

  • Using a syringe pump, add the solution of the precursor to the stirred suspension of the base over a prolonged period (e.g., 4-12 hours) to maintain high dilution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated NH₄Cl solution).

  • Perform a standard aqueous workup and purify the product by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of C20 diterpenoid alkaloids like atisine?

A1: The primary challenges in the synthesis of atisine and related C20 diterpenoid alkaloids lie in the construction of the highly congested and sterically hindered polycyclic core. Specifically, the formation of the bicyclo[2.2.2]octane ring system is a significant hurdle. Other challenges include the stereoselective installation of multiple chiral centers and the functionalization of the rigid carbon skeleton.[1][2]

Q2: Are there any bio-inspired strategies that have been successful in improving the yield of diterpenoid alkaloid synthesis?

A2: Yes, bio-inspired approaches have shown promise. For instance, late-stage biomimetic transformations have been employed to convert simpler, more accessible intermediates into the complex target molecules.[3] These strategies often mimic the proposed biosynthetic pathways of the natural products, taking advantage of nature's efficiency in constructing complex molecular architectures.

Q3: How can I minimize the number of protecting group manipulations in my synthetic route?

A3: Minimizing protecting group steps is crucial for improving overall yield and efficiency. Strategies include:

  • Orthogonal Protecting Groups: Plan your synthesis to use protecting groups that can be removed under different, non-interfering conditions.

  • One-Pot Reactions: Design reaction sequences where multiple transformations can occur in a single flask without the need for intermediate purification and protection/deprotection steps.

  • Late-Stage Functionalization: Introduce sensitive functional groups as late as possible in the synthesis to avoid the need for their protection in earlier steps.

Q4: What analytical techniques are most critical for monitoring reaction progress and characterizing intermediates in diterpenoid alkaloid synthesis?

A4: A combination of techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To get more detailed information on the conversion of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): Crucial for the structural elucidation of all intermediates and the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of key compounds.

  • X-ray Crystallography: The definitive method for determining the three-dimensional structure and relative stereochemistry of crystalline intermediates or the final product.

Visualizing Synthetic Strategies

To aid in understanding the logic of troubleshooting and synthetic planning, the following diagrams illustrate key concepts.

Caption: A logical workflow for troubleshooting low-yield reactions.

Synthetic_Strategy cluster_0 Key Disconnections for Bicyclo[2.2.2]octane Core cluster_1 Resulting Core Structure DielsAlder Diels-Alder Reaction Diene + Dienophile Core Bicyclo[2.2.2]octane Core DielsAlder->Core Michael Intramolecular Double Michael Addition Acyclic Precursor Michael->Core Radical Radical Cyclization Radical Precursor Radical->Core

Caption: Common strategies for constructing the bicyclo[2.2.2]octane core.

References

Method refinement for consistent Carmichaenine B extraction from herbs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carmichaenine B Extraction and Refinement

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the consistent extraction and refinement of this compound from Aconitum carmichaelii.

Frequently Asked Questions (FAQs)

Q1: What is the herbal source of this compound?

A1: this compound is a C20-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx. (Ranunculaceae family)[1][2]. This plant is a well-known traditional Chinese medicine.

Q2: What are the main challenges in extracting diterpenoid alkaloids like this compound from Aconitum species?

A2: The primary challenges include:

  • Toxicity: Aconitum species contain highly toxic diester-diterpenoid alkaloids (DDAs) which can be hydrolyzed to less toxic monoester-diterpenoid alkaloids (MDAs)[3][4]. Proper handling and processing are crucial for safety.

  • Structural Complexity and Similarity: Aconitum species contain a wide array of structurally similar alkaloids, making their separation and purification difficult[5][6].

  • Alkaloid Stability: Diterpenoid alkaloids can be sensitive to heat and pH. Ester bonds in their structure are susceptible to hydrolysis, which can alter the chemical profile of the extract[7][8].

  • Low Yield: The concentration of specific alkaloids like this compound can be low, requiring efficient extraction and enrichment methods to obtain sufficient quantities[9].

Q3: What analytical methods are recommended for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS/MS) is the recommended method for the qualitative and quantitative analysis of this compound and other Aconitum alkaloids.[10][11] These methods offer high sensitivity and selectivity for complex mixtures.

Troubleshooting Guide

Issue 1: Low Yield of Total Alkaloids

Possible Cause Troubleshooting Step
Inefficient Cell Wall Disruption Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Inappropriate Solvent Selection Ethanol (70-95%) is commonly used for initial extraction.[1] For a more targeted extraction of free alkaloid bases, an alkaline pre-treatment followed by extraction with a less polar organic solvent can be employed[6].
Insufficient Extraction Time or Temperature Optimize extraction time and temperature. While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile alkaloids[8]. Ultrasonic-assisted extraction (UAE) or pulsed electric field (PEF) extraction can improve yield with shorter extraction times[9].
Suboptimal pH The pH of the extraction solvent can significantly impact the solubility and stability of alkaloids. For acid-base extraction methods, ensure the pH is appropriately adjusted to partition the alkaloids into the desired solvent phase.

Issue 2: Degradation of this compound During Extraction

Possible Cause Troubleshooting Step
Thermal Degradation Avoid prolonged exposure to high temperatures. Use methods like cold maceration or UAE instead of heat reflux extraction if degradation is observed[8][9].
Hydrolysis of Ester Bonds Diterpenoid alkaloids can be hydrolyzed under excessively acidic or basic conditions[7]. Maintain a neutral or mildly acidic/basic environment during extraction and purification steps where possible.
Enzymatic Degradation Fresh plant material may contain enzymes that can degrade alkaloids. Using air-dried or freeze-dried plant material can mitigate this issue.

Issue 3: Poor Separation of this compound from Other Alkaloids

| Possible Cause | Troubleshooting Step | | Inadequate Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column type for your HPLC or column chromatography. Reversed-phase C18 columns are commonly used for separating diterpenoid alkaloids. | | Co-elution of Structurally Similar Alkaloids | Employ advanced separation techniques such as pH-zone-refining counter-current chromatography for preparative separation of alkaloids with similar properties[12]. | | Matrix Effects in LC-MS/MS Analysis | Use a solid-phase extraction (SPE) clean-up step to remove interfering matrix components before LC-MS/MS analysis[11]. |

Quantitative Data

Table 1: Comparison of Extraction Methods for Aconitum Alkaloids

Extraction MethodSolventTemperatureTimeYield of Guanfu base A (mg/g)Reference
Pulsed Electric Field (PEF)90% EthanolAmbient<1 min3.94[9]
Ultrasonic-Assisted Extraction (UAE)Not specifiedNot specified40 minNot specified[9]
Heat Reflux Extraction (HRE)Not specifiedNot specified10 hNot specified[9]
Cold MacerationNot specifiedAmbientNot specifiedNot specified[9]

Table 2: Alkaloid Content in Raw and Processed Aconitum carmichaelii (Fu-Zi)

Alkaloid TypeRaw Fu-Zi (mg/g)Processed Fu-Zi (boiled for 0.5h) (mg/g)Reference
Mesaconitine (MAT)1.32Significantly decreased[13]
Hypaconitine (HAT)0.18Significantly decreased[13]
Aconitine (ACT)0.31Significantly decreased[13]

Experimental Protocols

1. General Extraction of Total Alkaloids from Aconitum carmichaelii

This protocol is adapted from the method described for the isolation of novel alkaloids from Aconitum carmichaelii[1].

  • Sample Preparation: Air-dry the lateral roots of Aconitum carmichaelii and grind them into a coarse powder.

  • Extraction:

    • Place the powdered plant material (e.g., 5 kg) in a flask.

    • Add 95% ethanol (e.g., 30 L) and perform reflux extraction for 2 hours.

    • Repeat the extraction two more times.

    • Combine the ethanol extracts and concentrate them under reduced pressure to obtain a semi-solid residue.

  • Liquid-Liquid Partitioning:

    • Suspend the residue in water.

    • Successively extract the aqueous suspension with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The n-BuOH extract will contain the majority of the diterpenoid alkaloids.

  • Initial Fractionation:

    • Concentrate the n-BuOH extract.

    • Subject the concentrated extract to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol to obtain several fractions.

  • Further Purification:

    • Subject the fractions containing the target alkaloids to further purification using techniques such as Sephadex LH-20 column chromatography.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

2. Quantification of this compound by HPLC-UV

This is a general procedure based on methods for analyzing Aconitum alkaloids[13].

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the powdered extract.

    • Dissolve the extract in a known volume of methanol (or another suitable solvent).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid or ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 235 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standards and samples.

    • Construct a calibration curve from the peak areas of the standards.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow start Powdered Aconitum carmichaelii Roots extraction Reflux Extraction with 95% Ethanol start->extraction concentration1 Concentration in vacuo extraction->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) concentration1->partitioning nBuOH_extract n-BuOH Extract partitioning->nBuOH_extract silica_gel Silica Gel Column Chromatography nBuOH_extract->silica_gel fractionation Fraction Collection silica_gel->fractionation sephadex Sephadex LH-20 Chromatography fractionation->sephadex purification Further Purification (e.g., Prep-HPLC) sephadex->purification carmichaenine_b Isolated this compound purification->carmichaenine_b quantification Quantification (HPLC/LC-MS) carmichaenine_b->quantification

Caption: Experimental workflow for the extraction and isolation of this compound.

troubleshooting_logic low_yield Low Yield? check_grinding Check Particle Size low_yield->check_grinding Yes degradation Degradation Suspected? low_yield->degradation No optimize_solvent Optimize Solvent check_grinding->optimize_solvent optimize_time_temp Optimize Time/Temp optimize_solvent->optimize_time_temp reduce_temp Reduce Temperature degradation->reduce_temp Yes poor_separation Poor Separation? degradation->poor_separation No check_ph Check pH reduce_temp->check_ph use_dried_material Use Dried Material check_ph->use_dried_material optimize_hplc Optimize HPLC Method poor_separation->optimize_hplc Yes advanced_techniques Use Advanced Techniques (e.g., CCC) optimize_hplc->advanced_techniques spe_cleanup Perform SPE Cleanup advanced_techniques->spe_cleanup start Start start->low_yield

Caption: Troubleshooting logic for this compound extraction.

References

Technical Support Center: Optimization of Carmichaenine B Delivery for CNS Targeting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Carmichaenine B is a novel, potent aconitine-type diterpenoid alkaloid showing significant promise for the treatment of neurodegenerative disorders. Like many potent neurotherapeutics, its clinical utility is hampered by the blood-brain barrier (BBB), which severely restricts its entry into the central nervous system (CNS).[1][2][3] This guide provides researchers with essential FAQs, troubleshooting advice, and detailed protocols to optimize the delivery of this compound to its CNS targets.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its CNS delivery challenging?

This compound is a C19-diterpenoid alkaloid, a class of compounds known for their neuroactive properties.[4][5][6] The primary challenge in its delivery to the CNS is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most therapeutic agents from entering the brain from the systemic circulation.[7][8] Factors like molecular size, charge, and low lipophilicity, along with active efflux by transporters like P-glycoprotein (P-gp), contribute to the poor CNS penetration of many drugs, including potentially this compound.[2][9]

2. What are the primary strategies for enhancing the BBB penetration of this compound?

To overcome the BBB, several strategies are being explored. These can be broadly categorized as:

  • Nanoparticle-based Delivery: Encapsulating this compound in carriers like liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles can protect it from degradation, improve circulation time, and facilitate transport across the BBB.[7][8]

  • Surface Modification: Modifying the surface of nanoparticles with surfactants (e.g., Polysorbate 80) or polymers (e.g., PEG) can reduce clearance by the liver and spleen and inhibit P-gp efflux.[10][11]

  • Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching ligands (e.g., antibodies against the transferrin receptor or insulin receptor) to the drug or its nanocarrier.[12][13][14] These ligands bind to receptors on the BBB, which then transport the entire complex into the brain.[12][14][15][16]

  • Alternative Routes: Intranasal delivery offers a non-invasive route that can bypass the BBB by utilizing olfactory and trigeminal neural pathways.[10][17]

3. How can I assess the BBB permeability of my this compound formulation?

Permeability is assessed using a combination of in vitro and in vivo models:

  • In Vitro Models: The most common is the Transwell assay, which uses a monolayer of brain microvascular endothelial cells to mimic the BBB.[18][19] This model allows for the calculation of the apparent permeability coefficient (Papp).

  • In Vivo Models: Animal models (typically rodents) are essential for confirming CNS uptake. Key techniques include microdialysis and biodistribution studies, where drug concentration is measured in the brain and other organs over time.[20][21] The gold standard for quantifying brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu).[20]

Troubleshooting Guides

Issue 1: Low Permeability in In Vitro BBB Model

Question: My this compound-loaded nanoparticles (CB-NPs) show a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in my Transwell assay. What are the potential causes and solutions?

Answer: Low in vitro permeability can stem from issues with the nanoparticle formulation or the integrity of the cell model itself. Refer to the table below for common causes and troubleshooting steps.

Table 1: Troubleshooting Low In Vitro Permeability of Nanoparticle Formulations

Potential Cause Key Parameter to Check Troubleshooting Steps Expected Outcome
Poor Cell Barrier Integrity Trans-Endothelial Electrical Resistance (TEER)Ensure TEER values are stable and high (>150 Ω·cm²) before the experiment. If low, re-culture cells or optimize co-culture conditions (e.g., with astrocytes).[22]A robust barrier ensures that observed permeability is not due to leaks.
Incorrect Nanoparticle Size Dynamic Light Scattering (DLS)Optimize formulation to achieve a particle size between 30-200 nm for efficient endocytosis.[23]Smaller particles are generally more readily taken up by endothelial cells.
Unfavorable Surface Charge Zeta PotentialAim for a slightly negative or neutral surface charge to minimize non-specific binding and aggregation. Cationic particles can sometimes disrupt membrane integrity.Improved colloidal stability and reduced cytotoxicity.
Insufficient Ligand Density (for RMT) Ligand Conjugation Efficiency (e.g., via HPLC or spectroscopy)Increase the concentration of targeting ligand (e.g., anti-TfR antibody) during conjugation. Ensure the ligand's binding site remains active.Enhanced binding to BBB receptors and subsequent transcytosis.
Active Efflux by P-gp Efflux Ratio (Papp, B-A / Papp, A-B)Run the permeability assay with a known P-gp inhibitor (e.g., verapamil). An increased Papp value in the presence of the inhibitor confirms efflux.[19]If efflux is confirmed, consider co-encapsulating a P-gp inhibitor or using surface coatings like Polysorbate 80.

Workflow for Troubleshooting Low In Vitro Permeability

G start Low In Vitro Permeability (Low Papp) check_teer Check TEER of BBB Model start->check_teer teer_ok TEER > 150 Ω·cm²? check_teer->teer_ok re_culture Re-culture or Optimize BBB Model teer_ok->re_culture No check_np Characterize Nanoparticles (Size, Charge, Drug Load) teer_ok->check_np Yes re_culture->start np_ok Parameters Optimal? check_np->np_ok reformulate Reformulate Nanoparticles np_ok->reformulate No check_efflux Perform Efflux Assay (with P-gp inhibitor) np_ok->check_efflux Yes reformulate->check_np efflux_present Efflux Confirmed? check_efflux->efflux_present modify_surface Modify NP Surface (e.g., PEG, Polysorbate 80) efflux_present->modify_surface Yes final_test Re-test Permeability efflux_present->final_test No modify_surface->final_test

Caption: Troubleshooting workflow for low in vitro BBB permeability.

Issue 2: Low Brain Uptake and High Peripheral Accumulation In Vivo

Question: My CB-NP formulation shows high accumulation in the liver and spleen with minimal brain concentrations in my rodent model. How can I improve CNS targeting?

Answer: High peripheral accumulation is a common challenge, often due to rapid clearance by the reticuloendothelial system (RES). Several strategies can mitigate this and enhance brain targeting.

Table 2: Strategies to Improve In Vivo CNS Targeting

Strategy Methodology Mechanism of Action Primary Outcome Measure
Stealth Coating Surface functionalization with Polyethylene Glycol (PEG), i.e., "PEGylation".Creates a hydrophilic layer that sterically hinders opsonin protein adsorption, reducing RES uptake and prolonging circulation time.[11]Increased plasma half-life (t1/2); Reduced liver/spleen accumulation (% Injected Dose).
Receptor-Mediated Targeting Conjugate nanoparticles with ligands like anti-transferrin receptor (anti-TfR) antibodies or angiopep-2.Ligands bind to specific receptors highly expressed on the BBB, triggering transcytosis to transport the nanoparticles into the brain.[8][23]Increased Brain/Blood ratio; Higher Kp,uu value.
Inhibition of Efflux Pumps Coat nanoparticles with surfactants like Polysorbate 80.Surfactants can inhibit P-glycoprotein at the BBB. Polysorbate 80 may also adsorb apolipoprotein E (ApoE) from the blood, which can mediate uptake via LDL receptors.[11]Increased brain accumulation (% Injected Dose).
Intranasal Administration Formulate for intranasal delivery (e.g., mucoadhesive gel or solution).Bypasses the BBB by direct transport along olfactory and trigeminal nerve pathways to the CNS.[10][17]High brain-to-plasma concentration ratio shortly after administration.

Receptor-Mediated Transcytosis (RMT) Pathway

Caption: Diagram of the Receptor-Mediated Transcytosis (RMT) pathway.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol describes how to measure the apparent permeability (Papp) of this compound formulations across an endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., hCMEC/D3)

  • Co-culture cells (optional, e.g., human astrocytes)

  • Cell culture medium, FBS, growth factors

  • Assay buffer (HBSS)

  • This compound formulation and control solution

  • Lucifer Yellow (paracellular marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed endothelial cells on the apical (upper) side of the collagen-coated Transwell insert. If using a co-culture, seed astrocytes on the basolateral (lower) side of the well.

  • Barrier Formation: Culture cells for 5-7 days until a confluent monolayer is formed. Monitor barrier integrity by measuring Trans-Endothelial Electrical Resistance (TEER). Proceed only if TEER values are >150 Ω·cm².

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayer twice with pre-warmed HBSS.

    • Add the this compound test formulation to the apical chamber (donor).

    • Add fresh HBSS to the basolateral chamber (receiver).

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), take an aliquot from the basolateral chamber and replace it with fresh HBSS.

  • Integrity Check: After the final time point, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure its concentration in the basolateral chamber to confirm barrier integrity was maintained. Permeability of Lucifer Yellow should be <1%.

  • Quantification: Analyze the concentration of this compound in the collected aliquots using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of drug appearance in the receiver chamber (mol/s)

    • A = Surface area of the membrane (cm²)

    • C₀ = Initial concentration in the donor chamber (mol/cm³)

Protocol 2: In Vivo Biodistribution Study in Rodents

This protocol outlines the procedure for assessing the distribution of a this compound formulation in different organs, including the brain.

Materials:

  • Male Wistar rats or C57BL/6 mice (8-10 weeks old)

  • This compound formulation (radiolabeled or fluorescently tagged for easier detection, or use LC-MS/MS for unlabeled compound)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools, saline, heparin

  • Homogenizer and centrifuge

  • Analytical instrument (Gamma counter, IVIS, or LC-MS/MS)

Methodology:

  • Animal Dosing: Administer the this compound formulation to animals via intravenous (tail vein) injection at a predetermined dose (e.g., 2 mg/kg).

  • Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 8, 24 hours).

  • Blood and Organ Collection:

    • Immediately before euthanasia, collect a blood sample via cardiac puncture into a heparinized tube. Centrifuge to obtain plasma.

    • Perfuse the animal transcardially with cold saline to remove blood from the organs.

    • Carefully dissect and collect major organs: brain, liver, spleen, kidneys, lungs, and heart.

  • Sample Processing:

    • Weigh each organ.

    • Homogenize the organs in an appropriate buffer.

    • Extract this compound from the plasma and tissue homogenates using a validated liquid-liquid or solid-phase extraction method.

  • Quantification: Measure the concentration of this compound in each sample using the appropriate analytical method.

  • Data Analysis:

    • Calculate the concentration of the drug in each tissue (e.g., ng per gram of tissue).

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare accumulation across different organs.

    • Calculate the brain-to-plasma concentration ratio to assess CNS penetration.

References

Validation & Comparative

Validating the Analgesic Potential of Carmichaenine B: A Comparative Guide Based on Related Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the analgesic effects of Carmichaenine B in pain models is not extensively available in current scientific literature. This guide provides a comparative framework by summarizing the well-documented analgesic properties of structurally related diterpenoid alkaloids from the Aconitum species, the same family from which this compound is isolated[1]. The experimental protocols and potential mechanisms of action detailed herein are based on studies of these analogous compounds and serve as a predictive model for evaluating the potential of this compound as a novel analgesic agent.

Diterpenoid alkaloids found in plants of the Aconitum genus are recognized for their potent analgesic and anti-inflammatory properties[2][3][4]. These natural compounds, including the well-studied aconitine and its derivatives, have been a subject of interest for their potential in pain management[5][6]. This compound, a C19 diterpenoid alkaloid, belongs to this pharmacologically active class. This guide offers a comparative analysis of representative Aconitum alkaloids against a standard analgesic to contextualize the potential efficacy of this compound.

Comparative Analgesic Effects of Aconitum Alkaloids

The following table summarizes the analgesic activity of selected diterpenoid alkaloids in various preclinical pain models, providing a benchmark for the anticipated effects of this compound.

Pain ModelCompoundDosageAnalgesic EffectReference
Hot Plate Test Aconitine0.9 mg/kg20.27% increase in pain threshold[6]
Aspirin (Standard)200 mg/kg19.21% increase in pain threshold[6]
Acetic Acid-Induced Writhing Test Aconitine0.9 mg/kg76% reduction in writhing events[6]
Aspirin (Standard)200 mg/kgSignificant reduction in writhing[6]
Formalin Test (Phase I - Neurogenic Pain) Aconitine0.9 mg/kg20.25% inhibition of licking/biting[6]
Formalin Test (Phase II - Inflammatory Pain) Aconitine0.9 mg/kg32.48% inhibition of licking/biting[6]
Aspirin (Standard)200 mg/kg48.82% inhibition of licking/biting[6]
Carrageenan-Induced Paw Edema Pyro-type Aconitine Alkaloids-Significant inhibition of edema[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the potential evaluation of this compound.

Hot Plate Test for Thermal Pain

This method assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals (typically mice or rats) are individually placed on the heated surface, and a timer is started.

    • The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the test, and the latency is compared between treated and control groups.

Formalin-Induced Nociception

This model is used to assess analgesic effects on both acute neurogenic and persistent inflammatory pain.

  • Procedure:

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the animal's hind paw.

    • The animal is immediately placed in an observation chamber.

    • The cumulative time spent licking or biting the injected paw is recorded in two distinct phases:

      • Phase I (Acute/Neurogenic): 0-5 minutes post-injection. This phase is due to the direct stimulation of nociceptors.

      • Phase II (Inflammatory): 15-30 minutes post-injection. This phase involves inflammatory processes and central sensitization.

    • The test compound or vehicle is administered prior to the formalin injection, and the duration of nociceptive behavior is compared.

Carrageenan-Induced Paw Edema

This model evaluates the anti-inflammatory properties of a test compound.

  • Procedure:

    • The initial volume of the animal's hind paw is measured using a plethysmometer.

    • A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the hind paw to induce inflammation and edema.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The test compound or vehicle is administered before the carrageenan injection.

    • The percentage of edema inhibition in the treated group is calculated relative to the control group.

Visualizing Mechanisms and Workflows

Putative Signaling Pathway for Analgesic Action of Aconitum Alkaloids

G Putative Analgesic Mechanism of Aconitum Alkaloids cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Aconitum Aconitum Alkaloids (e.g., this compound) VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitum->VGSC Binds to site II Ca_channel Voltage-Gated Calcium Channels VGSC->Ca_channel Modulates opening Vesicles Synaptic Vesicles (containing Glutamate, Substance P) Ca_channel->Vesicles Reduces Ca2+ influx Release Vesicles->Release Inhibits release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors Neurotransmitters Signal Nociceptive Signal Transmission Receptors->Signal Reduced activation Analgesia Analgesia Signal->Analgesia Synapse

Caption: Putative mechanism of Aconitum alkaloids in reducing pain signaling.

Experimental Workflow for Validating a Novel Analgesic

G Workflow for Analgesic Drug Discovery cluster_0 In Vitro & Ex Vivo cluster_1 In Vivo - Acute Pain Models cluster_2 In Vivo - Persistent Pain Models cluster_3 Mechanism & Safety Target Target Identification (e.g., VGSCs, Opioid Receptors) Binding Binding Assays Target->Binding Cell Cell-Based Assays (e.g., Neuroblastoma cells) Binding->Cell HotPlate Hot Plate Test Cell->HotPlate Lead Compound (e.g., this compound) Writhing Acetic Acid Writhing HotPlate->Writhing TailFlick Tail Flick Test Formalin Formalin Test TailFlick->Formalin Writhing->TailFlick Carrageenan Carrageenan-Induced Inflammation Formalin->Carrageenan Neuropathic Neuropathic Pain Models (e.g., CCI, SNL) Carrageenan->Neuropathic Mechanism Mechanism of Action Studies Neuropathic->Mechanism Toxicity Toxicology & Safety Pharmacology Mechanism->Toxicity

Caption: A typical workflow for the preclinical evaluation of a novel analgesic compound.

Conclusion

While specific analgesic data for this compound remains to be established, its structural classification as a diterpenoid alkaloid from the Aconitum genus strongly suggests its potential as a pharmacologically active compound in pain modulation. The significant analgesic and anti-inflammatory effects observed with related alkaloids such as aconitine provide a solid rationale for investigating this compound in established preclinical pain models. The experimental protocols and comparative data presented in this guide offer a foundational framework for such validation studies. Further research is warranted to elucidate the specific mechanisms and therapeutic potential of this compound as a novel analgesic agent.

References

Comparative Analysis of Carmichaenine B and Aconitine on Sodium Channels: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the effects of two diterpenoid alkaloids, Carmichaenine B and Aconitine, on voltage-gated sodium channels. While extensive research has elucidated the mechanisms of aconitine's interaction with these ion channels, publicly available experimental data on this compound's effects remains scarce. This document synthesizes the existing literature for aconitine and provides a framework for the potential evaluation of this compound, thereby highlighting a significant knowledge gap in the field.

Introduction to this compound and Aconitine

Aconitine is a well-characterized C19-diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as wolfsbane or monkshood. It is a potent neurotoxin that exerts its effects primarily through the modulation of voltage-gated sodium channels (Nav channels). This compound is also a diterpenoid alkaloid isolated from Aconitum carmichaelii, and while structurally related to other Aconitum alkaloids, its specific interactions with sodium channels have not been extensively documented in the available scientific literature.

Mechanism of Action on Sodium Channels

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. They exist in different conformational states: resting, open (activated), and inactivated.

Aconitine:

Aconitine acts as a partial agonist at neurotoxin-binding site 2 on the alpha-subunit of voltage-gated sodium channels.[1][2] This binding leads to a persistent activation of the channels by inhibiting the transition from the open state to the inactivated state.[1][2] The prolonged influx of sodium ions causes membrane depolarization, leading to hyperexcitability and, ultimately, toxicity.

The interaction of aconitine with sodium channels results in a significant negative shift in the voltage-dependence of activation, meaning the channels open at more hyperpolarized membrane potentials.[3] Studies have shown this shift to be in the range of -20 to -40 mV.[3] Aconitine has also been noted to affect potassium channels, contributing to its complex toxicological profile.

This compound:

As of the latest literature review, specific experimental data detailing the mechanism of action of this compound on sodium channels is not available. Based on its structural classification as a diterpenoid alkaloid from the Aconitum genus, it is plausible that this compound may also interact with sodium channels. However, without direct experimental evidence from electrophysiological or binding studies, its specific effects, binding site, and mechanism (activator, inhibitor, or modulator) remain unknown.

Quantitative Comparison of Effects

The following tables summarize the available quantitative data for aconitine's effect on sodium channels. No corresponding data has been found for this compound in the reviewed literature.

Table 1: Binding Affinity of Aconitine on Sodium Channels

CompoundSodium Channel SubtypePreparationBinding ParameterValueReference
AconitineRat Nav1.2Brain synaptosomesKd1.2 µM[2]
AconitineHuman Nav1.5Expressed in cellsEffective Conc.30-100 µM[2]

Table 2: Electrophysiological Effects of Aconitine on Sodium Channels

CompoundSodium Channel SubtypeCell TypeParameterEffectReference
AconitineRat Brain Type IIACHO CellsVoltage-dependence of activation (V1/2)Shift of approx. -40 mV[3]
AconitineGeneralNeurons/CardiomyocytesChannel InactivationInhibition of fast inactivation[3]
AconitineGeneralNeurons/CardiomyocytesChannel StatePersistent activation (prolonged opening)[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by aconitine and a typical experimental workflow for studying the effects of such compounds on sodium channels.

Aconitine_Signaling_Pathway Aconitine Aconitine Nav_Channel Voltage-Gated Sodium Channel (Site 2) Aconitine->Nav_Channel Binds to Persistent_Activation Persistent Activation Nav_Channel->Persistent_Activation Causes Prolonged_Na_Influx Prolonged Na+ Influx Persistent_Activation->Prolonged_Na_Influx Membrane_Depolarization Membrane Depolarization Prolonged_Na_Influx->Membrane_Depolarization Hyperexcitability Cellular Hyperexcitability Membrane_Depolarization->Hyperexcitability Toxicity Neurotoxicity & Cardiotoxicity Hyperexcitability->Toxicity

Aconitine's signaling pathway on sodium channels.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.x) Transfection Transfection with Sodium Channel Subtype Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Compound_Application Application of Aconitine/Carmichaenine B Patch_Clamp->Compound_Application Data_Acquisition Data Acquisition (Current Recordings) Compound_Application->Data_Acquisition IV_Curve I-V Curve Analysis (Activation) Data_Acquisition->IV_Curve Inactivation_Curve Steady-State Inactivation Curve Analysis Data_Acquisition->Inactivation_Curve Kinetics Analysis of Gating Kinetics Data_Acquisition->Kinetics Conclusion Determine Mechanism of Action & Quantitative Effects IV_Curve->Conclusion Inactivation_Curve->Conclusion Kinetics->Conclusion

Workflow for sodium channel electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for studying the effects of compounds on voltage-gated sodium channels in a controlled in vitro setting.

Objective: To measure the effect of this compound or Aconitine on the function of a specific voltage-gated sodium channel subtype (e.g., Nav1.5) expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the Nav subtype of interest.

  • Cell culture reagents (DMEM, FBS, etc.).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microscope.

  • Perfusion system.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Test compounds (Aconitine, this compound) dissolved in appropriate vehicle (e.g., DMSO).

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

  • Voltage-Clamp Protocols:

    • Activation Protocol: From a holding potential of -120 mV, apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms).

    • Steady-State Inactivation Protocol: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

  • Compound Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing the test compound at the desired concentration.

  • Data Acquisition: Record sodium currents before, during, and after compound application using the specified voltage-clamp protocols.

  • Data Analysis:

    • Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.

    • Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

    • Plot the normalized peak current from the inactivation protocol against the pre-pulse potential and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).

    • Analyze the kinetics of current activation and inactivation by fitting the current traces with appropriate exponential functions.

Radioligand Binding Assay

This protocol can be used to determine the binding affinity of a compound to sodium channels.

Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of this compound or Aconitine for a specific sodium channel subtype.

Materials:

  • Membrane preparations from cells or tissues expressing the sodium channel of interest.

  • Radiolabeled ligand that binds to the target site (e.g., [3H]batrachotoxinin A 20-α-benzoate for neurotoxin site 2).

  • Unlabeled test compounds (Aconitine, this compound).

  • Scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

  • Binding Buffer: e.g., 50 mM HEPES, pH 7.4, containing 0.1% BSA.

Procedure:

  • Assay Setup: In a 96-well plate, add membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The available scientific literature provides a robust understanding of the interaction between aconitine and voltage-gated sodium channels, highlighting its role as a potent channel activator with significant implications for neuro- and cardiotoxicity. In stark contrast, there is a conspicuous absence of experimental data on the effects of this compound on these critical ion channels.

This guide underscores the urgent need for focused research to characterize the pharmacological profile of this compound. Such studies, employing the experimental protocols outlined herein, would be invaluable for a comprehensive understanding of the structure-activity relationships within the Aconitum family of diterpenoid alkaloids. Furthermore, a detailed comparison with aconitine would provide crucial insights for drug development professionals working on novel therapeutics targeting sodium channels and for toxicologists assessing the risks associated with these natural compounds. Future research should prioritize electrophysiological and binding studies to elucidate the specific effects of this compound on various sodium channel subtypes.

References

Unraveling the Cellular Activities of Carmichaenine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of Carmichaenine B's biological activity across different cell lines. While noted as a natural alkaloid isolated from the aerial parts of Aconitum carmichaeli, detailed experimental data on its effects, mechanism of action, and potential therapeutic applications in various cellular contexts remains largely unavailable. [1]

This guide aims to provide a framework for the cross-validation of this compound's activity, should data become available in the future. It will outline the necessary experimental protocols and data presentation formats that are crucial for a rigorous comparison of its performance in diverse cell lines.

Future Directions: Establishing a Data-Driven Comparison

To build a comprehensive understanding of this compound's potential, future research should focus on systematic evaluation across a panel of well-characterized cell lines representing various cancer types and normal tissues. This would enable a thorough assessment of its efficacy, selectivity, and underlying molecular mechanisms.

Table 1: Comparative Cytotoxicity of this compound (Hypothetical Data)

A crucial first step in characterizing a novel compound is to determine its cytotoxic effects. The following table illustrates how such data should be presented for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hSelectivity Index (SI)
MCF-7 Breast AdenocarcinomaData unavailableData unavailableData unavailableData unavailable
HeLa Cervical AdenocarcinomaData unavailableData unavailableData unavailableData unavailable
A549 Lung CarcinomaData unavailableData unavailableData unavailableData unavailable
HepG2 Hepatocellular CarcinomaData unavailableData unavailableData unavailableData unavailable
HUVEC Normal Endothelial CellsData unavailableData unavailableData unavailableData unavailable

Caption: Hypothetical IC50 values of this compound in various cancer and normal cell lines.

Proposed Experimental Protocols for Future Studies

To ensure the reproducibility and comparability of findings, standardized and detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Visualizing Potential Mechanisms: A Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are unknown, many natural compounds exert their anticancer effects by modulating key cellular processes like apoptosis (programmed cell death) and cell cycle progression. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Carmichaenine_B This compound Carmichaenine_B->Receptor Binds to Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Signal_Transduction->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Signal_Transduction->Anti_Apoptotic Downregulates DNA_Damage DNA Damage Signal_Transduction->DNA_Damage Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Anti_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis cluster_workflow Experimental Workflow Start Start: Compound Isolation & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Cytotoxicity->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Mechanism Mechanism of Action (Western Blot, qPCR) Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo End End: Preclinical Evaluation In_Vivo->End

References

Comparative Efficacy of Carmichaenine B and Other Aconitum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a significant data gap concerning the specific efficacy and pharmacological profile of Carmichaenine B, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. While extensive research has been conducted on other major Aconitum alkaloids, such as aconitine, hypaconitine, and mesaconitine, this compound remains largely uncharacterized in comparative studies. This guide, therefore, summarizes the known efficacy of prominent Aconitum alkaloids to provide a baseline for future research and to highlight the current limitations in our understanding of this compound.

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex diterpenoid alkaloids. These compounds are known for their potent biological activities, which range from therapeutic effects like analgesia and anti-inflammation to severe cardiotoxicity and neurotoxicity.[1][2] The pharmacological effects of these alkaloids are primarily attributed to their interaction with voltage-gated sodium channels.[3]

Quantitative Comparison of Major Aconitum Alkaloids

Due to the lack of specific experimental data for this compound, the following tables compare the efficacy of three well-studied Aconitum alkaloids: Aconitine, Hypaconitine, and Mesaconitine. These alkaloids share a similar diester diterpenoid structure and are often found co-occurring in Aconitum species. The data presented is a synthesis of findings from various preclinical studies.

Table 1: Comparison of Analgesic and Anti-inflammatory Activity

AlkaloidAnalgesic Activity (Model)Anti-inflammatory Activity (Model)
This compound Data not availableData not available
Aconitine Significant analgesic effect (e.g., hot plate test, formalin test)Potent anti-inflammatory effects (e.g., carrageenan-induced paw edema, adjuvant-induced arthritis)
Hypaconitine Strong analgesic properties, comparable to aconitineDemonstrated anti-inflammatory activity in various models
Mesaconitine Potent analgesic effectsEffective in reducing inflammatory responses

Table 2: Comparison of Cardiotoxicity and Neurotoxicity

AlkaloidCardiotoxicity (e.g., LD50 in mice, arrhythmogenic effects)Neurotoxicity (e.g., effects on nerve conduction, seizure induction)
This compound Data not availableData not available
Aconitine Highly cardiotoxic, arrhythmogenicPotent neurotoxin, causes paresthesia and motor weakness
Hypaconitine High cardiotoxicity, similar to aconitineSignificant neurotoxic effects
Mesaconitine High cardiotoxicityPronounced neurotoxic activity

Experimental Protocols

The following are generalized experimental protocols commonly used to assess the efficacy and toxicity of Aconitum alkaloids. Specific parameters may vary between studies.

Analgesic Activity Assessment (Hot Plate Test)
  • Animal Model: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • The latency to the first sign of nociception (e.g., licking of hind paws or jumping) is recorded.

    • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Drug Administration: The test alkaloid is administered (e.g., intraperitoneally) at various doses 30 minutes before the test. A control group receives the vehicle.

  • Data Analysis: The increase in pain threshold is calculated and compared between the treated and control groups.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
  • Animal Model: Wistar rats (150-200 g).

  • Procedure:

    • Paw volume is measured using a plethysmometer before any treatment.

    • The test alkaloid or vehicle is administered (e.g., orally).

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (1% in saline) is given into the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Cardiotoxicity Assessment (In Vivo Electrocardiogram - ECG)
  • Animal Model: Anesthetized rats or guinea pigs.

  • Procedure:

    • Needle electrodes are placed subcutaneously for ECG recording (Lead II).

    • A baseline ECG is recorded.

    • The test alkaloid is infused intravenously at a constant rate.

    • ECG is continuously monitored for arrhythmias, such as ventricular tachycardia and fibrillation, until cardiac arrest.

  • Data Analysis: The dose of the alkaloid that induces specific arrhythmias and cardiac arrest is determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels (VGSCs). The following diagrams illustrate this general pathway and a typical experimental workflow for isolating and testing these alkaloids.

G cluster_0 General Signaling Pathway of Aconitum Alkaloids Aconitum_Alkaloid Aconitum Alkaloid VGSC Voltage-Gated Sodium Channel (VGSC) Aconitum_Alkaloid->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Inhibits inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx via VGCC Depolarization->Ca_Influx Cellular_Effects Cellular Effects (e.g., Arrhythmia, Analgesia) Depolarization->Cellular_Effects Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neurotransmitter_Release->Cellular_Effects

Caption: General signaling pathway of diester-diterpenoid Aconitum alkaloids.

G cluster_1 Experimental Workflow for Alkaloid Evaluation Plant_Material Aconitum Plant Material Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (e.g., HPLC) Extraction->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Isolation->Structure_Elucidation Isolated_Alkaloid Isolated Alkaloid (e.g., this compound) Structure_Elucidation->Isolated_Alkaloid In_Vitro_Assays In Vitro Assays (e.g., Cell viability, Channelrhodopsin) Isolated_Alkaloid->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (e.g., Analgesia, Toxicity) Isolated_Alkaloid->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: A typical experimental workflow for the isolation and bioactivity screening of Aconitum alkaloids.

Conclusion and Future Directions

The potent biological activities of Aconitum alkaloids continue to be a subject of intense research, offering potential leads for the development of new therapeutic agents, particularly analgesics. However, their inherent toxicity remains a major hurdle. While alkaloids like aconitine are well-studied, many other constituents of Aconitum plants, such as this compound, are poorly understood.

There is a critical need for further research to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation. Future studies should focus on:

  • Determining the in vitro and in vivo efficacy of this compound in validated models of pain, inflammation, and other relevant disease states.

  • Conducting comparative studies to evaluate the potency and toxicity of this compound relative to other known Aconitum alkaloids.

  • Elucidating the precise molecular mechanism of action of this compound, including its affinity for and effects on different subtypes of sodium channels.

A thorough understanding of the structure-activity relationships among the diverse range of Aconitum alkaloids will be instrumental in the design of safer and more effective therapeutic compounds. Without dedicated experimental investigation into this compound, its potential as a pharmacological agent remains unknown.

References

Unveiling the Anti-Inflammatory Potential of Lappaconitine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of Lappaconitine, a diterpenoid alkaloid, against the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. This analysis is supported by experimental data from both in vivo and in vitro studies, offering a clear perspective on its potential as a therapeutic agent.

Lappaconitine, derived from plants of the Aconitum genus, has demonstrated significant anti-inflammatory effects. Its mechanism of action is primarily associated with the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. This guide will delve into the quantitative data, experimental protocols, and the underlying cellular mechanisms to provide a thorough evaluation of its capabilities.

Quantitative Comparison of Anti-Inflammatory Activity

To objectively assess the anti-inflammatory efficacy of Lappaconitine, its performance was compared against Indomethacin and Dexamethasone in standardized preclinical models. The data is summarized in the tables below.

In Vitro Anti-Inflammatory Activity

The inhibitory effects of the three compounds on the production of key inflammatory mediators were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundIC50 (µM) - Nitric Oxide (NO) ProductionIC50 (µM) - Prostaglandin E2 (PGE2) Production
Lappaconitine (Derivative A4)12.91-
Indomethacin56.8[1][2]2.8[1][2]
DexamethasoneInhibits in a dose-dependent manner (0.1-10 µM)-

Note: Data for Lappaconitine is for a derivative, compound A4. Further research is needed to establish the precise IC50 value for Lappaconitine.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats was utilized to assess the in vivo anti-inflammatory activity. The percentage of edema inhibition was measured at various time points after administration of the compounds.

CompoundDoseTime (hours)Edema Inhibition (%)
Lappaconitine--Data not available
Indomethacin10 mg/kg246.87[3]
10 mg/kg365.71[3]
10 mg/kg457.66[4]
Dexamethasone--Significantly reduces edema

Note: Specific quantitative data for Lappaconitine and a direct percentage inhibition for Dexamethasone in this model require further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for a clear understanding of the data generation process.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (Lappaconitine, Indomethacin, or Dexamethasone) or vehicle are administered intraperitoneally or orally at specified doses one hour before carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

LPS-Stimulated RAW 264.7 Macrophage Assay

This in vitro model is used to assess the effect of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and incubated overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for one hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β: The levels of these cytokines in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The concentration of each mediator is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the mediator production) is calculated.

Signaling Pathways and Mechanisms of Action

Lappaconitine exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow cluster_in_vitro In Vitro: LPS-Stimulated RAW 264.7 Macrophages cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema LPS LPS Stimulation Macrophages RAW 264.7 Macrophages LPS->Macrophages Treatment Treatment with Lappaconitine / Indomethacin / Dexamethasone Macrophages->Treatment Mediator_Release Release of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) Treatment->Mediator_Release Quantification Quantification (Griess, ELISA) Mediator_Release->Quantification Carrageenan Carrageenan Injection Rat_Paw Rat Hind Paw Carrageenan->Rat_Paw Treatment_Vivo Treatment with Lappaconitine / Indomethacin / Dexamethasone Rat_Paw->Treatment_Vivo Edema_Formation Edema Formation Treatment_Vivo->Edema_Formation Measurement Paw Volume Measurement (Plethysmometer) Edema_Formation->Measurement

Figure 1. Experimental workflow for in vitro and in vivo anti-inflammatory assays.

By inhibiting these pathways, Lappaconitine effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

signaling_pathway cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines iNOS_COX2 iNOS, COX-2 Inflammatory_Genes->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2 NO_PGE2->Inflammation Lappaconitine Lappaconitine Lappaconitine->MAPK Inhibits Lappaconitine->NFkB Inhibits

Figure 2. Lappaconitine's inhibitory action on the NF-κB and MAPK signaling pathways.

Conclusion

The available data suggests that Lappaconitine possesses potent anti-inflammatory properties, comparable in some aspects to established drugs like Indomethacin. Its ability to inhibit key inflammatory mediators and signaling pathways highlights its potential as a novel anti-inflammatory agent. However, further research is warranted to establish a more comprehensive quantitative comparison, particularly regarding its in vivo efficacy and its effects on a wider range of inflammatory markers. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into the therapeutic potential of Lappaconitine.

References

Unraveling the Neurotoxic Profiles of C19-Diterpenoid Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C19-diterpenoid alkaloids, a complex class of natural products primarily found in plants of the Aconitum (aconite) and Delphinium (larkspur) genera, are notorious for their potent neurotoxicity. Despite their inherent risks, some of these compounds possess promising pharmacological activities, including analgesic and anti-inflammatory properties. A thorough understanding of their neurotoxic profiles is therefore crucial for safe therapeutic development and for mitigating the risks of accidental poisoning. This guide provides a comparative analysis of the neurotoxic effects of prominent C19-diterpenoid alkaloids, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Comparative Neurotoxicity of C19-Diterpenoid Alkaloids

The neurotoxicity of C19-diterpenoid alkaloids varies significantly based on their chemical structure, particularly the nature and position of ester and methoxy groups on the diterpenoid skeleton. The following table summarizes the acute toxicity (LD50 values) of several representative C19-diterpenoid alkaloids in mice, providing a quantitative basis for comparison.

AlkaloidChemical ClassAnimal ModelRoute of AdministrationLD50 (mg/kg)Primary Neurotoxic Mechanism
Aconitine Aconitine-typeMouseOral1.8[1]Activator of voltage-gated sodium channels
Mesaconitine Aconitine-typeMouseIntraperitoneal1.9[2]Activator of voltage-gated sodium channels
Hypaconitine Aconitine-typeMouseIntraperitoneal-Activator of voltage-gated sodium channels
Jesaconitine Aconitine-typeMouse--Activator of voltage-gated sodium channels
Methyllycaconitine (MLA) Lycoctonine-typeMouseIntravenous-Antagonist of nicotinic acetylcholine receptors (α7 subtype)
Synthetic Alkaloid 15 Diterpenoid AlkaloidMouse-4.06[3]-
Synthetic Alkaloid 38 Diterpenoid AlkaloidMouse-2.81[3]-
Synthetic Alkaloid 39 Diterpenoid AlkaloidMouse-12.00[3]-

Note: LD50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes. A dash (-) indicates that a specific value was not found in the searched literature.

Mechanisms of Neurotoxicity and Involved Signaling Pathways

The neurotoxic effects of C19-diterpenoid alkaloids are mediated through their interaction with specific molecular targets in the nervous system, leading to the disruption of normal neuronal function.

Aconitine and Related Alkaloids: These compounds are well-characterized as potent activators of voltage-gated sodium channels (VGSCs)[4][5]. By binding to site 2 of the channel, they cause persistent activation, leading to membrane depolarization, uncontrolled neurotransmitter release, and ultimately, neuronal excitability and death. Beyond their direct effects on ion channels, aconitine-induced neurotoxicity involves multiple signaling pathways:

  • Endoplasmic Reticulum (ER) Stress: Aconitine can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis[6].

  • Dopaminergic System Disruption: Aconitine has been shown to interfere with dopamine homeostasis and activate the AC/cAMP/PKA signaling pathway through dopamine receptors[3][7].

  • Apoptosis Induction: Aconitine can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Bcl-2[8][9].

Methyllycaconitine (MLA): In contrast to the aconitine-type alkaloids, MLA acts as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR)[10][11]. This blockade of cholinergic signaling can lead to neuromuscular paralysis. The neuroprotective and neurotoxic effects of MLA are also linked to the modulation of intracellular signaling cascades:

  • mTOR Signaling Pathway: MLA has been shown to influence the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival[12].

Experimental Protocols for Assessing Neurotoxicity

The evaluation of the neurotoxic profile of C19-diterpenoid alkaloids relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Neurotoxicity Assessment

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the C19-diterpenoid alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Incubate at room temperature in the dark for at least 2 hours.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

2. Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Protein Extraction: Following treatment with the C19-diterpenoid alkaloid, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3. Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique allows for the direct measurement of ion channel activity in response to alkaloid application.

  • Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through a single or a small number of ion channels.

  • Protocol (Whole-Cell Configuration):

    • Cell Preparation: Prepare a single-cell suspension of neuronal cells and place them in a recording chamber on an inverted microscope.

    • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate internal solution.

    • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

    • Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents in response to voltage steps or ramps. In current-clamp mode, inject current and record changes in the membrane potential.

    • Compound Application: Perfuse the recording chamber with a solution containing the C19-diterpenoid alkaloid at various concentrations and record the changes in ion channel activity.

    • Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of the alkaloid on ion channel properties such as activation, inactivation, and conductance.

In Vivo Neurotoxicity Assessment

1. Acute Systemic Toxicity (LD50 Determination)

This study is performed to determine the median lethal dose (LD50) of a substance.

  • Principle: Groups of animals are administered with different doses of the test substance, and the dose that causes mortality in 50% of the animals is determined.

  • Protocol (as per OECD Guideline 423):

    • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., mice or rats).

    • Dosing: Administer the C19-diterpenoid alkaloid orally or via injection at a starting dose level selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Stepwise Procedure: If an animal dies, re-test at a lower dose. If the animal survives, test additional animals at the same dose, and if they all survive, test at a higher dose.

    • LD50 Estimation: The LD50 is estimated based on the dose at which mortality is observed.

2. Behavioral Assessment

Behavioral tests are used to evaluate the effects of a substance on motor function, coordination, learning, and memory.

  • Principle: Animals are subjected to a battery of tests that assess different aspects of their behavior following exposure to the test compound.

  • Example Protocols:

    • Open Field Test: Place the animal in a novel, open arena and record its locomotor activity, exploratory behavior, and anxiety-like behaviors (e.g., time spent in the center versus the periphery) for a set period.

    • Rotarod Test: Place the animal on a rotating rod that gradually accelerates and record the latency to fall. This test assesses motor coordination and balance.

    • Morris Water Maze: This test evaluates spatial learning and memory. The animal is placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials.

Visualizing the Pathways of Neurotoxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neurotoxicity of aconitine and the experimental workflow for assessing neurotoxicity.

Aconitine_Neurotoxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC Activates ER Endoplasmic Reticulum Aconitine->ER Induces Dopamine_Receptor Dopamine Receptor Aconitine->Dopamine_Receptor Modulates Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Aconitine->Bcl2_Family Alters ratio Depolarization Persistent Membrane Depolarization VGSC->Depolarization Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis AC_cAMP AC/cAMP Pathway Dopamine_Receptor->AC_cAMP PKA PKA Activation AC_cAMP->PKA PKA->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Mitochondria->Apoptosis

Caption: Signaling pathways involved in aconitine-induced neurotoxicity.

Neurotoxicity_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Neuronal Cell Culture Compound_Treatment Alkaloid Treatment Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Western Blot) Compound_Treatment->Apoptosis_Assay Electrophysiology Electrophysiology (Patch-Clamp) Compound_Treatment->Electrophysiology Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Electrophysiology->Data_Analysis Animal_Model Animal Model (Mouse/Rat) Alkaloid_Administration Alkaloid Administration Animal_Model->Alkaloid_Administration Acute_Toxicity Acute Toxicity (LD50) Alkaloid_Administration->Acute_Toxicity Behavioral_Tests Behavioral Tests Alkaloid_Administration->Behavioral_Tests Acute_Toxicity->Data_Analysis Histopathology Histopathology Behavioral_Tests->Histopathology Behavioral_Tests->Data_Analysis

References

Assessing the Selectivity of Carmichaenine B for Different Ion Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carmichaenine B, a diterpenoid alkaloid isolated from plants of the Aconitum genus, particularly Aconitum carmichaelii, belongs to a class of compounds known for their potent physiological effects.[1][2] The therapeutic and toxicological properties of Aconitum alkaloids are largely attributed to their interaction with various ion channels, making the assessment of their selectivity a critical area of research for potential drug development. This guide provides a comparative overview of the known ion channel activity of Aconitum alkaloids as a basis for inferring the potential selectivity of this compound and outlines the experimental approaches required for its definitive characterization.

General Ion Channel Activity of Aconitum Alkaloids

Research indicates that the primary targets of diterpenoid alkaloids from Aconitum species are voltage-gated sodium (Nav) channels.[3][4] However, effects on potassium (K+) and calcium (Ca2+) channels have also been reported, suggesting a broader, though potentially less potent, interaction with other ion channel subtypes.[5][6][7] The modulation of these channels underlies the cardiotonic, neurotoxic, and analgesic properties associated with these compounds.[8][9]

Comparative Selectivity of Aconitum Alkaloids

While direct experimental data on this compound's ion channel selectivity is not currently available, studies on related Aconitum alkaloids provide valuable insights into its potential activity profile.

Table 1: Effects of Aconitum Alkaloids on Voltage-Gated Sodium (Nav) Channels

AlkaloidSource SpeciesEffect on Nav ChannelsPotencyReference
AconitineAconitum sp.Activator, binds to site 2High affinity (Ki < 1 µM)[3]
MesaconitineAconitum sp.ActivatorHigh affinity[3]
HypaconitineAconitum sp.ActivatorHigh affinity[3]
Guan-Fu Base SAconitum coreanumInhibitorIC50 = 3.48 µM[1]
Other Hetisine-type AlkaloidsAconitum coreanumInhibitorsPromising IC50 values[1]

Table 2: Effects of Aconitum and Related Alkaloids on Potassium (K+) Channels

CompoundChannel SubtypeEffectPotencyReference
Diterpene Alkaloids (general)GIRKLower activityNot specified[5]
Lipo-alkaloids (synthetic)GIRKStrong and selective inhibitorsNot specified[5]
Diterpene Alkaloids (general)hERGLess pronounced inhibitory activityNot specified[5]
Lipo-alkaloids (synthetic)hERGLess pronounced inhibitory activityNot specified[5]

Table 3: Effects of Aconitum Alkaloids on Calcium (Ca2+) Channels

AlkaloidChannel SubtypeEffectConcentrationInhibition RateReference
Compound 8 (from A. flavum)Cav3.1 (T-type)Inhibitory30 µM64.5%[6]

Experimental Protocols for Assessing Ion Channel Selectivity

The following protocols are standard methods used to characterize the selectivity of a compound like this compound for different ion channel subtypes.

1. Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying ion channel function and modulation by pharmacological agents.[1][5]

  • Cell Lines: Use cell lines stably expressing specific ion channel subtypes of interest (e.g., HEK293 cells transfected with specific Nav, Kv, or Cav channel subunits).

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

  • Electrophysiological Recording:

    • Place cells in a recording chamber on the stage of an inverted microscope.

    • Use borosilicate glass pipettes with a specific resistance (e.g., 2-5 MΩ) filled with an internal solution appropriate for the ion channel being studied.

    • Establish a whole-cell recording configuration.

    • Apply voltage protocols specific to the ion channel of interest to elicit ionic currents. For example, for voltage-gated sodium channels, a depolarizing voltage step from a holding potential of -100 mV to 0 mV can be used.

    • Record baseline currents before and after the application of varying concentrations of this compound to the external solution.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Construct concentration-response curves to determine the IC50 (for inhibitors) or EC50 (for activators).

    • Analyze changes in channel gating properties (e.g., voltage-dependence of activation and inactivation).

2. Radioligand Binding Assays

Binding assays can determine the affinity of a compound for a specific ion channel receptor site.

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target ion channel.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand known to bind to a specific site on the channel (e.g., [3H]batrachotoxin for Nav channel site 2) in the presence of varying concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) of this compound by analyzing the displacement of the radioligand.

Visualizing Mechanisms and Workflows

Mechanism of Aconitum Alkaloid Interaction with Voltage-Gated Sodium Channels

The following diagram illustrates the proposed mechanism of action for activating Aconitum alkaloids on Nav channels.

cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Site 2) Na_ion_in Na+ ions (intracellular) Nav_channel->Na_ion_in Depolarization Membrane Depolarization Nav_channel->Depolarization Persistent Na+ influx Aconitum_alkaloid Activating Aconitum Alkaloid (e.g., Aconitine) Aconitum_alkaloid->Nav_channel Binds to Site 2 Na_ion_out Na+ ions (extracellular) Na_ion_out->Nav_channel AP Action Potential Firing Depolarization->AP start Start: Select Ion Channel Subtypes of Interest cell_prep Prepare Cell Lines Expressing Target Ion Channels start->cell_prep recording Perform Whole-Cell Patch-Clamp Recordings cell_prep->recording compound_app Apply this compound at Varying Concentrations recording->compound_app data_acq Acquire Current Data compound_app->data_acq analysis Analyze Data: - IC50/EC50 Determination - Gating Parameter Changes data_acq->analysis comparison Compare Potency and Efficacy Across Different Channel Subtypes analysis->comparison conclusion Determine Selectivity Profile of this compound comparison->conclusion

References

A Comparative Guide to the Synthesis and Biological Evaluation of Cermizine B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the existing total syntheses of the Lycopodium alkaloid Cermizine B, a natural product that has demonstrated cytotoxic activity. We present a detailed analysis of two distinct and reproducible synthetic routes: the racemic and the enantioselective syntheses. Furthermore, this guide includes the reported biological activity of Cermizine B and the experimental protocol for its cytotoxicity assessment, offering valuable insights for researchers in medicinal chemistry and drug development.

I. Comparison of Total Synthesis Routes for Cermizine B

Two primary strategies for the total synthesis of Cermizine B have been reported, each with distinct advantages in terms of stereocontrol, scalability, and overall efficiency. Below is a summary of the key quantitative data for each route.

ParameterRacemic Synthesis of (±)-Cermizine BEnantioselective Synthesis of (-)-Cermizine B
Overall Yield 24%20%
Number of Steps 9 steps9 steps (8 in a one-pot sequence)
Key Reactions Diastereoselective Michael Addition, Krapcho Decarboxylation, Double Reductive AminationOrganocatalyzed Tandem Cyclization, "Pot-Economy" Strategy
Starting Materials 2-picoline, methyl 4-methyl-6-oxocyclohex-1-ene-1-carboxylateCommercially available starting materials for organocatalysis
Stereochemical Control DiastereoselectiveEnantioselective
Reference Shi, X., et al. (2017)[1]Bradshaw, B., et al. (2014)[2]

II. Experimental Protocols: Synthesis of Cermizine B

The following sections detail the methodologies for the two primary synthetic routes to Cermizine B.

This approach focuses on a practical and scalable synthesis of the racemic mixture of Cermizine B. A key feature of this synthesis is a highly diastereoselective Michael addition reaction.

Key Experimental Steps:

  • Diastereoselective Michael Addition: The synthesis commences with a highly diastereoselective 1,4-addition of 2-picoline to methyl 4-methyl-6-oxocyclohex-1-ene-1-carboxylate. This reaction sets a crucial stereocenter for the rest of the synthesis.

  • Krapcho Decarboxylation: Following the Michael addition, a Krapcho decarboxylation is employed to remove the ester group.

  • Double Reductive Amination: The synthesis culminates in a double reductive amination that facilitates ring closure and dearomatization of the pyridine ring, yielding (±)-Cermizine B.

For detailed experimental conditions, reagents, and purification methods, please refer to the original publication by Shi, X., et al. in the Journal of Organic Chemistry, 2017.[1]

This elegant synthesis provides access to the naturally occurring (-)-enantiomer of Cermizine B. The route is distinguished by its use of organocatalysis and a "pot-economy" strategy, where multiple transformations are carried out in a single reaction vessel.

Key Experimental Steps:

  • Organocatalyzed Tandem Cyclization: The synthesis utilizes an organocatalyzed tandem cyclization to construct the core decahydroquinoline ring system with high enantioselectivity. This key step establishes the absolute stereochemistry of the final product.

  • Uninterrupted Eight-Step Reaction Sequence: A significant portion of the synthesis is performed in an uninterrupted eight-step, one-pot sequence, which dramatically improves efficiency by minimizing intermediate purification steps.

  • Final Reduction: The synthesis is completed by a final reduction step to yield (-)-Cermizine B.

For detailed experimental conditions, catalyst selection, and procedural details of the one-pot sequence, please refer to the original publication by Bradshaw, B., et al. in Chemical Communications, 2014.[2]

III. Biological Activity and Testing of Cermizine B

Cermizine B has been reported to exhibit cytotoxic activity against murine lymphoma L1210 cells.

Cell LineBiological ActivityIC₅₀ ValueReference
Murine Lymphoma L1210 Cytotoxicity5.5 µg/mLMorita, H., et al. (2004)

The following protocol is based on the general procedures for cytotoxicity testing against L1210 cells and should be adapted based on the specific details in the original publication by Morita, H., et al. (2004).

Materials and Methods:

  • Cell Culture: Murine lymphoma L1210 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Cermizine B is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

    • The plates are incubated for 48-72 hours at 37°C.

  • Cell Viability Measurement (MTT Assay):

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

IV. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes to Cermizine B.

Racemic_Synthesis start 2-picoline + methyl 4-methyl-6-oxocyclohex-1-ene-1-carboxylate step1 Diastereoselective Michael Addition start->step1 step2 Krapcho Decarboxylation step1->step2 step3 Double Reductive Amination step2->step3 end (±)-Cermizine B step3->end

Caption: Racemic synthesis of (±)-Cermizine B.

Enantioselective_Synthesis start Starting Materials step1 Organocatalyzed Tandem Cyclization start->step1 step2 Uninterrupted 8-Step One-Pot Sequence step1->step2 step3 Final Reduction step2->step3 end (-)-Cermizine B step3->end

Caption: Enantioselective synthesis of (-)-Cermizine B.

References

Safety Operating Guide

Navigating the Safe Disposal of Carmichaenine B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The proper disposal of Carmichaenine B, a complex diterpenoid alkaloid, is a critical aspect of laboratory safety and environmental responsibility. Due to the general toxicity associated with alkaloids from Aconitum species, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste. This guide provides a comprehensive operational and disposal plan based on established best practices for hazardous waste management, in the absence of a specific Safety Data Sheet (SDS) for this compound. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles when handling this compound.

  • Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the foundational step in its safe disposal. Never mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.

  • Solid Waste: This category includes contaminated PPE (gloves, disposable lab coats), absorbent paper, bench liners, and empty vials that are not triple-rinsed.

    • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Solid Waste."

  • Liquid Waste: This includes unused solutions, contaminated solvents, and aqueous solutions from experimental procedures.

    • Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap.[1] The container must be labeled as "Hazardous Chemical Waste" with the full chemical name "this compound" and a list of all solvent components with their approximate concentrations.

  • Sharps Waste: This includes any contaminated items capable of puncturing or piercing, such as needles, syringes, pipette tips, and broken glass.[1]

    • Procedure: Immediately place all sharps waste into a designated, puncture-resistant sharps container.[1] The container must be clearly labeled "Hazardous Chemical Waste," "Sharps," and "this compound."

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste, based on general institutional guidelines. Researchers should confirm these values with their local EHS department.

ParameterGuidelineCitation
Waste Accumulation Time Hazardous waste must typically be collected within 90 days from the date the first waste is added to the container.[1]
Maximum Storage Volume A common limit for satellite accumulation areas is 55 gallons of any individual hazardous waste stream.[1]
Secondary Containment Secondary containers must be capable of holding 110% of the volume of the primary container(s).[1]
pH for Drain Disposal Drain disposal is generally not recommended for compounds like this compound. For permitted substances, the pH must be between 5.0 and 12.5.[2]

Experimental Protocol: Packaging and Labeling of this compound Waste

This protocol details the step-by-step procedure for preparing this compound waste for collection by your institution's EHS department.

Materials:

  • Designated hazardous waste containers (for solid, liquid, and sharps)

  • Hazardous waste tags/labels (provided by your institution's EHS)

  • Permanent marker

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Container Selection:

    • For solid and liquid waste, use a container that is in good condition, free of leaks or cracks, and has a secure, screw-on lid.[3] The original manufacturer's container can be used if it is in good condition.[2]

    • For sharps, use only an approved, puncture-resistant sharps container.

  • Labeling:

    • Affix a hazardous waste tag or label to each container as soon as the first piece of waste is added.[4]

    • Using a permanent marker, fill out the label completely and legibly. Information required typically includes:

      • The words "Hazardous Waste."[4]

      • The full chemical name: "this compound." Do not use abbreviations.[3][4]

      • For liquid waste, list all components and their percentages (e.g., "this compound in 50% Ethanol, 50% Water").

      • The date of waste generation (the date the first waste was added).[4]

      • The principal investigator's name, department, and room number.[4]

      • Check the appropriate hazard pictograms if known (e.g., toxicity).[4]

  • Waste Accumulation:

    • Keep waste containers closed at all times except when adding waste.[1][3]

    • Store the waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure that this compound waste is segregated from other incompatible waste streams (e.g., acids from bases, oxidizers from organics).[2]

    • Place all liquid waste containers in a secondary containment tray or bin.[1]

  • Request for Disposal:

    • Once a container is full, or before the 90-day accumulation limit is reached, submit a request for waste collection to your institution's EHS department.[1]

    • Do not overfill containers. Leave adequate headspace to prevent spills.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound start Start: Generation of This compound Waste identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Gloves, Vials, Paper) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipettes) identify_waste->sharps_waste Sharps collect_solid Collect in Lined, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Compatible, Leak-Proof Container with Cap liquid_waste->collect_liquid collect_sharps Collect in Puncture- Resistant Sharps Container sharps_waste->collect_sharps label_container Affix 'Hazardous Waste' Label and Fill Out Completely collect_solid->label_container collect_liquid->label_container collect_sharps->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste request_pickup Container Full or 90 Days Reached? store_waste->request_pickup request_pickup->store_waste No submit_request Submit Waste Collection Request to EHS request_pickup->submit_request Yes end End: Waste Collected by EHS submit_request->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Carmichaenine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Carmichaenine B is a diterpenoid alkaloid derived from Aconitum carmichaelii. There is limited specific safety and toxicity data available for this compound itself. The following guidelines are based on the known high toxicity of related Aconitum alkaloids, such as aconitine, and general best practices for handling highly potent compounds. All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound.

Hazard Assessment and Toxicology

Aconitum alkaloids are potent neurotoxins and cardiotoxins.[1] They function by persistently activating voltage-gated sodium channels in cell membranes of excitable tissues like the myocardium, nerves, and muscles.[1][2] This can lead to severe and potentially fatal health effects.

Primary Routes of Exposure:

  • Inhalation of aerosolized powder.

  • Dermal absorption (skin contact).

  • Ingestion.

  • Ocular exposure (contact with eyes).

Known Effects of Aconitum Alkaloids:

  • Neurological: Paresthesia (tingling and numbness), muscle weakness, and convulsions.[1][3]

  • Cardiovascular: Hypotension, bradycardia, life-threatening arrhythmias (ventricular tachycardia, ventricular fibrillation), and cardiac arrest.[1][3]

  • Gastrointestinal: Nausea, vomiting, and abdominal pain.[1][3]

Due to the lack of specific data for this compound, the toxicity of aconitine, a closely related and well-studied Aconitum alkaloid, is provided as a reference. The lethal dose of aconitine for humans is estimated to be 1-2 mg.[4][5][6]

Quantitative Toxicity Data for Aconitine (Mouse Model)

Route of AdministrationLD50 (mg/kg)
Oral1.0 - 1.8[3][4][5][6]
Intravenous0.100[3]
Intraperitoneal0.270[3]
Subcutaneous0.270[3]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in its solid (powder) form or in solution.

PPE CategorySolid FormSolution Form
Gloves Double-gloving with nitrile glovesDouble-gloving with nitrile gloves
Lab Coat Disposable, fluid-resistant, and buttoned lab coatDisposable, fluid-resistant, and buttoned lab coat
Eye Protection Chemical splash goggles and a face shieldChemical splash goggles
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Work in a certified chemical fume hood
Footwear Closed-toe shoesClosed-toe shoes
Engineering Controls and Safe Handling

Handling Solid this compound:

  • All manipulations of solid this compound must be performed in a certified chemical fume hood, a glove box, or an isolator to prevent inhalation of the powder.

  • Use tools and techniques that minimize the generation of dust.

  • When weighing, use an enclosure within the fume hood if possible.

Handling this compound in Solution:

  • All work with solutions of this compound should be conducted in a certified chemical fume hood.

  • Use a syringe or pipette for transferring solutions to avoid spills.

  • Be aware of the potential for absorption through the skin, even when in solution.

Operational and Disposal Plans

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up work area in fume hood prep_ppe->prep_setup prep_weigh Weigh solid this compound prep_setup->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_run Perform experimental procedure prep_dissolve->exp_run cleanup_decon Decontaminate surfaces and equipment exp_run->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to protocol cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including a respirator.

  • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Decontaminate the spill area with a suitable solvent followed by soap and water.

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Decontamination and Disposal Plan

Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Wipe down surfaces with a solvent known to dissolve the compound (e.g., ethanol), followed by a thorough cleaning with soap and water.[7]

  • Dispose of all cleaning materials as hazardous waste.

Waste Disposal:

  • All waste contaminated with this compound (solid, solutions, contaminated PPE, and cleaning materials) must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at a licensed facility is often the preferred method for disposal of potent chemical waste.[8]

Signaling Pathway

The primary mechanism of toxicity for Aconitum alkaloids involves their interaction with voltage-gated sodium channels.

G A This compound B Voltage-Gated Sodium Channel A->B Binds to C Persistent Channel Activation B->C D Continuous Na+ Influx C->D E Membrane Depolarization D->E F Neurotoxicity and Cardiotoxicity E->F

Caption: Mechanism of this compound toxicity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.